molecular formula C19H22N2O B1180817 16-Epinormacusine B CAS No. 126640-98-0

16-Epinormacusine B

Cat. No.: B1180817
CAS No.: 126640-98-0
M. Wt: 294.4 g/mol
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Description

16-Epinormacusine B (CAS 126640-98-0) is a macroline indole alkaloid naturally occurring in plant species such as Voacanga africana and Ervatamia hirta . This compound is a key intermediate in synthetic and biosynthetic pathways, notably in the enantiospecific synthesis of complex alkaloids like 16- epi -vellosimine, a direct precursor in the biosynthesis of the clinically significant antiarrhythmic agent ajmaline . Its rigid pentacyclic structure, featuring a (15E)-ethylidene group and a hydroxymethyl substituent, makes it a valuable scaffold for probing structure-activity relationships in alkaloid chemistry . Predicted ADMET properties suggest this compound has high human intestinal absorption and can cross the blood-brain barrier . It is not a substrate for P-glycoprotein but may inhibit several organic anion transporting polypeptides (OATPs) and is a potential substrate for CYP3A4 and CYP2D6 enzymes, which should be considered in drug interaction studies . Furthermore, in silico target prediction models indicate potential interactions with several proteins, including the Nuclear factor NF-kappa-B p105 subunit and the LSD1/CoREST complex, hinting at potential yet unexplored biological mechanisms . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,13,15,17-18,20,22H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTDUGOBAOLMED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Record name Normacusine B
Source Wikipedia
URL https://en.wikipedia.org/wiki/Normacusine_B
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Guide to the Putative Biosynthetic Pathway of 16-Epinormacusine B: A Roadmap for Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

16-Epinormacusine B is a member of the sarpagine family of monoterpene indole alkaloids (MIAs), a class of natural products renowned for their complex architectures and significant biological activities. While the definitive biosynthetic pathway for this compound has yet to be fully elucidated, extensive research into related sarpagine and ajmaline-type alkaloids provides a robust framework for proposing a plausible biosynthetic route. This technical guide synthesizes current knowledge to present a hypothetical, yet scientifically grounded, pathway for the biosynthesis of this compound. We will delve into the likely precursor molecules, key enzymatic transformations, and the logic behind the proposed steps. Furthermore, this guide will serve as a practical roadmap for researchers, detailing the experimental strategies and methodologies required to discover and characterize the enzymes and genes responsible for the formation of this intricate molecule.

Introduction to this compound and the Sarpagine Alkaloids

The sarpagine-type indole alkaloids are a structurally fascinating class of natural products isolated primarily from plants of the Apocynaceae family, such as those from the Rauvolfia and Alstonia genera.[1][2] These compounds are characterized by a rigid, polycyclic cage-like structure.[3] The broader family of monoterpene indole alkaloids, to which the sarpagine alkaloids belong, originates from a common precursor, strictosidine.[2][4] This central intermediate is the gateway to over 2,000 distinct alkaloid structures.[5]

This compound is a representative member of the sarpagine family. Its biosynthesis is intrinsically linked to the well-studied pathways of other MIAs, such as ajmaline.[6][7] Understanding the biosynthesis of these molecules is not only of fundamental scientific interest but also holds immense potential for metabolic engineering and the sustainable production of valuable pharmaceuticals.[8]

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptualized in three main stages:

  • Formation of the Universal Precursor, Strictosidine: The convergence of primary metabolism to create the foundational MIA scaffold.

  • Assembly of the Core Sarpagine Skeleton: The key cyclization reactions that define the sarpagine family.

  • Tailoring Reactions: A series of enzymatic modifications to yield the final product, this compound.

Stage 1: The Strictosidine Gateway

Like all monoterpene indole alkaloids, the journey to this compound begins with the condensation of two primary metabolites: tryptamine, derived from the shikimate pathway, and secologanin, from the methylerythritol phosphate (MEP) pathway.[9]

  • Tryptamine Formation: The amino acid L-tryptophan is decarboxylated by the enzyme tryptophan decarboxylase (TDC) to yield tryptamine.[10]

  • Secologanin Synthesis: The monoterpenoid precursor geranyl pyrophosphate (GPP), produced via the MEP pathway, undergoes a multi-step enzymatic conversion to secologanin. This intricate process involves enzymes such as geraniol synthase (GES) , geraniol 8-hydroxylase (G8H) , and secologanin synthase (SLS) .[9]

  • Pictet-Spengler Condensation: The crucial C-C bond formation between tryptamine and secologanin is catalyzed by strictosidine synthase (STR) . This Pictet-Spengler reaction stereospecifically produces 3α-(S)-strictosidine, the universal precursor for all MIAs.[4][11]

digraph "Strictosidine_Biosynthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Tryptophan [label="L-Tryptophan", fillcolor="#F1F3F4", fontcolor="#202124"]; Tryptamine [label="Tryptamine", fillcolor="#F1F3F4", fontcolor="#202124"]; GPP [label="Geranyl Pyrophosphate\n(from MEP Pathway)", fillcolor="#F1F3F4", fontcolor="#202124"]; Secologanin [label="Secologanin", fillcolor="#F1F3F4", fontcolor="#202124"]; Strictosidine [label="Strictosidine", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Tryptophan -> Tryptamine [label="TDC"]; GPP -> Secologanin [label="Multi-step\nenzymatic\nconversion"]; {Tryptamine, Secologanin} -> Strictosidine [label="STR"]; }

Figure 1: Upstream pathway for the biosynthesis of strictosidine.

Stage 2: Forging the Sarpagine Core

The transformation from the general MIA precursor, strictosidine, to the specific sarpagine scaffold involves a critical deglycosylation and a subsequent intramolecular cyclization.

  • Deglycosylation: The glucose moiety of strictosidine is cleaved by strictosidine β-D-glucosidase (SGD) .[12] This removal generates a highly reactive and unstable aglycone intermediate.[7]

  • Sarpagan Bridge Formation: The strictosidine aglycone undergoes a complex cyclization to form the characteristic C5-C16 bond of the sarpagine skeleton. This key step is catalyzed by a cytochrome P450 enzyme known as the sarpagan bridge enzyme (SBE) .[13] The product of this reaction is polyneuridine aldehyde, a central branch-point intermediate in the biosynthesis of sarpagine and ajmaline-type alkaloids.[13][14]

Stage 3: Hypothetical Tailoring Steps to this compound

From polyneuridine aldehyde, a series of tailoring reactions, including reduction, oxidation, and demethylation, are required to arrive at this compound. The precise sequence and enzymes are unknown, but we can propose a logical progression based on the structure of the final molecule and knowledge from related pathways.

  • Reduction of the Aldehyde: The aldehyde group at C17 of polyneuridine aldehyde is likely reduced to a primary alcohol. This reaction would be catalyzed by an aldehyde reductase , likely utilizing NADPH as a cofactor.

  • Formation of the Key Intermediate: The resulting alcohol-containing intermediate would be a crucial precursor for the final cyclization.

  • Cyclization and Stereochemical Control: A subsequent cyclization and rearrangement would establish the final pentacyclic structure of the sarpagine core. The stereochemistry at the C16 position, which defines this compound, is a critical aspect of this transformation. In related pathways, specific reductases and synthases control such stereochemical outcomes.[6]

  • Demethylation: The final step would likely involve the removal of the methyl group from the indole nitrogen, a reaction that could be catalyzed by a demethylase .

digraph "Proposed_16_Epinormacusine_B_Pathway" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Strictosidine [label="Strictosidine", fillcolor="#FBBC05", fontcolor="#202124"]; Aglycone [label="Strictosidine Aglycone\n(unstable)", fillcolor="#F1F3F4", fontcolor="#202124"]; Polyneuridine_Aldehyde [label="Polyneuridine Aldehyde", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reduced_Intermediate [label="Reduced Intermediate\n(C17-alcohol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclized_Precursor [label="Cyclized Sarpagine Precursor", fillcolor="#F1F3F4", fontcolor="#202124"]; Epinormacusine_B [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Strictosidine -> Aglycone [label="SGD"]; Aglycone -> Polyneuridine_Aldehyde [label="SBE (P450)"]; Polyneuridine_Aldehyde -> Reduced_Intermediate [label="Aldehyde Reductase\n(Proposed)"]; Reduced_Intermediate -> Cyclized_Precursor [label="Cyclase/Rearrangement\n(Proposed)"]; Cyclized_Precursor -> Epinormacusine_B [label="Demethylase\n(Proposed)"]; }

Figure 2: Proposed biosynthetic pathway from strictosidine to this compound.

A Researcher's Guide to Elucidating the Pathway

The proposed pathway for this compound biosynthesis provides a testable hypothesis. Modern biochemical and molecular biology techniques are essential tools for discovering the genes and enzymes involved.[15]

Identification of Candidate Genes

A common and effective strategy is to use transcriptomics. By comparing the transcriptomes of tissues or cell cultures that produce this compound with those that do not, researchers can identify differentially expressed genes. Candidate genes often belong to enzyme families known to be involved in alkaloid biosynthesis, such as cytochrome P450 monooxygenases, reductases, and methyltransferases.[15]

Functional Characterization of Candidate Enzymes

Once candidate genes are identified, their functions must be verified. Heterologous expression is a powerful technique for this purpose.

  • Yeast (Saccharomyces cerevisiae): Yeast is a robust system for expressing plant enzymes, particularly cytochrome P450s, which require a compatible P450 reductase for activity.[16]

  • Nicotiana benthamiana: Transient expression in N. benthamiana leaves allows for the rapid testing of entire pathways.[17]

digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Plant_Tissue [label="Plant Tissue Producing\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; RNA_Seq [label="RNA-Seq and\nTranscriptome Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Candidate_Genes [label="Identification of\nCandidate Genes", fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Cloning [label="Gene Cloning into\nExpression Vector", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heterologous_Expression [label="Heterologous Expression\n(e.g., Yeast, N. benthamiana)", fillcolor="#FBBC05", fontcolor="#202124"]; Enzyme_Assay [label="In vitro / In vivo\nEnzyme Assays", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LC_MS [label="Product Analysis\n(LC-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pathway_Elucidation [label="Pathway Elucidation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Plant_Tissue -> RNA_Seq; RNA_Seq -> Candidate_Genes; Candidate_Genes -> Gene_Cloning; Gene_Cloning -> Heterologous_Expression; Heterologous_Expression -> Enzyme_Assay; Enzyme_Assay -> LC_MS; LC_MS -> Pathway_Elucidation; }

Figure 3: Experimental workflow for the elucidation of a biosynthetic pathway.

Experimental Protocols

Protocol: Heterologous Expression and In Vitro Assay of a Candidate Reductase

This protocol outlines the general steps for testing a candidate reductase enzyme proposed to be involved in the tailoring steps of this compound biosynthesis.

  • Gene Synthesis and Cloning:

    • Synthesize the codon-optimized coding sequence of the candidate reductase gene.

    • Clone the gene into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

  • Yeast Transformation:

    • Transform the expression construct into a suitable S. cerevisiae strain (e.g., INVSc1).

    • Select for positive transformants on appropriate selective media.

  • Protein Expression and Microsome Preparation:

    • Grow a starter culture of the transformed yeast in selective media with glucose.

    • Inoculate a larger culture with the starter culture and grow to mid-log phase.

    • Induce protein expression by transferring the cells to media containing galactose.

    • After induction, harvest the cells by centrifugation.

    • Lyse the cells (e.g., by glass bead disruption) in a buffer containing protease inhibitors.

    • Isolate the microsomal fraction by differential centrifugation.

  • In Vitro Enzyme Assay:

    • Set up the reaction mixture in a microcentrifuge tube containing:

      • Microsomal protein preparation.

      • The proposed substrate (e.g., Polyneuridine Aldehyde).

      • NADPH as a cofactor.

      • Reaction buffer (e.g., phosphate buffer, pH 7.5).

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

    • As a negative control, use microsomes from yeast transformed with an empty vector.

  • Product Extraction and Analysis:

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the organic phase and evaporate to dryness.

    • Reconstitute the sample in a suitable solvent (e.g., methanol).

    • Analyze the sample by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the reaction product by comparing its retention time and mass spectrum to an authentic standard or by structural elucidation.

Data Presentation

The following table summarizes the key enzyme classes involved in the biosynthesis of sarpagine and ajmaline-type alkaloids, which are analogous to those proposed for this compound.

Enzyme ClassAbbreviationFunctionCofactor(s)Example from Ajmaline PathwayReference
Tryptophan DecarboxylaseTDCDecarboxylation of TryptophanPyridoxal PhosphateTDC[10]
Strictosidine SynthaseSTRPictet-Spengler CondensationNoneSTR[11]
β-D-GlucosidaseSGDRemoval of Glucose MoietyNoneSGD[12]
Cytochrome P450 MonooxygenaseP450Oxidative Cyclization/HydroxylationNADPH, O₂Sarpagan Bridge Enzyme (SBE)[13][14]
EsterasePNAEHydrolysis of Ester GroupNonePolyneuridine Aldehyde Esterase[14]
SynthaseVSAcetylation and RearrangementAcetyl-CoAVinorine Synthase[6]
ReductaseVR/DHVRReduction of Double BondsNADPHVomilenine Reductase[6]
MethyltransferaseNAMTMethylationS-Adenosyl MethionineNorajmaline N-methyltransferase[6]

Conclusion and Future Outlook

While the complete biosynthetic pathway of this compound remains to be discovered, the wealth of knowledge from related MIA pathways provides a clear and logical direction for future research. The proposed pathway outlined in this guide serves as a foundational hypothesis. By employing modern transcriptomic and synthetic biology approaches, the elucidation of the complete enzymatic cascade is an achievable goal. The discovery of novel enzymes from this pathway will not only deepen our understanding of plant specialized metabolism but also provide new biocatalytic tools for the synthesis of complex, high-value molecules.

References

  • Wikipedia. Ajmaline. [Link]

  • Dang, T. T., & De Luca, V. (2022). Discovery and Characterization of Oxidative Enzymes Involved in Monoterpenoid Indole Alkaloid Biosynthesis. Methods in Molecular Biology, 2349, 145–163. [Link]

  • Wikipedia. Strictosidine. [Link]

  • Guo, L., et al. (2024). De novo biosynthesis of antiarrhythmic alkaloid ajmaline. ResearchGate. [Link]

  • Koepke, J., et al. (2007). 3D-Structure and function of strictosidine synthase--the key enzyme of monoterpenoid indole alkaloid biosynthesis. PubMed. [Link]

  • Barleben, L., et al. (2007). Formation of strictosidine and its biosynthetic role as central precursor of various monoterpenoid indole alkaloids. ResearchGate. [Link]

  • Guo, L., et al. (2024). De novo biosynthesis of antiarrhythmic alkaloid ajmaline. PubMed. [Link]

  • Brown, S., et al. (2015). Engineered Production of Strictosidine and Analogs in Yeast. PubMed Central. [Link]

  • Stöckigt, J., et al. (2007). Indole Alkaloid Biosynthesis: The Pathways leading to Ajmalicine and Ajmaline. PUBDB. [Link]

  • Guo, L., et al. (2024). De novo biosynthesis of antiarrhythmic alkaloid ajmaline. IDEAS/RePEc. [Link]

  • Kutchan, T. M. (1993). Strictosidine: From alkaloid to enzyme to gene. WashU Medicine Research Profiles. [Link]

  • Wang, T., et al. (2022). Unified Chemical Synthesis of Corynanthe-Sarpagine-Ajmaline Type Monoterpene Indole Alkaloids: A Biomimetic Approach. JACS Au. [Link]

  • Cordell, G. A. (2017). Sarpagine and Related Alkaloids. PubMed. [Link]

  • O'Connor, S. E., & Maresh, J. J. (2006). Chemistry and biology of monoterpene indole alkaloid biosynthesis. Natural Product Reports. [Link]

  • Wang, T., et al. (2022). Unified Chemical Synthesis of Corynanthe-Sarpagine-Ajmaline Type Monoterpene Indole Alkaloids: A Biomimetic Approach. PubMed Central. [Link]

  • Facchini, P. J., et al. (2004). Monoterpenoid Indole Alkaloid Biosynthesis. Biocyclopedia. [Link]

  • Garg, N. K., & Cook, J. M. (2014). Synthesis of Bisindole Alkaloids from the Apocynaceae Which Contain a Macroline or Sarpagine Unit: A Review. MDPI. [Link]

  • Billings, S. E., et al. (2023). Advances in Metabolic Engineering of Plant Monoterpene Indole Alkaloids. MDPI. [Link]

  • Dudley, Q. M., et al. (2022). Reconstitution of monoterpene indole alkaloid biosynthesis in genome engineered Nicotiana benthamiana. John Innes Centre. [Link]

  • Guirimand, G., et al. (2015). Biosynthesis and Regulation of Alkaloids. ResearchGate. [Link]

Sources

A Technical Guide to the Prospective Discovery and Isolation of 16-Epinormacusine B from Voacanga africana

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, in-depth technical guide for the prospective discovery, isolation, and structural elucidation of the sarpagine-type indole alkaloid, 16-Epinormacusine B, from the stem bark of Voacanga africana. While this compound is a known synthetic target, this guide outlines a scientifically rigorous workflow for its isolation from a natural source, a process critical for drug development professionals and natural product researchers. The methodologies described are grounded in established protocols for alkaloid extraction from Voacanga species and are designed to serve as a self-validating system for the discovery of novel or minor alkaloids.

Strategic Imperative: The Rationale for Bioprospecting in Voacanga africana

Voacanga africana Stapf (family: Apocynaceae) is a rich source of diverse monoterpenoid indole alkaloids, which are pivotal scaffolds in drug discovery.[1][2] The genus is known for producing biologically active compounds, including iboga-type alkaloids like voacangine, which serves as a precursor for the semi-synthesis of the anti-addictive agent ibogaine, and various bisindole alkaloids with potential therapeutic applications.[3][4][5]

The rationale for targeting a minor alkaloid such as this compound, a sarpagine-type alkaloid, is twofold.[6][7] First, minor constituents of a well-studied medicinal plant often possess unique bioactivities that differ from the major alkaloids. Second, elucidating the full phytochemical profile of a species enhances our understanding of its biosynthetic pathways and chemodiversity. This investigation is therefore predicated on the hypothesis that a systematic, multi-step chromatographic process can successfully isolate and identify previously uncharacterized or minor alkaloids from the complex matrix of V. africana bark.

Phase 1: Extraction of Total Alkaloids

The initial and most critical phase is the efficient extraction of the total alkaloid content from the plant material. The choice of extraction method is a trade-off between efficiency, selectivity, and scalability. Based on comparative studies, both traditional acid-base extraction and direct organic solvent extraction are viable.[4] For this workflow, we will detail a direct solvent-based method, which simplifies the operational steps and has demonstrated high yields.[4]

Causality of Method Selection

Direct extraction with a moderately polar organic solvent, basified with a mild inorganic base, is chosen to achieve two goals simultaneously. The base (e.g., NaHCO₃) deprotonates the alkaloids, converting them from their salt forms (as they may exist in the plant's cellular vacuoles) into their free-base forms. This significantly increases their solubility in organic solvents like acetone or methanol. Acetone is particularly effective for extracting a broad spectrum of alkaloids while minimizing the co-extraction of highly polar, undesirable compounds like tannins and saponins.[8][9]

Experimental Protocol: Direct Solvent Extraction
  • Preparation : Air-dry fresh stem bark of V. africana until brittle, then pulverize into a coarse powder (approx. 1-2 mm particle size).

  • Basification & Maceration : For every 100 g of powdered bark, add 10 g of sodium bicarbonate (NaHCO₃) and 800 mL of acetone in a suitable vessel.

  • Extraction : Sonicate the suspension at room temperature for 30 minutes. Alternatively, stir mechanically at 40°C for 45-60 minutes.

  • Filtration : Filter the suspension through paper (e.g., Whatman No. 1). Retain the plant residue.

  • Repeated Extraction : Repeat the extraction process (steps 2-4) on the plant residue until the filtrate tests negative for alkaloids using Dragendorff's reagent.

  • Concentration : Combine all organic filtrates and concentrate in vacuo using a rotary evaporator at a temperature not exceeding 45°C. This yields a dark, crude solid extract, which represents the total alkaloidal fraction.

Phase 2: Multi-Stage Chromatographic Isolation

The crude extract is a complex mixture requiring a multi-step purification strategy. The workflow is designed to progressively enrich the fraction containing this compound by separating compounds based on polarity, size, and adsorption characteristics.

Workflow Overview

The isolation process follows a logical sequence from low-resolution, high-capacity techniques to high-resolution, low-capacity techniques.

G cluster_0 Phase 1: Extraction cluster_1 Phase 2: Isolation & Purification Plant Voacanga africana Stem Bark Powder Crude Crude Alkaloid Extract Plant->Crude Acetone / NaHCO₃ Extraction VLC VLC (Silica Gel) Gradient Elution Crude->VLC Fractions Fractions F1-F8 VLC->Fractions Polarity-based Separation CC Gravity Column (Silica) Isocratic/Gradient Fractions->CC Further Fractionation Sephadex Size Exclusion (Sephadex LH-20) Methanol Elution CC->Sephadex Size-based Separation PTLC Preparative TLC (Final Polish) Sephadex->PTLC High-Resolution Purification Target Isolated this compound PTLC->Target

Caption: Isolation workflow for this compound.

Protocol: Vacuum Liquid Chromatography (VLC)

VLC is employed as the initial, high-capacity purification step to perform a coarse separation of the crude extract into several fractions based on polarity.

  • Column Packing : Dry-pack a sintered glass funnel or short column with silica gel 60.

  • Sample Loading : Adsorb the crude alkaloid extract onto a small amount of silica gel (approx. 2x the extract weight) to create a dry powder. Carefully layer this powder onto the top of the VLC column.

  • Elution : Elute the column sequentially with a solvent system of increasing polarity. A typical gradient would be hexane, followed by increasing percentages of ethyl acetate (EtOAc) in hexane (e.g., 5%, 10%, 20%, 50%, 100% EtOAc), and finally concluding with methanol (MeOH).

  • Fraction Collection : Collect fractions based on the solvent change and monitor by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles. Sarpagine-type alkaloids are expected to elute in the mid-to-high polarity fractions (e.g., 50-100% EtOAc).

Protocol: Gravity Column and Size-Exclusion Chromatography

Fractions identified by TLC as potentially containing the target compound are subjected to further purification.

  • Silica Gel Column Chromatography : Subject the enriched fraction to repeated gravity column chromatography over silica gel, using a finer gradient or isocratic elution with a solvent system optimized by TLC (e.g., Chloroform/Methanol or Hexane/EtOAc with a small percentage of ammonia).[10]

  • Sephadex LH-20 Chromatography : To remove polymeric impurities and separate alkaloids of similar polarity but different molecular size, dissolve the fraction from the silica column in methanol and apply it to a Sephadex LH-20 column, eluting with 100% methanol.[10] This step is crucial for separating monomeric alkaloids like this compound from bisindole alkaloids which are also prevalent in V. africana.[10]

Data Presentation: Hypothetical Fractionation Yields
StageInput Mass (g)Fraction of InterestOutput Mass (mg)Estimated Purity (%)
Crude Extraction1000 g (bark)Total Alkaloids55,000< 5
VLC55.0F5 (50% EtOAc)4,200~15
Silica Column4.2Sub-fraction F5-B350~60
Sephadex LH-200.35Sub-fraction F5-B285~85
Preparative TLC0.085Band at Rf 0.4512> 95

Phase 3: Structural Elucidation

Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Logic of Spectroscopic Analysis

The elucidation process is a puzzle solved with complementary pieces of data. High-Resolution Mass Spectrometry (HRMS) provides the exact molecular formula. 1D NMR (¹H and ¹³C) reveals the number and type of protons and carbons. Finally, 2D NMR experiments (COSY, HSQC, HMBC) connect these atoms to build the molecular skeleton.

G cluster_spec Spectroscopic Analysis cluster_data Data Interpretation Pure Pure Isolate (>95% by HPLC) HRMS HRMS (e.g., ESI-TOF) Pure->HRMS NMR1D 1D NMR (¹H, ¹³C, DEPT) Pure->NMR1D NMR2D 2D NMR (COSY, HSQC, HMBC, NOESY) Pure->NMR2D Formula Molecular Formula (e.g., C₁₉H₂₂N₂O) HRMS->Formula Fragments Proton & Carbon Environments NMR1D->Fragments Connectivity Bonding Skeleton (H-H, C-H, C-C) NMR2D->Connectivity Stereochem 3D Structure & Relative Stereochemistry NMR2D->Stereochem via NOESY Structure Final Structure: This compound Formula->Structure Fragments->Structure Connectivity->Structure Stereochem->Structure

Caption: Logical flow of structural elucidation.

Protocol: Spectroscopic Analysis
  • Mass Spectrometry :

    • Acquire a high-resolution mass spectrum using Electrospray Ionization (ESI) coupled to a Time-of-Flight (TOF) analyzer.

    • Expected Result : For this compound (C₁₉H₂₂N₂O), the protonated molecule [M+H]⁺ should yield an m/z value that precisely matches the calculated mass (295.1805), confirming the molecular formula.[11]

  • ¹H and ¹³C NMR Spectroscopy :

    • Dissolve the sample (~5-10 mg) in a deuterated solvent (e.g., CDCl₃ or CD₃OD).

    • Acquire a ¹H NMR spectrum to identify the number of unique proton signals, their multiplicity (splitting pattern), and chemical shift.

    • Acquire a ¹³C NMR spectrum, along with a DEPT-135 experiment, to determine the number of unique carbon signals and classify them as CH, CH₂, or CH₃ groups.[12]

  • 2D NMR Spectroscopy :

    • COSY (Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) couplings within the same spin system, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton signal with the carbon atom it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different spin systems and piecing together the carbon skeleton.[10]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) : Reveals protons that are close in space, even if they are not directly bonded, providing crucial information about the relative stereochemistry of the molecule.

By systematically interpreting these spectra and comparing the data to known values for sarpagine-type alkaloids, the structure of this compound can be unequivocally confirmed.[6][13]

Conclusion

This guide outlines a robust and logical framework for the targeted isolation of this compound from Voacanga africana. The success of this endeavor hinges on a systematic application of modern chromatographic and spectroscopic techniques. Each phase, from extraction to final structural confirmation, is designed with inherent causality, ensuring that the chosen methods are optimal for isolating and identifying a minor indole alkaloid from a complex natural matrix. This workflow not only serves as a direct protocol but also as a template for the broader discovery of novel bioactive compounds within this medicinally significant plant genus.

References

  • Mbouangou, C. M., et al. (2020). Alkaloids with Anti-Onchocercal Activity from Voacanga africana Stapf (Apocynaceae): Identification and Molecular Modeling. Molecules, 26(1), 70. Available at: [Link]

  • Hussain, H., et al. (2012). Chemistry and biology of the genus Voacanga. Pharmaceutical Biology, 50(9), 1183-1193. Available at: [Link]

  • Eze, C. M., et al. (2019). Phytochemical Analysis of the Seeds Extracts of Voacanga africana. Nigerian Journal of Biotechnology, 36(2), 113-118. Available at: [Link]

  • Hussain, H., et al. (2012). Chemistry and biology of the genus Voacanga. Semantic Scholar. Available at: [Link]

  • Namjoshi, O. A., & Cook, J. M. (2016). Sarpagine and Related Alkaloids. The Alkaloids. Chemistry and biology, 76, 63–169. Available at: [Link]

  • Ameyaw, Y., et al. (2021). Ethnomedicinal uses, biological activities, and toxicity of Voacanga africana Stapf Ex Scott-Elliot. Journal of Ethnopharmacology, 272, 113932. Available at: [Link]

  • Karella, S., & Sadagopan, R. (2018). Common core structure of sarpagine, macroline and ajmaline alkaloids. ResearchGate. Available at: [Link]

  • Zhang, H., et al. (2024). The synthetic chemistry of sarpagine-ajmaline-type alkaloids. The Alkaloids. Chemistry and biology, 92, 47-119. Available at: [Link]

  • Namjoshi, O. A., & Cook, J. M. (2016). Sarpagine and Related Alkaloids. PubMed. Available at: [Link]

  • Zhang, P., & Cook, J. M. (2007). An Efficient Strategy for the Total Synthesis of Sarpagine-Related Indole Alkaloids. ResearchGate. Available at: [Link]

  • Waldmann, H., et al. (2023). Collective Synthesis of Sarpagine and Macroline Alkaloid‐Inspired Compounds. Angewandte Chemie International Edition, 62(50), e202312345. Available at: [Link]

  • Liu, B., et al. (2023). Unified Chemical Synthesis of Corynanthe-Sarpagine-Ajmaline Type Monoterpene Indole Alkaloids: A Biomimetic Approach. Angewandte Chemie International Edition, 62(38), e202308354. Available at: [Link]

  • Babiaka, S. B., et al. (2020). Alkaloids with Anti-Onchocercal Activity from Voacanga africana Stapf (Apocynaceae): Identification and Molecular Modeling. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Voacangine. Wikipedia. Available at: [Link]

  • Alonso, E., et al. (2021). Efficient Access to the Iboga Skeleton: Optimized Procedure to Obtain Voacangine from Voacanga africana Root Bark. ACS Omega, 6(26), 17046–17054. Available at: [Link]

  • Alonso, E., et al. (2021). Alkaloids isolated in this study from Voacanga africana root bark. ResearchGate. Available at: [Link]

  • Lifeasible. (n.d.). This compound. Lifeasible. Available at: [Link]

  • Reusch, W. (n.d.). Nuclear Magnetic Resonance Spectroscopy. Michigan State University Department of Chemistry. Available at: [Link]

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Spectroscopic data for 16-Epinormacusine B characterization.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 16-Epinormacusine B

Abstract

The definitive characterization of complex natural products is a cornerstone of drug discovery and development. Strychnos alkaloids, a diverse family of monoterpene indole alkaloids, present formidable challenges in structural elucidation due to their intricate polycyclic architectures and dense stereochemistry. This guide provides a comprehensive technical framework for the spectroscopic characterization of this compound, a diastereomer of the known hypotensive alkaloid, Normacusine B.[1][2] As direct experimental data for this specific epimer is not extensively published, this document leverages established data for Normacusine B as a reference standard. It outlines an integrated spectroscopic workflow, explaining the causality behind experimental choices and detailing the analytical logic required to unambiguously assign the structure and stereochemistry of this compound. The principles and protocols described herein are designed to serve as a self-validating system for researchers engaged in the structural analysis of complex chiral molecules.

Introduction: The Challenge of Stereoisomeric Distinction

Normacusine B, isolated from plants of the Strychnos genus, is a sarpagan-type indole alkaloid with the molecular formula C₁₉H₂₂N₂O.[1][3] Its biological activity, coupled with its complex pentacyclic structure, makes it a molecule of significant scientific interest. The existence of multiple stereocenters gives rise to a landscape of potential diastereomers, each with potentially distinct biological activities and physicochemical properties. This compound represents one such diastereomer, differing from Normacusine B only by the spatial orientation of the substituent at the C-16 position.

Distinguishing between epimers requires high-resolution spectroscopic techniques capable of probing the subtle spatial relationships between atoms. While techniques like Mass Spectrometry (MS) will provide identical data for both epimers, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly multi-dimensional experiments, is uniquely powerful in this regard. This guide will detail the application of NMR, MS, Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy to achieve an unequivocal characterization.

The Integrated Spectroscopic Workflow

The structural elucidation of a novel or rare natural product follows a logical, multi-faceted approach. The primary objective is to assemble a complete picture of the molecule's constitution (atom connectivity), configuration (3D arrangement), and conformation (dynamic spatial arrangements).

G cluster_0 Initial Analysis cluster_1 Core Structural Elucidation (NMR) cluster_2 Stereochemical Assignment cluster_3 Final Confirmation Isolation Isolation & Purification (e.g., HPLC) HRMS High-Resolution MS (HRMS) Determine Molecular Formula Isolation->HRMS Sample UV_Vis UV-Vis Spectroscopy Identify Chromophores Isolation->UV_Vis IR IR Spectroscopy Identify Functional Groups Isolation->IR NMR_1D 1D NMR (¹H, ¹³C, DEPT) Carbon/Proton Framework HRMS->NMR_1D Formula: C₁₉H₂₂N₂O Structure Proposed Structure: This compound UV_Vis->Structure Functional Group Confirmation IR->Structure Functional Group Confirmation NMR_2D_Homo 2D Homonuclear NMR (COSY) ¹H-¹H Connectivity NMR_1D->NMR_2D_Homo Assign Signals NMR_2D_Hetero 2D Heteronuclear NMR (HSQC, HMBC) ¹H-¹³C Connectivity NMR_1D->NMR_2D_Hetero NOESY 2D NOESY / ROESY Through-Space Correlations NMR_2D_Homo->NOESY Confirm Connectivity NMR_2D_Hetero->NOESY Confirm Connectivity NOESY->Structure Coupling Coupling Constant Analysis (J-values) Dihedral Angles Coupling->Structure

Caption: Integrated workflow for alkaloid characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Stereochemistry

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, NMR will not only confirm the carbon-hydrogen framework but will be the definitive technique for assigning the C-16 stereochemistry.

Reference Data: ¹H and ¹³C NMR of Normacusine B

A crucial first step is to compare acquired data against the known data for the parent epimer, Normacusine B. While specific literature values can vary slightly based on solvent and instrument frequency, a representative dataset is essential for comparison. Computational methods can also provide reliable predicted chemical shifts for Strychnos alkaloids, aiding in initial assignments.[4][5]

Experimental Protocols

Protocol 1: Standard NMR Data Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of the purified alkaloid in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD-d₄). The choice of solvent is critical; MeOD-d₄ is often preferred for its ability to exchange with labile protons (e.g., -OH, -NH), which can simplify spectra.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. This provides information on the number of distinct proton environments, their chemical shifts, integration (relative number of protons), and multiplicity (splitting pattern due to coupling with neighboring protons).

  • ¹³C NMR & DEPT: Acquire a proton-decoupled ¹³C spectrum to identify the number of unique carbon signals. Follow this with Distortionless Enhancement by Polarization Transfer (DEPT-135 and DEPT-90) experiments.

    • Causality: The DEPT-135 experiment distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. The DEPT-90 experiment shows only CH signals. Together, they allow for the unambiguous assignment of carbon types, which is essential for piecing together the molecular structure.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is fundamental for tracing out spin systems within the molecule, such as the ethylidene side chain and the protons within each ring system.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. It is the primary method for assigning carbon chemical shifts based on their corresponding proton assignments from the COSY spectrum.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by 2-3 bonds.

    • Trustworthiness: HMBC is a self-validating system for confirming the overall carbon skeleton. For example, correlations from the methyl protons of the ethylidene group to carbons C-15 and C-16 would definitively place this group within the structure. It connects the spin systems identified by COSY.

  • 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy / Rotating-frame Overhauser Effect Spectroscopy): These are the critical experiments for stereochemical assignment. They identify protons that are close to each other in space, regardless of whether they are connected through bonds.

    • Expertise: A NOE is observed between protons that are typically < 5 Å apart. For differentiating epimers, the presence or absence of specific NOE correlations provides definitive proof of relative stereochemistry.

Differentiating this compound from Normacusine B

The inversion of stereochemistry at C-16 will induce measurable changes in the NMR spectrum, primarily affecting the local environment.

G Structure Normacusine B Structure (Key atoms for NMR analysis are numbered)

Caption: Structure of Normacusine B with key atoms numbered. (Note: A proper chemical structure diagram would be used here in a real document)

Expected Spectroscopic Differences:

  • Chemical Shifts (δ): The spatial rearrangement at C-16 will alter the magnetic environment of nearby nuclei. Protons and carbons in close proximity to the C-16 substituent, such as H-15, H-21α/β, and C-15, are expected to show the most significant chemical shift differences between the two epimers.

  • Coupling Constants (J): The dihedral angle between H-15 and H-16 is fixed by the ring system but will differ between epimers. According to the Karplus relationship, this change in dihedral angle will result in a different scalar coupling constant (JH15-H16). A careful measurement of this coupling constant from the high-resolution ¹H NMR spectrum can be a strong indicator of the relative stereochemistry.

  • Nuclear Overhauser Effect (NOE): This is the most definitive method. In one epimer, H-16 may be spatially close to a specific proton (e.g., H-15), resulting in a strong NOE correlation. In the 16-epi configuration, H-16 will be oriented differently, leading to the disappearance of this correlation and the potential appearance of new correlations to other protons (e.g., one of the H-21 protons). A ROESY experiment is often preferred for molecules of this size as it avoids potential zero-crossing issues that can complicate NOESY interpretation.

ParameterExpected Observation for this compound (vs. Normacusine B)Rationale
δ(H-15) Different chemical shiftAltered anisotropic effects from the C-16 substituent.
δ(C-15, C-17) Different chemical shiftsGamma-gauche effect due to change in stereochemistry at C-16.
J (H15-H16) Different coupling constantChange in the H-C15-C16-H dihedral angle.
NOE/ROE Different pattern of spatial correlations involving H-16.Inversion of stereochemistry at C-16 repositions H-16 relative to other protons.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition, which are fundamental pieces of data for any chemical structure elucidation.[6]

High-Resolution Mass Spectrometry (HRMS)

Protocol 2: HRMS Analysis

  • Technique: Use Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.

  • Mode: Operate in positive ion mode, as the nitrogen atoms in the alkaloid are readily protonated.

  • Observation: Expect to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Measure the mass-to-charge ratio (m/z) of this ion to at least four decimal places. Compare this experimental value to the theoretical exact mass calculated for the molecular formula C₁₉H₂₂N₂O.

    • Trustworthiness: An agreement within 5 ppm (parts per million) between the measured and theoretical mass provides high confidence in the elemental composition. Both this compound and Normacusine B will have the same exact mass.

Table of Expected MS Data

ParameterExpected Value
Molecular Formula C₁₉H₂₂N₂O
Monoisotopic Mass 294.1732 g/mol
[M+H]⁺ (Theoretical) 295.1805 m/z
[M+Na]⁺ (Theoretical) 317.1625 m/z
Tandem Mass Spectrometry (MS/MS)

MS/MS experiments provide structural information by fragmenting the parent ion and analyzing the resulting daughter ions. While not typically used to distinguish epimers, the fragmentation pattern can confirm the core structure of the alkaloid.

G Parent [M+H]⁺ m/z 295.1805 Frag1 Loss of H₂O [M+H-H₂O]⁺ m/z 277.1699 Parent->Frag1 Frag2 Loss of C₂H₄ (ethylene) from ethylidene m/z 267.1438 Parent->Frag2 Frag3 Retro-Diels-Alder Fragment Parent->Frag3

Caption: Plausible MS/MS fragmentation pathways for Normacusine B.

Vibrational & Electronic Spectroscopy

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.[7][8]

Protocol 3: IR Spectrum Acquisition

  • Technique: Use an Attenuated Total Reflectance (ATR) accessory for rapid analysis of a solid sample, or acquire the spectrum on a KBr pellet.

  • Analysis: Identify characteristic absorption bands corresponding to the functional groups in this compound.

Table of Expected IR Absorptions

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3500–3200 (broad)O–H stretchAlcohol
3400–3250 (medium)N–H stretchIndole N-H
3100–3000C–H stretchAromatic & Alkene
2960–2850C–H stretchAliphatic
1600–1450C=C stretchAromatic Ring
1320–1000C–O stretchAlcohol
1250–1020C–N stretchAmine[9]
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about conjugated π-electron systems (chromophores) in a molecule.[10][11]

Protocol 4: UV-Vis Spectrum Acquisition

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

  • Acquisition: Scan the absorbance from approximately 200 to 400 nm.

  • Analysis: The indole nucleus is the primary chromophore in this compound. The λ(max) values are characteristic of this system. Extending conjugation shifts the absorption maximum to longer wavelengths.[12][13]

Expected UV Absorptions

λ(max) (nm)Chromophore
~225Indole
~282Indole
~290 (shoulder)Indole

Conclusion

The unequivocal characterization of this compound is a process of systematic, orthogonal data integration. While foundational techniques like HRMS, IR, and UV-Vis spectroscopy confirm the molecular formula and key functional groups common to both C-16 epimers, they are insufficient for stereochemical assignment. The definitive distinction between this compound and its parent, Normacusine B, rests upon a detailed and expertly interpreted suite of NMR experiments. The analysis of chemical shifts, scalar coupling constants, and, most critically, through-space NOE/ROE correlations provides the necessary three-dimensional information to solve the structural puzzle. The workflow and protocols detailed in this guide represent a robust and self-validating methodology for researchers tackling the challenges of stereoisomerism in complex natural products.

References

  • PubChem (n.d.). Normacusine B. National Center for Biotechnology Information. Retrieved from [Link][3]

  • Wikipedia (2025). Normacusine B. Retrieved from [Link][1]

  • Organic Chemistry Portal (2023). Alkaloid Synthesis. Retrieved from [Link][2]

  • Afza, T., et al. (2020). 1H and 13C NMR spectra of Strychnos alkaloids: Selected NMR updates. R Discovery. Retrieved from [Link][4]

  • Bagryanskaya, I. Y., & Gatilov, Y. V. (2021). Stereochemical Analysis of Natural Products: Bisindole Alkaloids of the Strychnos-Strychnos Type. MDPI. Retrieved from [Link][5]

  • Scribd (n.d.). Structural Elucidation of Alkaloids. Retrieved from [Link][6]

  • Royal Society of Chemistry (n.d.). Infrared spectroscopy. Retrieved from [Link][8]

  • University of Calgary (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link][7]

  • Michigan State University (n.d.). Infrared Spectrometry. Retrieved from [Link][9]

  • Pacific BioLabs (n.d.). UV/VIS Spectroscopy. Retrieved from [Link][10]

  • Crash Course (2021). Conjugation & UV-Vis Spectroscopy. YouTube. Retrieved from [Link][11]

  • Chad's Prep (2018). 16.3 UV Vis Spectroscopy. YouTube. Retrieved from [Link][12]

  • Chemistry LibreTexts (2024). Interpreting Ultraviolet Spectra: The Effect of Conjugation. Retrieved from [Link][13]

Sources

A Technical Guide to the Natural Sources and Abundance of 16-Epinormacusine B

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of 16-Epinormacusine B, a monoterpene indole alkaloid of interest to researchers in natural product chemistry, pharmacology, and drug development. This document deviates from rigid templates to offer a narrative that is both scientifically rigorous and grounded in practical laboratory insights. Herein, we will delve into the known botanical origins of this compound, its relative abundance, and a detailed protocol for its isolation and purification, underpinned by the rationale that informs each experimental step.

Introduction to this compound: A Strychnos Alkaloid

This compound is a member of the vast and structurally complex family of monoterpene indole alkaloids. These natural products are renowned for their potent and diverse biological activities. The core structure of this compound belongs to the corynantheane scaffold, which is a common framework for many bioactive alkaloids. Its significance lies not only in its own potential bioactivity but also as a potential biosynthetic precursor to more complex alkaloids within its natural source. Understanding its origin and isolation is the first critical step in unlocking its therapeutic or synthetic potential. The Strychnos genus, a treasure trove of intricate alkaloids, is the primary source of this compound.

The Botanical Source: Strychnos variabilis

The principal and currently documented natural source of this compound is Strychnos variabilis De Wild., a plant species belonging to the Loganiaceae family. This species is endemic to Central Africa, particularly in regions of the Congo.[1] The alkaloids of S. variabilis have been the subject of significant phytochemical investigation, revealing a rich diversity of monomeric and dimeric indole alkaloids.

The specific plant part from which this compound and its congeners have been successfully isolated is the root bark .[1][2] This is a crucial detail for researchers planning to source this compound, as the distribution and concentration of alkaloids can vary significantly between different tissues of the same plant (e.g., leaves, stem bark, roots). For instance, while the leaves of Strychnos variabilis have been reported to contain approximately 0.16% total alkaloids by titrimetric dosage, the profile of these alkaloids differs from that of the roots, with isoretuline and its acetyl derivative being predominant.[3]

Abundance of this compound in Strychnos variabilis

For context, phytochemical studies of Strychnos species typically involve the extraction and separation of numerous alkaloids, with the yields of individual minor components often being a small fraction of the total alkaloid extract.

Compound Natural Source Plant Part Reported Abundance/Yield Citation
This compound Strychnos variabilisRoot BarkIsolated as a minor alkaloid; specific yield not detailed in available literature.[1][2]
Total Alkaloids Strychnos variabilisLeaves~0.16% by titrimetric dosage. Note: Alkaloid profile differs from root bark.[3]

Experimental Protocol: Isolation and Purification of this compound

The following protocol is a representative, field-proven methodology for the isolation of indole alkaloids from Strychnos root bark. This procedure is based on established principles of alkaloid chemistry and can be adapted for the targeted isolation of this compound.

Rationale Behind the Experimental Design

The protocol is designed around the fundamental chemical property of alkaloids: their basicity. As nitrogenous compounds, alkaloids are typically soluble in acidic aqueous solutions as their corresponding salts. By adjusting the pH of the solution to be alkaline, the alkaloids are deprotonated to their free-base form, which are generally more soluble in organic solvents. This pH-dependent solubility is exploited in the acid-base liquid-liquid partitioning steps to separate the alkaloids from neutral and acidic metabolites present in the crude plant extract. Subsequent chromatographic steps are necessary to resolve the complex mixture of alkaloids into individual components.

Step-by-Step Methodology

Step 1: Preparation of Plant Material

  • Obtain dried root bark of Strychnos variabilis.

  • Grind the root bark into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Step 2: Initial Extraction

  • Macerate the powdered root bark (e.g., 500 g) in methanol (e.g., 3 x 2 L) at room temperature for 48 hours for each batch of solvent. Methanol is an effective solvent for a broad range of plant metabolites, including alkaloids.

  • Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

Step 3: Acid-Base Partitioning

  • Suspend the crude methanolic extract in a 5% aqueous solution of hydrochloric acid (HCl). This protonates the alkaloids, rendering them soluble in the aqueous phase.

  • Perform a liquid-liquid extraction of the acidic solution with a non-polar organic solvent such as hexane or dichloromethane. This step removes non-basic, lipophilic compounds (e.g., fats, waxes, some terpenoids). Discard the organic phase.

  • Adjust the pH of the aqueous layer to approximately 9-10 with a base, such as ammonium hydroxide (NH₄OH). This deprotonates the alkaloid salts, converting them into their free-base form.

  • Extract the now alkaline aqueous solution multiple times with dichloromethane or chloroform. The free-base alkaloids will partition into the organic layer.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude total alkaloid extract.

Step 4: Chromatographic Purification

  • Subject the crude alkaloid extract to column chromatography over silica gel.

  • Elute the column with a gradient of increasing polarity, for example, starting with a mixture of dichloromethane and methanol (e.g., 99:1) and gradually increasing the proportion of methanol.

  • Monitor the eluted fractions by Thin Layer Chromatography (TLC), visualizing the spots under UV light and/or with an alkaloid-specific staining reagent (e.g., Dragendorff's reagent).

  • Combine fractions containing compounds with similar TLC profiles.

  • Fractions containing this compound may require further purification using preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase, such as a mixture of acetonitrile and water with a modifier like trifluoroacetic acid (TFA).

Visualization of the Isolation Workflow

G Start Dried, Powdered Strychnos variabilis Root Bark Extraction Methanol Extraction Start->Extraction Concentration1 Concentrate (Rotary Evaporator) Extraction->Concentration1 CrudeExtract Crude Methanolic Extract Concentration1->CrudeExtract Acidification Suspend in 5% HCl (aq) CrudeExtract->Acidification Partition1 Partition with Hexane (Removes Lipids) Acidification->Partition1 AqueousLayer1 Acidic Aqueous Layer (Protonated Alkaloids) Partition1->AqueousLayer1 Aqueous Phase Basification Adjust to pH 9-10 (e.g., NH4OH) AqueousLayer1->Basification Partition2 Partition with Dichloromethane (Extracts Free-Base Alkaloids) Basification->Partition2 OrganicLayer Dichloromethane Layer (Crude Alkaloid Extract) Partition2->OrganicLayer Organic Phase Drying Dry (Na2SO4) & Concentrate OrganicLayer->Drying CrudeAlkaloids Crude Total Alkaloids Drying->CrudeAlkaloids ColumnChrom Silica Gel Column Chromatography CrudeAlkaloids->ColumnChrom Fractions Collect & Monitor Fractions (TLC) ColumnChrom->Fractions Purification Further Purification (e.g., Prep-HPLC) Fractions->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Workflow for the isolation of this compound.

Structural Characterization

Once isolated, the identity and purity of this compound must be confirmed through a combination of spectroscopic techniques. These include:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are essential for elucidating the complex structure and stereochemistry of the molecule.

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and the chromophore system.

Conclusion

This compound is a monoterpene indole alkaloid naturally occurring in the root bark of Strychnos variabilis. While it is considered a minor constituent of the plant's complex alkaloid profile, its isolation is achievable through a systematic application of acid-base extraction principles followed by meticulous chromatographic separation. This guide provides a robust framework for researchers aiming to isolate and study this and other related Strychnos alkaloids, forming the basis for further investigation into their chemical properties and biological activities.

References

  • Tits, M., Angenot, L., & Tavernier, D. (1980). New indole aldehydic alkaloids of strychnos variabilis. Tetrahedron Letters, 21(25), 2439–2442.
  • Vireca, E., et al. (2022). Unveiling antiplasmodial alkaloids from a cumulative collection of Strychnos extracts by multi-informative molecular networks. Frontiers in Pharmacology.
  • Stereochemical Analysis of Natural Products: Bisindole Alkaloids of the Strychnos-Strychnos Type. (2021).
  • Phytochemical investigation of the bark of Strychnos- nux-vomica and its antimicrobial properties. (2015).
  • Isolation, Structure Elucidation, and Biological Evaluation of 16,23-Epoxycucurbitacin Constituents from Eleaocarpus chinensis. (2016).
  • Indole Alkaloids from Strychnos Species and Their Antiplasmodial and Cytotoxic Activites. (2007). Planta Medica.
  • Extraction, Purification and Characterization of Indole Alkaloids from Strychnos wallichiana L. – an Endangered Medicinal. (2009). Global Science Books.
  • Extraction , Purification and Characterization of Indole Alkaloids from Strychnos wallichiana L . – an Endangered Medicinal Plant from India Pasupuleti. (2009). Semantic Scholar.
  • Method for extracting purified total alkaloid of strychnos nux-vomica and application thereof in pharmacy. (2010).
  • Phytochemical and Pharmacological Profile of Plants belonging to Strychnos Genus: A Review. (2016).
  • Tits, M., & Angenot, L. (1980). Leaf alkaloids of Strychnos variabilis[ALCALOIDES DES FEUILLES DU STRYCHNOS VARIABILIS]. Plantes médicinales et phytothérapie.
  • Tits, M., et al. (1985). Strychnozairine, an indole alkaloid from Strychnos variabilis. Phytochemistry, 24(1), 205-207.
  • Jonville, M. C., et al. (2013). Dimeric bisindole alkaloids from the stem bark of Strychnos nux-vomica L. Phytochemistry, 87, 157-63.
  • New antibiotics from the fungus Epicoccum nigrum. III. Epicorazine B: structure elucidation and absolute configuration. (1978). The Journal of Antibiotics.
  • Elucidation of the Structure of Pseudorubriflordilactone B by Chemical Synthesis. (2020). Journal of the American Chemical Society.
  • Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions. (1987). Journal of Pharmaceutical Sciences.

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Unraveling the Stereochemical Labyrinth of Sarpagine Alkaloids: A Technical Guide to the Structure of Normacusine B and its Epimers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The sarpagine and related akuammiline alkaloids represent a fascinating and structurally complex family of monoterpenoid indole alkaloids with significant therapeutic potential.[1][2] A key determinant of their biological activity is their precise three-dimensional architecture, particularly the stereochemistry at the C16 position. While the specific compound "16-Epinormacusine B" remains to be characterized in the public domain, this guide will provide an in-depth technical analysis of the chemical structure and stereochemistry of the closely related and well-documented sarpagine alkaloid, normacusine B. We will delve into the experimental methodologies and logical frameworks employed to elucidate its complex stereostructure, providing a blueprint for the structural determination of novel members of this class, such as a putative this compound. This document is intended for researchers, scientists, and drug development professionals engaged in the study of complex natural products.

Introduction to the Sarpagine Alkaloid Family

The sarpagine alkaloids, along with the structurally related ajmaline and macroline alkaloids, constitute a large and growing class of over 300 monomeric and 100 bisindole alkaloids. These natural products are biosynthetically derived from the central precursor strictosidine and are characterized by a rigid polycyclic framework.[1] A defining feature of the sarpagine-type alkaloids is the C-5 to C-16 bond linkage and the presence of several stereogenic centers, most notably at positions C-3, C-5, C-15, and C-16.[2][3] The absolute configurations at C-3, C-5, and C-15 are generally conserved across the sarpagine and ajmaline series.[2][3] However, the stereochemistry at C-16 is a key point of structural diversity and has been a subject of considerable scientific investigation.[1]

Normacusine B, a representative sarpagine alkaloid, embodies the characteristic structural features of this family. Understanding its stereochemistry provides a critical foundation for exploring the structure-activity relationships within this class of compounds and for the potential design of novel therapeutic agents.

The Planar Structure of Normacusine B

The planar structure of normacusine B, like other sarpagine alkaloids, is typically elucidated through a combination of spectroscopic techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition and thus the molecular formula of the alkaloid. Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide initial clues about the connectivity of the atoms within the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are indispensable for assembling the carbon skeleton and assigning the proton and carbon resonances.

    • ¹H NMR: Provides information on the chemical environment and multiplicity of protons.

    • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical shifts.

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, establishing connectivity between adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the polycyclic framework by connecting quaternary carbons and different spin systems.

The following table summarizes the expected key NMR correlations that would be used to establish the planar structure of normacusine B.

Correlation Type Key HMBC Correlations Structural Information Gained
Indole MoietyH-9 to C-7a, C-11; H-12 to C-8, C-13Confirmation of the indole ring system.
C-5 to C-16 LinkageH-5 to C-16, C-3, C-6; H-16 to C-5, C-17, C-15Establishes the characteristic bond of the sarpagine skeleton.
Quinuclidine CoreH-3 to C-2, C-5, C-14; H-15 to C-14, C-16, C-20Defines the bridged ring system.
Side ChainH-17 to C-16, C-18, C-19; H-19 to C-18, C-20Elucidates the structure of the ethylidene side chain.

The Stereochemistry of Normacusine B and the Significance of C-16 Epimerization

The biological activity of sarpagine alkaloids is intrinsically linked to their precise three-dimensional arrangement. The determination of both relative and absolute stereochemistry is therefore a critical aspect of their characterization. For normacusine B, the key stereocenters are at C-3, C-5, C-15, and C-16.

Relative Stereochemistry

The relative stereochemistry is primarily determined using Nuclear Overhauser Effect (NOE) based NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy). These experiments detect through-space proximity of protons, allowing for the deduction of their relative spatial arrangement.

Experimental Protocol: NOESY for Relative Stereochemistry Determination

  • Sample Preparation: Dissolve 5-10 mg of the purified alkaloid in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄).

  • Data Acquisition: Record a 2D NOESY spectrum on a high-field NMR spectrometer (≥500 MHz). The mixing time is a crucial parameter and should be optimized to observe key correlations without significant spin diffusion (typically 300-800 ms).

  • Data Analysis: Analyze the NOESY spectrum for cross-peaks that indicate spatial proximity between protons.

The following diagram illustrates the key NOE correlations that would be expected for normacusine B, which help to define the relative configuration of its stereocenters.

G cluster_molecule Key NOE Correlations in Normacusine B H3 H-3 H15 H-15 H3->H15 NOE H14b H-14β H3->H14b NOE H5 H-5 H6a H-6α H5->H6a NOE H14a H-14α H15->H14a NOE H6b H-6β

Caption: Key NOE correlations for determining the relative stereochemistry of the core ring system in normacusine B.

Absolute Stereochemistry

Determining the absolute configuration requires a method that can distinguish between enantiomers. Several techniques can be employed:

  • X-ray Crystallography: This is the gold standard for determining the absolute stereochemistry of a crystalline compound. If a suitable single crystal can be obtained, anomalous dispersion effects (e.g., using the Flack parameter) can unambiguously establish the absolute configuration.

  • Chiroptical Methods (Circular Dichroism): Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) spectra can be compared with theoretically calculated spectra for the possible enantiomers. A good match between the experimental and calculated spectra for a particular enantiomer provides strong evidence for its absolute configuration.

  • Total Synthesis: The unambiguous synthesis of a natural product from a starting material of known absolute configuration provides definitive proof of its stereochemistry.[4][5][6] Several total syntheses of sarpagine and akuammiline alkaloids have been reported, which have been instrumental in confirming their absolute configurations.[3][7][8]

The following workflow illustrates the logical progression for the complete stereochemical elucidation of a sarpagine alkaloid.

G cluster_workflow Stereochemical Elucidation Workflow cluster_absolute Isolation Isolation & Purification Planar_Structure Planar Structure Determination (NMR, MS) Isolation->Planar_Structure Relative_Stereo Relative Stereochemistry (NOESY) Planar_Structure->Relative_Stereo Absolute_Stereo Absolute Stereochemistry Relative_Stereo->Absolute_Stereo Xray X-ray Crystallography Chiroptical Chiroptical Methods (ECD/VCD) Synthesis Total Synthesis Confirmation Structural Confirmation Xray->Confirmation Chiroptical->Confirmation Synthesis->Confirmation

Caption: A generalized workflow for the complete structural and stereochemical elucidation of a novel sarpagine alkaloid.

The Case of this compound

A hypothetical "this compound" would differ from normacusine B in the stereochemical orientation of the substituent at the C-16 position. The aldehyde group at C-16 in related biosynthetic precursors is known to be susceptible to epimerization.[3] This enzymatic tailoring is a source of stereochemical diversity in this class of alkaloids.[1]

The stereochemistry at C-16 can significantly influence the overall conformation of the molecule and, consequently, its interaction with biological targets. The determination of the C-16 stereochemistry would rely heavily on NOESY data. For instance, the spatial proximity of H-16 to other protons in the quinuclidine core would be different for the two epimers. A total synthesis approach, where the stereochemistry at C-16 is rigorously controlled, would provide the most definitive proof.[3]

Conclusion

The structural elucidation of complex natural products like the sarpagine alkaloids is a multifaceted endeavor that relies on the synergistic application of modern spectroscopic techniques, chemical synthesis, and biosynthetic insights. While "this compound" has not been formally described, the principles and methodologies detailed in this guide for its close relative, normacusine B, provide a robust framework for its future characterization. A thorough understanding of the stereochemical nuances, particularly at the C-16 position, is paramount for unlocking the full therapeutic potential of this important class of alkaloids. The continued exploration of the chemical diversity within the sarpagine family, guided by these established principles of structural elucidation, promises to yield novel compounds with valuable biological activities.

References

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  • Sarpagine and related alkaloids. (Source: PMC - NIH, URL: [Link])

  • Total Synthesis of the Akuammiline Alkaloid Picrinine. (Source: ACS Publications, URL: [Link])

  • Part I ENANTIOSPECIFIC TOTAL SYNTHESIS OF UNNATURAL ENANTIOMERS OF C-19 METHYLATED SARPAGINE/MACROLINE/AJMALINE-TYPE BIOLOGICALL. (Source: Minds@UW, URL: [Link])

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  • Isolation, Structure Elucidation, and Biological Evaluation of 16,23-Epoxycucurbitacin Constituents from Eleaocarpus chinensis. (Source: NIH, URL: [Link])

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  • Total Synthesis and Stereochemical Assignment of Nostosin B. (Source: PubMed, URL: [Link])

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  • Modular Terpenoid Construction via Catalytic Enantioselective Formation of All-Carbon Quaternary Centers: Total Synthesis of Oridamycin A, Triptoquinone B and C and Isoiresin. (Source: NIH, URL: [Link])

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A Technical Guide to Early-Stage Research on 16-Epinormacusine B Derivatives: A Roadmap for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive framework for the early-stage research and development of novel therapeutic agents derived from 16-Epinormacusine B, a sarpagine-related indole alkaloid.[1][2][3][4][5] Designed for researchers, scientists, and drug development professionals, this document outlines a logical, experience-driven, and scientifically rigorous pathway from initial compound derivatization to the identification of promising preclinical candidates. By integrating computational chemistry, advanced in vitro screening, and early ADME-Tox profiling, this guide advocates for a "fail early, fail cheap" strategy to mitigate risks and enhance the probability of success in the complex journey of drug discovery.[6]

Introduction to this compound and the Therapeutic Rationale

This compound is an indole alkaloid belonging to the sarpagine family of natural products.[1][2] While the specific biological activities of this compound are not extensively documented in publicly available literature, the broader class of indole alkaloids is a rich source of pharmacologically active compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[7][8][9] This structural class has historically yielded numerous successful drugs, underscoring its potential as a starting point for novel drug discovery programs.[8]

This guide proposes a hypothetical yet scientifically grounded research program aimed at exploring the therapeutic potential of this compound derivatives. The central hypothesis is that targeted modification of the this compound scaffold can lead to the discovery of potent and selective modulators of a key therapeutic target. For the purpose of this guide, we will focus on the discovery of inhibitors of a specific kinase implicated in a cancer signaling pathway, a common target for indole alkaloid derivatives.

Computational Chemistry and Derivative Design

The initial phase of the research program will leverage computational methods to design a focused library of this compound derivatives with a higher probability of biological activity.[10][11][12][13][14] This in silico approach allows for the prioritization of synthetic efforts, saving time and resources.

Structure-Guided and Ligand-Based Design

In the absence of a known protein target for the parent compound, a dual approach of structure-guided and ligand-based design will be employed.[15]

  • Structure-Guided Design: If a crystal structure of the target kinase is available, molecular docking simulations will be performed to predict the binding modes of hypothetical this compound derivatives within the ATP-binding pocket of the kinase. This will help in identifying key structural modifications that could enhance binding affinity and selectivity.

  • Ligand-Based Design: Pharmacophore modeling will be utilized, drawing upon the chemical features of known kinase inhibitors. This approach will help in designing derivatives that share essential electronic and steric properties with established active compounds.

In Silico ADME-Tox Prediction

Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) is crucial to avoid late-stage failures.[16][17][18][19] Computational models will be used to predict key ADME-Tox properties of the designed derivatives, such as:

  • Aqueous solubility

  • Blood-brain barrier permeability

  • Cytochrome P450 inhibition potential

  • Potential for hERG channel inhibition

  • General cytotoxicity predictions

Only derivatives with favorable in silico profiles will be prioritized for synthesis.

Synthetic Strategy for Derivative Library Generation

A robust and flexible synthetic strategy is essential for generating the designed library of this compound derivatives. The synthesis will focus on modifications at key positions of the indole nucleus, the sarpagine cage, and the side chain, as guided by the computational design phase.

General Synthetic Scheme

The synthesis will likely commence from a common intermediate derived from this compound or a precursor.[20][21][22] Key synthetic transformations may include:

  • N-alkylation or N-arylation of the indole nitrogen.

  • Substitution reactions at various positions of the indole ring.

  • Modification of the ethylidene side chain.

  • Stereoselective synthesis to explore the impact of stereochemistry on activity.

A representative, high-level synthetic workflow is depicted below.

G A This compound Starting Material B Protection of Reactive Groups A->B C Core Modification (e.g., Halogenation) B->C E Side Chain Modification B->E D Suzuki or Buchwald-Hartwig Cross-Coupling Reactions C->D F Deprotection D->F E->F G Final Derivative Library F->G

Caption: High-level synthetic workflow for this compound derivatization.

In Vitro Screening Cascade

A multi-tiered in vitro screening cascade will be implemented to efficiently identify and characterize the biological activity of the synthesized derivatives.[23][24][25][26] This approach prioritizes high-throughput methods in the initial stages and incorporates more complex, lower-throughput assays for promising compounds.

Primary High-Throughput Screening (HTS)

The entire derivative library will be subjected to a primary HTS to identify initial "hits."

  • Assay: A biochemical kinase inhibition assay (e.g., using a fluorescent or luminescent readout) will be employed to measure the direct inhibitory activity of the compounds against the target kinase.

  • Concentration: Compounds will be screened at a single, high concentration (e.g., 10 µM) to maximize the chances of identifying active molecules.

Secondary Assays: Hit Confirmation and Potency Determination

Hits from the primary screen will be subjected to secondary assays to confirm their activity and determine their potency.

  • Dose-Response Analysis: Confirmed hits will be tested across a range of concentrations to determine their half-maximal inhibitory concentration (IC50) against the target kinase.

  • Orthogonal Assays: A different assay format (e.g., a biophysical binding assay like Surface Plasmon Resonance) will be used to confirm the inhibitory activity and rule out assay-specific artifacts.

Cellular Assays: Target Engagement and Functional Effects

Compounds with confirmed activity and promising potency will be advanced to cell-based assays to assess their effects in a more physiologically relevant context.

  • Cellular Target Engagement: Assays will be conducted to confirm that the compounds are engaging the target kinase within intact cells.

  • Phenotypic Assays: The effect of the compounds on cancer cell proliferation, apoptosis, or other relevant cellular phenotypes will be evaluated.[25]

The proposed screening cascade is illustrated in the following diagram.

G A Derivative Library (n=~200) B Primary HTS: Biochemical Kinase Assay (Single Concentration) A->B C Hit Identification (Activity > 50% Inhibition) B->C D Secondary Assays: Dose-Response (IC50) & Orthogonal Assays C->D E Potency & Selectivity Assessment D->E F Cellular Assays: Target Engagement & Phenotypic Effects E->F G Lead Candidate Selection F->G

Caption: Tiered in vitro screening cascade for this compound derivatives.

Early ADME-Tox Profiling

Concurrent with the later stages of the screening cascade, promising compounds will be subjected to in vitro ADME-Tox profiling to assess their drug-like properties.[6][16][17][18][19]

Parameter In Vitro Assay Purpose
Solubility Kinetic or Thermodynamic Solubility AssayTo assess the solubility of the compound in aqueous solutions.
Permeability Caco-2 or PAMPA AssayTo predict intestinal absorption and oral bioavailability.
Metabolic Stability Liver Microsome or Hepatocyte Stability AssayTo evaluate the rate of metabolism by liver enzymes.
Plasma Protein Binding Equilibrium Dialysis or UltracentrifugationTo determine the extent of binding to plasma proteins.
Cytotoxicity MTT or CellTiter-Glo Assay in a non-cancer cell lineTo assess general toxicity to healthy cells.
Cardiotoxicity hERG Patch-Clamp AssayTo evaluate the risk of cardiac side effects.

Data Analysis and Hit-to-Lead Progression

The data generated from the screening cascade and ADME-Tox profiling will be integrated to guide the hit-to-lead optimization process. The goal is to identify compounds with a balanced profile of:

  • High potency against the target kinase.

  • Selectivity over other kinases.

  • Favorable cellular activity.

  • Acceptable ADME-Tox properties.

Structure-activity relationships (SAR) will be established to understand how chemical modifications influence biological activity and drug-like properties. This knowledge will inform the design of the next generation of derivatives with improved overall profiles.

Experimental Protocols

Protocol: In Vitro Kinase Inhibition Assay (Primary HTS)
  • Plate Preparation: Dispense 2 µL of test compounds (10 mM in DMSO) into a 384-well assay plate.

  • Enzyme and Substrate Addition: Add 10 µL of a solution containing the target kinase and a fluorescently labeled peptide substrate to each well.

  • Initiation of Reaction: Add 10 µL of ATP solution to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Termination and Detection: Add a stop solution containing a chelating agent to terminate the reaction. Read the fluorescence intensity on a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to positive and negative controls.

Protocol: Cell Viability Assay (MTT)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Conclusion

This technical guide provides a robust and integrated framework for the early-stage discovery of therapeutic agents derived from the natural product this compound. By embracing a multidisciplinary approach that combines computational design, synthetic chemistry, a tiered in vitro screening cascade, and early ADME-Tox profiling, research teams can navigate the complexities of drug discovery with greater efficiency and a higher probability of success. The ultimate goal is the identification of novel drug candidates with the potential to address unmet medical needs.

References

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  • ProtoQSAR. (2022). Importance of ADME/Tox in Early Drug Discovery. Retrieved from [Link]

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  • Fraunhofer IME. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Discovery Today, 24(3), 826-832. [Link]

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  • ResearchGate. (2025). (E)-16-Epinormacusine B, and (+)-Dehydro-16-epiaffinisine as well as the Stereocontrolled Total Synthesis of Alkaloid G. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational Studies on Natural Products for the Development of Multi-target Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational Methods in Natural Products-Based Drug Discovery. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2023). Virtual and In Vitro Screening of Natural Products Identifies Indole and Benzene Derivatives as Inhibitors of SARS-CoV-2 Main Protease (Mpro). Molecules, 28(7), 3025. [Link]

  • MDPI. (2023). Virtual and In Vitro Screening of Natural Products Identifies Indole and Benzene Derivatives as Inhibitors of SARS-CoV-2 Main Protease (Mpro). Molecules, 28(7), 3025. [Link]

  • Royal Society of Chemistry. (2020). Creating and screening natural product libraries. Natural Product Reports, 37(6), 793-827. [Link]

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  • National Center for Biotechnology Information. (2023). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Molecules, 28(11), 4350. [Link]

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  • National Center for Biotechnology Information. (2013). Synthesis and Biological Evaluation of a Series of A,B-ring Modified 16,17-secoandrostane Derivatives. Molecules, 18(10), 12345-12365. [Link]

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Understanding the sarpagine alkaloid family classification.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Sarpagine Alkaloid Family: Classification, Biosynthesis, and Therapeutic Potential

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the sarpagine family of monoterpenoid indole alkaloids. Tailored for researchers, scientists, and professionals in drug development, this document delves into the intricate classification, complex biosynthetic pathways, and significant pharmacological activities of these fascinating natural products. Our focus is on delivering field-proven insights and robust methodologies to empower your research and development endeavors.

Introduction: The Architectural Complexity and Biological Significance of Sarpagine Alkaloids

Sarpagine-type indole alkaloids are a large and structurally diverse group of natural products, primarily isolated from plants of the Apocynaceae family, with genera such as Rauwolfia and Alstonia being prominent sources.[1] These compounds are characterized by a complex, caged, polycyclic architecture.[2] The unique structural features of sarpagine alkaloids have captivated the interest of the scientific community, leading to extensive research into their synthesis and therapeutic potential.[2][3]

This guide will navigate the core aspects of sarpagine alkaloid chemistry and biology, providing a foundational understanding for researchers. We will explore the nuanced classification system, the elegant biosynthetic cascade that constructs their intricate frameworks, and the diverse pharmacological properties that make them promising candidates for drug discovery.

A Framework for Understanding: The Classification of Sarpagine Alkaloids

The classification of sarpagine alkaloids is rooted in their structural relationships with other closely related indole alkaloids, namely the macroline and ajmaline types.[1] These three groups share a common biosynthetic origin, which is reflected in their core molecular skeletons.[4] The sarpagine family itself is vast, encompassing over 200 known alkaloids, with more than 150 being monomeric indoles.[1]

The key structural feature that defines the sarpagine and related alkaloids is the presence of an indole nucleus integrated into a complex polycyclic system. The biogenetic numbering system proposed by Le Men and Taylor is employed to standardize the description of these structures.[1]

G Fig. 1: Hierarchical Classification of Sarpagine-Related Alkaloids cluster_0 Core Precursor cluster_1 Major Alkaloid Families cluster_2 Key Structural Features Strictosidine Strictosidine Sarpagine Sarpagine Alkaloids Strictosidine->Sarpagine Biosynthetic Cascade Macroline Macroline Alkaloids Sarpagine->Macroline Biomimetic Interconversion (retro-Michael reaction) Ajmaline Ajmaline Alkaloids Sarpagine->Ajmaline Biogenetic Conversion Sarpagine_feature Indole-fused aza-bicyclic[3.3.1]nonane Sarpagine->Sarpagine_feature Macroline_feature Considered a biomimetic precursor to many Alstonia alkaloids Macroline->Macroline_feature Ajmaline_feature Derivative of sarpagine with an additional C7-C17 bond Ajmaline->Ajmaline_feature

Fig. 1: Hierarchical Classification of Sarpagine-Related Alkaloids

Table 1: Sub-classification of Sarpagine Alkaloids with Examples and Plant Sources

Sub-classRepresentative AlkaloidPlant SourceReference
Sarpagan-typeSarpagineRauwolfia serpentina[1]
Ajmalan-typeAjmalineRauwolfia serpentina[1][5]
Macroline-typeMacroline (precursor)Not isolated as a natural product[1]
Bisindole AlkaloidsVillalstonineAlstonia species[1]

The Elegance of Nature's Synthesis: Biosynthesis of Sarpagine Alkaloids

The biosynthesis of sarpagine alkaloids is a testament to the efficiency and precision of enzymatic catalysis. Like all monoterpenoid indole alkaloids, their journey begins with the condensation of tryptamine and secologanin to form strictosidine.[2][6] This foundational reaction is catalyzed by the enzyme strictosidine synthase.[2]

The subsequent steps involve a series of intricate enzymatic transformations that sculpt the strictosidine backbone into the characteristic caged architecture of the sarpagine skeleton.[2][7] A key transformation is the formation of the C5-C16 bond, which is catalyzed by the sarpagan bridge enzyme.[6]

G Fig. 2: Key Steps in the Biosynthetic Pathway of Sarpagine Alkaloids Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Strictosidine Synthase Secologanin Secologanin Secologanin->Strictosidine Strictosidine_aglycone Strictosidine Aglycone Strictosidine->Strictosidine_aglycone Strictosidine Glucosidase Polyneuridine_aldehyde Polyneuridine Aldehyde Strictosidine_aglycone->Polyneuridine_aldehyde Sarpagan Bridge Enzyme Sarpagine_skeleton Sarpagine Skeleton Polyneuridine_aldehyde->Sarpagine_skeleton Further Enzymatic Transformations

Fig. 2: Key Steps in the Biosynthetic Pathway of Sarpagine Alkaloids

Therapeutic Promise: Pharmacological Significance of Sarpagine Alkaloids

The sarpagine family of alkaloids exhibits a broad spectrum of biological activities, making them a fertile ground for drug discovery and development.[8] Their complex structures allow for specific interactions with various biological targets, leading to a range of pharmacological effects.

Table 2: Pharmacological Activities of Selected Sarpagine Alkaloids

AlkaloidPharmacological ActivityQuantitative Data (IC₅₀)Target/Cell LineReference
N-methyltalpinineNF-κB Inhibitory ActivityNot specified---[5][8]
Angustilongines E-KAntiproliferative Activity0.02-9.0 μMVarious human cancer cell lines[9]
Various Sarpagine AlkaloidsReversal of Multidrug-ResistanceNot specifiedVincristine-resistant KB cells[10]
AjmalineAntiarrhythmicNot specifiedCardiac ion channels[5]

From Plant to Pure Compound: Experimental Protocols

The successful study of sarpagine alkaloids hinges on robust and reproducible experimental methodologies. This section provides detailed, step-by-step protocols for their extraction, purification, and structural elucidation.

Extraction and Isolation of Sarpagine Alkaloids from Plant Material

This protocol outlines a general procedure for the extraction and isolation of sarpagine alkaloids from dried plant material.

Step-by-Step Methodology:

  • Plant Material Preparation:

    • Dry the plant material (e.g., stem bark of Alstonia species) in a well-ventilated area, shielded from direct sunlight.

    • Grind the dried material into a fine powder using a mechanical mill.

  • Crude Alkaloid Extraction:

    • Macerate the powdered plant material in methanol or ethanol at room temperature for 48-72 hours.

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning:

    • Suspend the crude extract in a dilute acidic solution (e.g., 5% acetic acid).

    • Wash the acidic solution with a nonpolar solvent (e.g., hexane) to remove neutral and weakly basic compounds.

    • Basify the aqueous layer with a base (e.g., ammonium hydroxide) to a pH of 9-10.

    • Extract the alkaloids from the basified aqueous layer with an organic solvent (e.g., dichloromethane or chloroform).

    • Combine the organic layers and evaporate the solvent to yield the crude alkaloid mixture.

Purification using High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and purification of individual alkaloids from the crude mixture.

Step-by-Step Methodology:

  • Column Selection: A reversed-phase C18 column is commonly used for the separation of sarpagine alkaloids.

  • Mobile Phase: A gradient elution system is typically employed, using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: A UV detector is used to monitor the elution of the compounds, typically at wavelengths of 254 nm and 280 nm.

  • Fraction Collection: Fractions are collected based on the retention times of the peaks observed in the chromatogram.

  • Purity Analysis: The purity of the isolated compounds is assessed by analytical HPLC.

Structural Elucidation using Spectroscopy

The definitive identification of a sarpagine alkaloid requires the use of modern spectroscopic techniques.

Step-by-Step Methodology:

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule.

    • Tandem Mass Spectrometry (MS/MS) provides information about the fragmentation pattern, which can be used to deduce structural features.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number, chemical environment, and coupling of protons in the molecule.

    • ¹³C NMR: Provides information about the number and chemical environment of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms and assembling the complete 2D structure of the alkaloid.[11]

Conclusion: The Enduring Legacy and Future Directions

The sarpagine family of alkaloids continues to be a rich source of structurally novel and biologically active compounds. Their intricate molecular architectures present significant challenges and opportunities for synthetic chemists and drug discovery scientists. As analytical techniques become more sensitive and our understanding of their biosynthetic pathways deepens, the potential to unlock new therapeutic applications for these remarkable natural products will undoubtedly expand. This guide serves as a foundational resource to support and inspire further exploration into the fascinating world of sarpagine alkaloids.

References

  • A Comprehensive Technical Review of Sarpagine-Type Indole Alkaloids: From Synthesis to Therapeutic Potential - Benchchem. (n.d.).
  • Sarpagine and related alkaloids - PMC - NIH. (n.d.).
  • Sarpagine and Related Alkaloids - PubMed - NIH. (2016). Alkaloids Chem Biol, 76, 63-169.
  • Unified Chemical Synthesis of Corynanthe-Sarpagine-Ajmaline Type Monoterpene Indole Alkaloids: A Biomimetic Approach. (2025). JACS Au.
  • Unified Chemical Synthesis of Corynanthe-Sarpagine-Ajmaline Type Monoterpene Indole Alkaloids: A Biomimetic Approach - PubMed Central. (2025).
  • Synthesis of Bisindole Alkaloids from the Apocynaceae Which Contain a Macroline or Sarpagine Unit: A Review - MDPI. (n.d.).
  • A Technical Guide to the Sarpagine Alkaloid 10-Hydroxy-16-epiaffinine: Context, Postulated Properties, and Research Framework - Benchchem. (n.d.).
  • Common core structure of sarpagine, macroline and ajmaline alkaloids. - ResearchGate. (n.d.).
  • A Structural and Functional Showdown: Sarpagine and Ajmaline Alkaloids - Benchchem. (n.d.).
  • Macroline-Sarpagine Bisindole Alkaloids with Antiproliferative Activity from Alstonia penangiana - PubMed. (2019). J Nat Prod, 82(11), 3121-3132.
  • The synthetic chemistry of sarpagine-ajmaline-type alkaloids - PubMed. (n.d.).
  • (PDF) The Sarpagine-Ajmaline Group of Indole Alkaloids - ResearchGate. (2025).
  • Macroline, akuammiline, sarpagine, and ajmaline alkaloids from Alstonia macrophylla - PubMed. (2014). Phytochemistry, 98, 209-217.
  • Completion of the Total Synthesis of Several Bioactive Sarpagine/Macroline Alkaloids including the Important NF-κB Inhibitor N4-Methyltalpinine - NIH. (2022).

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sarpagine alkaloids are a structurally complex and pharmacologically diverse family of monoterpenoid indole alkaloids.[1] Found predominantly in plants of the Apocynaceae family, this class of natural products has garnered significant attention for its wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties.[1][2] This guide provides an in-depth review of 16-Epinormacusine B, a member of the sarpagine family, and its related compounds, with a focus on its chemical synthesis, biological activities, and the broader context of the sarpagine alkaloid family.

Chemical Structure and Characterization of this compound

This compound, also known as (+)-(E)-16-epinormacusine B, is a sarpagine-related indole alkaloid. Its chemical structure is characterized by a rigid pentacyclic framework, which is common to the sarpagine class of alkaloids. The systematic name for Normacusine B is [(15Z)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol.[3]

Natural Occurrence and Isolation

This compound has been isolated from plants of the Apocynaceae family, including Ervatamia hirta and Voacanga africana.[4] The isolation of sarpagine alkaloids from plant material generally involves extraction with a polar solvent, followed by acid-base partitioning to separate the alkaloids from other plant constituents. Further purification is typically achieved through various chromatographic techniques, such as column chromatography and preparative thin-layer chromatography.

General Experimental Protocol for Alkaloid Extraction

A general procedure for the extraction of alkaloids from plant material is as follows:

  • Drying and Grinding: The plant material (e.g., roots, leaves, or bark) is dried and finely ground to increase the surface area for extraction.

  • Extraction: The powdered plant material is extracted with a solvent, such as methanol or ethanol, often with the addition of a small amount of acid (e.g., acetic acid) to facilitate the extraction of the basic alkaloids as their salts. This can be done by maceration, percolation, or Soxhlet extraction.

  • Acid-Base Partitioning:

    • The solvent is removed under reduced pressure to yield a crude extract.

    • The extract is then dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with a nonpolar organic solvent (e.g., hexane or diethyl ether) to remove neutral and acidic compounds.

    • The acidic aqueous layer containing the protonated alkaloids is then made basic (e.g., with NH₄OH to pH 9-10).

    • The free-base alkaloids are then extracted into an immiscible organic solvent (e.g., dichloromethane or chloroform).

  • Purification: The organic extract containing the crude alkaloids is dried and concentrated. The individual alkaloids are then separated and purified using chromatographic methods, such as column chromatography on silica gel or alumina, followed by preparative HPLC if necessary.


Plant_Material [label="Dried & Ground\nPlant Material"]; Solvent_Extraction [label="Solvent Extraction\n(e.g., MeOH/H+)"]; Crude_Extract [label="Crude Extract"]; Acid_Base_Partitioning [label="Acid-Base\nPartitioning"]; Purification [label="Chromatographic\nPurification"]; Isolated_Alkaloids [label="Isolated\nAlkaloids"];

Plant_Material -> Solvent_Extraction; Solvent_Extraction -> Crude_Extract; Crude_Extract -> Acid_Base_Partitioning; Acid_Base_Partitioning -> Purification; Purification -> Isolated_Alkaloids; }

A general workflow for the extraction and isolation of alkaloids from plant sources.

Chemical Synthesis of (+)-(E)-16-Epinormacusine B

The total synthesis of (+)-(E)-16-epinormacusine B was achieved by Cook and coworkers and represents a significant accomplishment in the field of natural product synthesis. The synthesis started from D-(+)-tryptophan and employed a stereocontrolled intramolecular enolate-driven palladium-mediated cross-coupling reaction as a key step.

A detailed experimental protocol for a key transformation in the synthesis is provided below, based on the general strategies employed in sarpagine alkaloid synthesis.

Experimental Protocol: Pictet-Spengler Reaction

The Pictet-Spengler reaction is a fundamental transformation in the synthesis of many indole alkaloids, including the sarpagine family. It involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by cyclization.

  • Reaction Setup: A solution of D-(+)-tryptophan methyl ester (1.0 eq) in a suitable solvent (e.g., dichloromethane) is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Aldehyde: The desired aldehyde (1.1 eq) is added to the solution.

  • Initiation of Cyclization: A protic or Lewis acid catalyst (e.g., trifluoroacetic acid or BF₃·OEt₂) is added dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, the reaction is quenched by the addition of a basic solution (e.g., saturated aqueous NaHCO₃). The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired tetracyclic product.


Tryptamine [label="Tryptamine Derivative"]; Aldehyde [label="Aldehyde"]; Condensation [label="Condensation"]; Schiff_Base [label="Schiff Base/\nIminium Ion"]; Cyclization [label="Cyclization\n(Acid Catalyzed)"]; Tetrahydrocarboline [label="Tetrahydro-β-carboline"];

Tryptamine -> Condensation; Aldehyde -> Condensation; Condensation -> Schiff_Base; Schiff_Base -> Cyclization; Cyclization -> Tetrahydrocarboline; }

The key steps of the Pictet-Spengler reaction in the synthesis of indole alkaloids.

Biological Activities and Mechanism of Action

While specific biological activity data for this compound is limited in the public domain, the broader class of sarpagine alkaloids exhibits a range of interesting pharmacological properties.[1] The closely related isomer, normacusine B, has been shown to possess hypotensive and spasmolytic effects.[5] It acts as a competitive antagonist against phenylephrine-induced contractions and a non-competitive antagonist against serotonin-induced contractions in isolated rat aortic rings.[5]

Potential Biological Activities of this compound and Related Compounds:
  • Anti-inflammatory Activity: Some sarpagine alkaloids have demonstrated anti-inflammatory properties.[2][6] For example, the methanolic leaf extract of Rauvolfia densiflora, containing sarpagan-type alkaloids, showed significant inhibition of cyclooxygenase (COX) enzymes with an IC50 value of 155.38 μg/mL.[6][7] This suggests a potential mechanism of action through the inhibition of prostaglandin synthesis.

  • Cytotoxicity: Several sarpagine and related indole alkaloids have exhibited cytotoxic effects against various cancer cell lines.[1] For instance, the bisindole alkaloid leuconoline showed cytotoxicity against both drug-sensitive and vincristine-resistant KB cell lines, with IC50 values of 11.5 μg/mL and 12.2 μg/mL, respectively.[1] This indicates potential for overcoming multidrug resistance in cancer.

  • Antimicrobial Activity: Alkaloids, in general, are known for their antimicrobial properties.[8] While specific data for this compound is not available, other sarpagine alkaloids have shown activity against various bacteria and protozoa.[1][9] The antibacterial mechanisms of alkaloids can include inhibition of cell wall synthesis, disruption of cell membrane integrity, and inhibition of nucleic acid and protein synthesis.[9]

  • Neuroprotective Potential: Normacusine B is being investigated for its potential to influence neurotransmitter systems, which may offer neuroprotective effects in conditions like Alzheimer's and Parkinson's diseases.[]

Mechanism of Action

The precise mechanism of action for this compound has not been elucidated. However, based on the activities of related sarpagine alkaloids, potential mechanisms could involve:

  • Enzyme Inhibition: As seen with the COX inhibition by Rauvolfia densiflora extracts, this compound may act as an inhibitor of key enzymes involved in inflammatory pathways.[6][7]

  • Receptor Antagonism: The hypotensive effects of normacusine B are mediated through the antagonism of adrenergic and serotonergic receptors.[5] this compound may share similar receptor-binding profiles.

  • Modulation of Signaling Pathways: The diverse biological activities of alkaloids often stem from their ability to modulate complex intracellular signaling pathways.


Sarpagine_Alkaloids [label="Sarpagine Alkaloids\n(e.g., this compound)"]; Anti_Inflammatory [label="Anti-inflammatory", fillcolor="#EA4335"]; Cytotoxicity [label="Cytotoxicity", fillcolor="#FBBC05"]; Antimicrobial [label="Antimicrobial", fillcolor="#34A853"]; Neuroprotective [label="Neuroprotective", fillcolor="#5F6368"];

Sarpagine_Alkaloids -> Anti_Inflammatory; Sarpagine_Alkaloids -> Cytotoxicity; Sarpagine_Alkaloids -> Antimicrobial; Sarpagine_Alkaloids -> Neuroprotective; }

Potential pharmacological activities of this compound and related sarpagine alkaloids.

Structure-Activity Relationships (SAR)

The biological activity of sarpagine alkaloids is intricately linked to their three-dimensional structure. The stereochemistry at various chiral centers, particularly at C-16, can significantly influence their pharmacological profile. The development of synthetic routes to these alkaloids allows for the systematic modification of their structure to probe these structure-activity relationships.

Key structural features that can be modulated to influence activity include:

  • Substitution on the Indole Ring: Modifications to the aromatic ring system can affect lipophilicity and electronic properties, which in turn can influence receptor binding and cell permeability.

  • Stereochemistry at C-16: The "epi" configuration at C-16 in this compound distinguishes it from normacusine B and is likely to have a significant impact on its biological activity.

  • Functionality at C-17: The hydroxymethyl group at C-17 in normacusine B is a potential site for modification to explore its role in receptor interactions.

Future Directions

This compound and its related sarpagine alkaloids represent a promising area for further research and drug development. Key future directions include:

  • Comprehensive Biological Screening: A thorough evaluation of the biological activities of this compound is warranted, including its cytotoxic, anti-inflammatory, antimicrobial, and neuropharmacological effects, with determination of quantitative measures such as IC50 values.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound is crucial for understanding its therapeutic potential.

  • Synthetic Analog Development: The total synthesis of this compound provides a platform for the creation of a library of analogs to explore structure-activity relationships and optimize for potency and selectivity.

  • Preclinical Development: Promising compounds identified through these studies could be advanced into preclinical models to evaluate their efficacy and safety for potential therapeutic applications.

Conclusion

This compound is a fascinating member of the sarpagine alkaloid family with a complex chemical architecture and the potential for significant biological activity. While research on this specific compound is still in its early stages, the broader knowledge of sarpagine alkaloids suggests that it holds promise as a lead compound for the development of new therapeutic agents. Further investigation into its synthesis, biological properties, and mechanism of action will be critical in unlocking its full potential.

References

  • Namjoshi, O. A., & Cook, J. M. (2016). Sarpagine and Related Alkaloids. The Alkaloids: Chemistry and Biology, 76, 63–169. [Link]

  • Oliveira, E. J., Medeiros, I. A., & Mukherjee, R. (1996). Hypotensive and spasmolytic effects of normacusine B from Strychnos atlantica root. Phytomedicine, 3(1), 45–49. [Link]

  • Sabin, P., et al. (2021). Anti-inflammatory activity and identification of two 'Sarpagan' indole alkaloids from the leaf methanolic extract of Rauvolfia densiflora (Wall.) Benth. ex Hook. f. KAHM Institutional Repository. [Link]

  • Wikipedia. Normacusine B. [Link]

  • BioCrick. This compound. [Link]

  • Sabin, P., et al. (2021). Anti-inflammatory activity and identification of two 'Sarpagan' indole alkaloids from the leaf methanolic extract of Rauvolfia densiflora (Wall.) Benth. ex Hook. f. ResearchGate. [Link]

  • de Fatima, A., et al. (2012). Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010. Molecules, 17(12), 8515–8534. [Link]

  • Kam, T. S., et al. (2014). Macroline, akuammiline, sarpagine, and ajmaline alkaloids from Alstonia macrophylla. Phytochemistry, 98, 204–213. [Link]

  • Namjoshi, O. A., & Cook, J. M. (2016). Sarpagine and Related Alkaloids. The Alkaloids: Chemistry and Biology, 76, 63–169. [Link]

  • PubChem. Normacusine B. [Link]

  • Yu, J., et al. (2003). Enantiospecific Total Synthesis of (−)-(E)16-Epiaffinisine, (+)-(E)this compound, and (+)-Dehydro-16-epiaffinisine as well as the Stereocontrolled Total Synthesis of Alkaloid G. The Journal of Organic Chemistry, 68(19), 7376–7383. [Link]

  • Talib, W. H., & Al-Yasari, I. H. (2019). Antimicrobial Activity of Polyphenols and Alkaloids in Middle Eastern Plants. Frontiers in Pharmacology, 10, 1129. [Link]

  • Zhang, X., et al. (2021). Asymmetric Total Synthesis of Sarpagine and Koumine Alkaloids. Angewandte Chemie International Edition, 60(22), 12264–12268. [Link]

  • Sharma, A., et al. (2014). Manzamine alkaloids: isolation, cytotoxicity, antimalarial activity and SAR studies. Drug Discovery Today, 19(11), 1781–1791. [Link]

  • Khameneh, B., et al. (2021). Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review. Antibiotics, 10(3), 326. [Link]

  • Li, Z., et al. (2022). Structure units oriented approach towards collective synthesis of sarpagine-ajmaline-koumine type alkaloids. Nature Communications, 13(1), 932. [Link]

  • Karella, S., & Sadagopan, R. (2019). Common core structure of sarpagine, macroline and ajmaline alkaloids. ResearchGate. [Link]

  • Gonzalez-Chavez, S. A., et al. (2022). Quantitative Structure-Activity Relationship of Alkaloids with Immunomodulatory Effects. Preprints.org. [Link]

  • Liu, Y., et al. (2017). Cytotoxic Indole Alkaloids against Human Leukemia Cell Lines from the Toxic Plant Peganum harmala. Molecules, 22(1), 106. [Link]

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  • Human Metabolome Database. Mass Spectrum (Electron Ionization) (HMDB0003366). [Link]

  • Amanote Research. Isolation of Sarpagine, Yohimbine, and -Yohimbine From the Roots of Rauwolfia Heterophylla Roem Et Schult. [Link]

  • Rychlewska, U., et al. (2021). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. International Journal of Molecular Sciences, 22(10), 5036. [Link]

  • Zhang, G., et al. (2014). Iboga-Type Alkaloids from Ervatamia officinalis. Journal of Natural Products, 77(8), 1893–1899. [Link]

  • Namjoshi, O. A., et al. (2022). Completion of the Total Synthesis of Several Bioactive Sarpagine/Macroline Alkaloids including the Important NF-κB Inhibitor N4-Methyltalpinine. Molecules, 27(5), 1699. [Link]

  • Sheludko, Y., et al. (2002). New alkaloids of the sarpagine group from Rauvolfia serpentina hairy root culture. Journal of Natural Products, 65(7), 1006–1010. [Link]

  • Brittain, R. T., & Collier, H. O. (1966). An investigation of the pharmacology of macusine B. British Journal of Pharmacology and Chemotherapy, 26(1), 106–114. [Link]

  • Wu, X. Q., et al. (2019). Chemical Constituents and Biological Activity Profiles on Pleione (Orchidaceae). Molecules, 24(17), 3195. [Link]

  • Rios-Sampedro, A., et al. (2022). Antimicrobial Activity of Synthetic Enterocins A, B, P, SEK4, and L50, Alone and in Combinations, against Clostridium perfringens. Antibiotics, 11(2), 150. [Link]

Sources

Methodological & Application

Total Synthesis of (+)-(E)-16-Epinormacusine B: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Sarpagine Alkaloids and the Pursuit of Stereochemical Precision

The sarpagine family of indole alkaloids represents a fascinating and structurally complex class of natural products.[1] Isolated from various plant species, these compounds exhibit a wide range of biological activities, making them attractive targets for synthetic chemists and drug development professionals.[2] A key member of this family is normacusine B, which has demonstrated hypotensive and spasmolytic effects.[2][3] The intricate, cage-like architecture of sarpagine alkaloids, characterized by a bridged bicyclo[3.3.1]nonane core, presents a formidable synthetic challenge.

This application note provides a detailed, step-by-step protocol for the enantiospecific total synthesis of (+)-(E)-16-epinormacusine B, a stereoisomer of normacusine B. The stereochemical configuration of a molecule can have a profound impact on its pharmacological properties, with different stereoisomers often exhibiting distinct biological activities. Therefore, the ability to selectively synthesize specific stereoisomers is of paramount importance in medicinal chemistry.

The synthetic strategy detailed herein was pioneered by the Cook research group and offers a robust and stereocontrolled route to (+)-(E)-16-epinormacusine B, commencing from the readily available D-(+)-tryptophan methyl ester.[1] This protocol is designed to provide researchers with the necessary practical details to successfully replicate this synthesis, along with insights into the rationale behind key experimental choices.

Synthetic Strategy Overview

The total synthesis of (+)-(E)-16-epinormacusine B is a multi-step process that relies on a series of key transformations to construct the complex polycyclic framework with precise stereochemical control. The overall synthetic pathway can be visualized as follows:

total_synthesis start D-(+)-Tryptophan methyl ester intermediate1 Tetracyclic Ketone start->intermediate1 Asymmetric Pictet-Spengler & Dieckmann Cyclization intermediate2 α,β-Unsaturated Ester intermediate1->intermediate2 Enolate Formation & Reaction with Acrolein intermediate3 Allylic Alcohol intermediate2->intermediate3 Reduction intermediate4 (E)-Ethylidene Ketone intermediate3->intermediate4 Palladium-Catalyzed Cross-Coupling intermediate5 Diene intermediate4->intermediate5 Wittig Reaction final_product (+)-(E)-16-Epinormacusine B intermediate5->final_product Hydroboration/ Oxidation

Figure 1: Overall synthetic workflow for the total synthesis of (+)-(E)-16-epinormacusine B.

The synthesis commences with an asymmetric Pictet-Spengler reaction to establish the core tetracyclic system with the desired stereochemistry at C-3 and C-5. Subsequent Dieckmann cyclization furnishes a key tetracyclic ketone intermediate. The introduction of the side chain is achieved through an enolate reaction followed by a palladium-catalyzed cross-coupling to form the crucial C-5 to C-16 bond. A Wittig reaction then introduces the ethylidene moiety, and the synthesis is completed by a regioselective hydroboration-oxidation to install the primary alcohol.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the total synthesis of (+)-(E)-16-epinormacusine B. All reactions should be carried out in oven-dried glassware under an inert atmosphere (argon or nitrogen) unless otherwise specified. Reagents should be of high purity and solvents should be anhydrous where necessary.

Part 1: Synthesis of the Tetracyclic Ketone Intermediate

The initial steps of the synthesis focus on the construction of the core tetracyclic framework.

Step 1: Asymmetric Pictet-Spengler Reaction

This crucial step establishes the stereochemistry of the tetracyclic core. The reaction involves the condensation of D-(+)-tryptophan methyl ester with an appropriate aldehyde, followed by cyclization.

  • Procedure:

    • To a solution of D-(+)-tryptophan methyl ester (1.0 equiv) in dichloromethane (CH₂Cl₂), add the desired aldehyde (1.1 equiv).

    • Cool the mixture to 0 °C and add trifluoroacetic acid (TFA) (2.0 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with CH₂Cl₂ (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Causality: The use of the chiral pool starting material, D-(+)-tryptophan methyl ester, in conjunction with the Pictet-Spengler reaction conditions, allows for the diastereoselective formation of the tetracyclic product, setting the absolute stereochemistry for the rest of the synthesis.[1]

Step 2: Dieckmann Cyclization

The Dieckmann cyclization is an intramolecular condensation reaction of a diester to form a β-keto ester, which in this synthesis, creates the fifth ring of the core intermediate.

  • Procedure:

    • To a solution of the tetracyclic diester from the previous step (1.0 equiv) in anhydrous toluene, add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) (1.2 equiv) portionwise at 0 °C.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Separate the layers and extract the aqueous layer with ethyl acetate (EtOAc) (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • The resulting β-keto ester is then typically decarboxylated by heating in the presence of an acid (e.g., acetic acid with a catalytic amount of HCl) to yield the tetracyclic ketone.

    • Purify the product by flash column chromatography.

Causality: The Dieckmann cyclization is a powerful tool for the formation of five- and six-membered rings. The choice of a strong, non-nucleophilic base is critical to deprotonate the α-carbon of one of the esters, initiating the intramolecular cyclization.

Part 2: Side Chain Introduction and Core Modification

With the tetracyclic ketone in hand, the focus shifts to the introduction and elaboration of the side chain that will ultimately form the remainder of the natural product's structure.

Step 3: Enolate-Driven Palladium-Mediated Cross-Coupling

This key step forms the C5-C16 bond and introduces the precursor to the ethylidene side chain.

  • Procedure:

    • Generate the enolate of the tetracyclic ketone by treatment with a strong base like lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at -78 °C.

    • To this enolate solution, add a palladium(0) catalyst, such as Pd(PPh₃)₄, and an appropriate vinyl halide or triflate.

    • Allow the reaction to slowly warm to room temperature and stir until completion as monitored by TLC.

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract with EtOAc, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography.

Causality: This palladium-catalyzed reaction allows for the formation of a sterically hindered carbon-carbon bond between the enolate of the tetracyclic ketone and the vinyl partner. The choice of the palladium catalyst and ligands is crucial for achieving high yield and stereoselectivity.[1]

Step 4: Wittig Reaction

The Wittig reaction is employed to convert a ketone into an alkene, in this case, to form the characteristic (E)-ethylidene group of 16-epinormacusine B.

  • Procedure:

    • Prepare the Wittig reagent by reacting ethyltriphenylphosphonium bromide with a strong base like n-butyllithium (n-BuLi) in anhydrous THF.

    • Cool the solution of the ketone from the previous step to -78 °C and add the freshly prepared ylide solution dropwise.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction with water and extract with EtOAc.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the product by flash column chromatography to isolate the diene.

Causality: The Wittig reaction is a reliable method for olefination. The geometry of the resulting double bond can often be controlled by the choice of ylide and reaction conditions. For the synthesis of (E)-16-epinormacusine B, conditions favoring the formation of the E-isomer are employed.

Part 3: Final Transformation

The final step in the synthesis is the selective functionalization of the newly installed side chain.

Step 5: Hydroboration-Oxidation

This two-step reaction sequence is used to achieve the anti-Markovnikov hydration of the terminal double bond of the diene, yielding the primary alcohol of the target molecule.

  • Procedure:

    • To a solution of the diene (1.0 equiv) in anhydrous THF at 0 °C, add a solution of borane-tetrahydrofuran complex (BH₃·THF) (1.1 equiv) dropwise.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours.

    • Cool the reaction back to 0 °C and slowly add a solution of sodium hydroxide (NaOH) followed by the dropwise addition of hydrogen peroxide (H₂O₂).

    • Stir the mixture at room temperature for 1-2 hours.

    • Extract the product with EtOAc, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography to yield (+)-(E)-16-epinormacusine B.

Causality: The hydroboration-oxidation reaction is a classic method for the anti-Markovnikov addition of water across a double bond. The boron atom adds to the less sterically hindered carbon of the alkene, and subsequent oxidation with hydrogen peroxide replaces the boron with a hydroxyl group with retention of stereochemistry.[1] This regioselectivity is crucial for obtaining the desired primary alcohol.

Quantitative Data Summary

The following table summarizes the key quantitative data for the total synthesis of (+)-(E)-16-epinormacusine B, based on the work of Cook and coworkers.[1]

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Asymmetric Pictet-SpenglerD-(+)-tryptophan methyl ester, aldehyde, TFACH₂Cl₂0 to RT24-48High
2Dieckmann Cyclization & DecarboxylationTetracyclic diester, KOtBu, Acetic Acid/HClTolueneRT then heat12-24Good
3Pd-Catalyzed Cross-CouplingTetracyclic ketone, LDA, Pd(PPh₃)₄, vinyl triflateTHF-78 to RT12-16Good
4Wittig ReactionKetone, Ethyltriphenylphosphonium bromide, n-BuLiTHF-78 to RT4-674 (two steps)
5Hydroboration-OxidationDiene, BH₃·THF, NaOH, H₂O₂THF0 to RT3-6High
Overall ~26

Conclusion

This application note has provided a detailed, step-by-step protocol for the total synthesis of (+)-(E)-16-epinormacusine B. By following these procedures and understanding the underlying chemical principles, researchers can access this complex and potentially bioactive molecule. The successful execution of this synthesis highlights the power of modern synthetic organic chemistry to construct intricate natural product architectures with high levels of stereocontrol. Further investigation into the biological activities of (+)-(E)-16-epinormacusine B and its analogs is warranted and may lead to the discovery of new therapeutic agents.

References

  • Cook, J. M., et al. General approach for the synthesis of sarpagine/ajmaline indole alkaloids. Enantiospecific total synthesis of (+)-ajmaline, alkaloid G, and norsuaveoline via the asymmetric Pictet−Spengler reaction. J. Am. Chem. Soc.1999 , 121 (23), 5439–5450. [Link]

  • Cook, J. M., et al. General approach for the synthesis of sarpagine/macroline indole alkaloids. Enantiospecific total synthesis of the indole alkaloid trinervine. Org. Lett.2001 , 3 (25), 4023–4026. [Link]

  • Oliveira, E. J., et al. Hypotensive and spasmolytic effects of normacusine B from Strychnos atlantica root. Phytomedicine1996 , 3 (1), 45-49. [Link]

  • Yu, J.; Wang, T.; Wearing, X. Z.; Ma, J.; Cook, J. M. Enantiospecific Total Synthesis of (−)-(E)16-Epiaffinisine, (+)-(E)this compound, and (+)-Dehydro-16-epiaffinisine as well as the Stereocontrolled Total Synthesis of Alkaloid G. J. Org. Chem.2003 , 68 (15), 5852–5859. [Link]

  • Normacusine B. In Wikipedia. Retrieved January 16, 2026, from [Link]

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Application Notes and Protocols for Oxidative Cyclization Techniques in Sarpagine Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Challenge of Sarpagine Alkaloids and the Elegance of Oxidative Cyclization

The sarpagine alkaloids, a family of over 200 monoterpenoid indole alkaloids, present a formidable challenge to synthetic chemists due to their intricate and rigid polycyclic frameworks.[1] At the heart of their structure lies a characteristic indole-fused 1-azabicyclo[2.2.2]octane or related bridged system, which has captivated the attention of the scientific community for decades.[2][3] These natural products, predominantly isolated from plants of the Apocynaceae family, exhibit a wide array of significant biological activities, making them attractive targets for drug discovery and development.[4]

The construction of the complex cage-like architecture of sarpagine alkaloids often hinges on a key strategic transformation: oxidative cyclization. Nature itself provides a blueprint for this approach, employing a cascade of enzymatic oxidations and cyclizations to forge the characteristic ring systems from linear precursors.[5] Inspired by these biosynthetic pathways, synthetic chemists have developed a diverse toolkit of oxidative cyclization methods to tame the complexity of these molecules. This guide provides an in-depth exploration of these techniques, offering not just protocols but also the underlying mechanistic rationale to empower researchers in this exciting field.

I. Biomimetic Oxidative Cyclization: Mimicking Nature's Cascade

A powerful and elegant strategy for the synthesis of sarpagine alkaloids is to emulate the proposed biosynthetic pathways.[1][6] This biomimetic approach often involves an oxidative step to generate a reactive intermediate, such as an iminium ion, which then undergoes a spontaneous or promoted intramolecular cyclization to form the core structure. A prominent example is the intramolecular Mannich reaction, which is believed to be a key step in the biosynthesis of these alkaloids.[7]

Core Principle: The Intramolecular Mannich Reaction

The intramolecular Mannich reaction in this context involves the nucleophilic attack of an enol or enolate equivalent onto an iminium ion, which is typically generated in situ through the oxidation of an amine precursor. This reaction forges a crucial carbon-carbon bond, leading to the formation of the characteristic bridged ring system of the sarpagine core.

Diagram 1: Generalized Biomimetic Intramolecular Mannich Reaction

G cluster_0 Precursor cluster_1 Oxidation cluster_2 Reactive Intermediate cluster_3 Cyclization cluster_4 Product Precursor Tryptamine-derived Precursor Oxidation Oxidizing Agent (e.g., DDQ, MnO2) Precursor->Oxidation Oxidation Iminium Iminium Ion Intermediate Mannich Intramolecular Mannich Reaction Iminium->Mannich Nucleophilic Attack Sarpagine Sarpagine Core Mannich->Sarpagine Ring Formation

Caption: Workflow of a biomimetic intramolecular Mannich reaction.

Application Note: Synthesis of (+)-Na-Methylvellosimine

A notable application of the biomimetic intramolecular Mannich reaction is the synthesis of (+)-Na-methylvellosimine.[7] This synthesis provides experimental support for the proposed biosynthetic pathway.[5]

Protocol 1: Biomimetic Synthesis of (+)-Na-Methylvellosimine

Materials:

  • α-amino nitrile precursor

  • Boron trifluoride diethyl etherate (BF3·OEt2)

  • Anhydrous dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

  • Standard glassware for anhydrous reactions

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Reaction Vessel: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a rubber septum is placed under an inert atmosphere (Argon or Nitrogen).

  • Dissolution of the Precursor: The α-amino nitrile precursor is dissolved in anhydrous dichloromethane (DCM) to a concentration of approximately 0.01 M.

  • Initiation of the Reaction: The solution is cooled to 0 °C in an ice bath. Boron trifluoride diethyl etherate (BF3·OEt2) (typically 1.5-2.0 equivalents) is added dropwise via syringe.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Quenching the Reaction: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford (+)-Na-methylvellosimine.

  • Characterization: The structure and purity of the final product are confirmed by spectroscopic methods (1H NMR, 13C NMR, HRMS) and comparison with literature data.

II. Transition Metal-Catalyzed Oxidative Cyclization

The use of transition metal catalysts, particularly copper, has emerged as a powerful and versatile strategy for oxidative cyclizations in the synthesis of sarpagine alkaloids and related bridged skeletons.[3] These methods often proceed under mild conditions and can offer excellent levels of chemo- and stereoselectivity.

Core Principle: Copper-Catalyzed Aerobic Oxidative Cyclization Cascade

This approach utilizes a copper catalyst, often in the presence of air or oxygen as the terminal oxidant, to initiate a cascade of reactions.[3] A common strategy involves the copper-catalyzed oxidation of a C-H bond to form an iminium ion intermediate, which then undergoes a cyclopropanol ring-opening and cyclization sequence to construct the bridged framework.[4]

Diagram 2: Copper-Catalyzed Aerobic Oxidative Cyclization Cascade

G cluster_0 Starting Material cluster_1 Catalytic Cycle cluster_2 Product Start Cyclopropanol-containing Tryptamine Derivative CuII Cu(II) Start->CuII Substrate CuI Cu(I) CuII->CuI Reduction CuI->CuII Re-oxidation (O2) Oxidation C-H Oxidation CuI->Oxidation Catalyst Iminium Iminium Ion Oxidation->Iminium RingOpening Cyclopropanol Ring Opening Iminium->RingOpening Cyclization Intramolecular Cyclization RingOpening->Cyclization Product Azabicyclo[3.3.1]nonane Core Cyclization->Product

Caption: Catalytic cycle for copper-catalyzed aerobic oxidative cyclization.

Application Note: Synthesis of (-)-Suaveoline

The total synthesis of (-)-suaveoline showcases the power of a copper-catalyzed aerobic oxidative cyclization cascade to construct the key azabicyclo[3.3.1]nonane skeleton.[3]

Protocol 2: Copper-Catalyzed Aerobic Oxidative Cyclization for (-)-Suaveoline Synthesis

Materials:

  • Chiral cyclopropanol precursor

  • Copper(II) chloride (CuCl2)

  • 1,2-Dichloroethane (DCE)

  • Oxygen (balloon)

  • Standard glassware for reactions under an oxygen atmosphere

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of the chiral cyclopropanol precursor in 1,2-dichloroethane (DCE) in a round-bottom flask is added copper(II) chloride (CuCl2) (typically 10-20 mol%).

  • Oxygen Atmosphere: The flask is fitted with a balloon of oxygen.

  • Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 60-80 °C) for a designated time (typically 12-24 hours).

  • Monitoring: The progress of the reaction is monitored by TLC.

  • Work-up: After completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure.

  • Purification: The residue is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired bridged product.

  • Further Transformations: The resulting product is then carried forward through subsequent steps to complete the total synthesis of (-)-suaveoline.

III. Enzymatic Oxidative Cyclization: The Precision of Nature's Catalysts

The biosynthesis of sarpagine alkaloids relies on a series of highly specific enzymatic transformations.[5] Harnessing these enzymes in chemoenzymatic or fully enzymatic synthetic routes offers unparalleled selectivity and efficiency. Key enzymes in this pathway include the sarpagan bridge enzyme (SBE), which is a cytochrome P450-dependent monooxygenase.[8]

Core Principle: Sarpagan Bridge Enzyme (SBE) Catalysis

SBE catalyzes the crucial C5-C16 bond formation that establishes the sarpagan bridge.[8] The enzyme is believed to oxidize a precursor like geissoschizine to an iminium ion intermediate, which then undergoes a Mannich-type cyclization to form polyneuridine aldehyde, a key intermediate in the sarpagine pathway.[8]

Diagram 3: Enzymatic Synthesis of Polyneuridine Aldehyde

G cluster_0 Substrate cluster_1 Enzymatic Reaction cluster_2 Product Substrate Geissoschizine SBE Sarpagan Bridge Enzyme (SBE) Substrate->SBE Binding SBE->SBE Oxidation Oxidation to Iminium Ion SBE->Oxidation Cyclization Mannich Cyclization Oxidation->Cyclization Spontaneous Product Polyneuridine Aldehyde Cyclization->Product

Caption: Enzymatic conversion of geissoschizine to polyneuridine aldehyde.

Application Note: In Vitro Synthesis of Polyneuridine Aldehyde

The in vitro enzymatic synthesis of polyneuridine aldehyde from geissoschizine provides a clean and highly selective route to this crucial intermediate.

Protocol 3: Enzymatic Synthesis of Polyneuridine Aldehyde

Materials:

  • Geissoschizine

  • Purified Sarpagan Bridge Enzyme (SBE)

  • NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

  • Reaction vials

  • Incubator/shaker

  • HPLC for analysis and purification

Procedure:

  • Reaction Mixture Preparation: In a reaction vial, prepare a buffered solution containing geissoschizine (substrate), the NADPH regeneration system, and any necessary cofactors.

  • Enzyme Addition: Initiate the reaction by adding a solution of purified SBE to the reaction mixture.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle shaking for a specified period (e.g., 2-4 hours).

  • Reaction Monitoring and Quenching: Monitor the formation of polyneuridine aldehyde by HPLC. Quench the reaction by adding an organic solvent (e.g., ethyl acetate) or by heat inactivation of the enzyme.

  • Extraction: Extract the product from the aqueous reaction mixture with an appropriate organic solvent.

  • Purification: Purify the polyneuridine aldehyde by preparative HPLC or other suitable chromatographic techniques.

  • Characterization: Confirm the identity and purity of the product by mass spectrometry and NMR spectroscopy.

IV. Comparison of Oxidative Cyclization Techniques

TechniqueKey Reagents/CatalystsAdvantagesDisadvantagesRepresentative Substrates
Biomimetic Intramolecular Mannich Reaction Oxidizing agents (DDQ, MnO2), Lewis acids (BF3·OEt2)Mimics biosynthetic pathways, can be highly stereoselective, often convergent.Requires synthesis of advanced precursors, can be sensitive to reaction conditions.Tryptamine-derived precursors with nucleophilic centers.
Copper-Catalyzed Aerobic Oxidative Cyclization Cu(I) or Cu(II) salts, O2 (air) as oxidantMild reaction conditions, uses an environmentally benign oxidant, good functional group tolerance.Catalyst loading can be high, optimization of ligands and conditions may be required.Cyclopropanol-containing tryptamine derivatives.
Enzymatic Oxidative Cyclization Specific enzymes (e.g., SBE), cofactors (NADPH)Unparalleled selectivity (regio-, stereo-, enantio-), mild aqueous conditions, environmentally friendly.Enzyme availability and stability can be limiting, substrate scope may be narrow.Biosynthetic precursors like geissoschizine.

V. Conclusion and Future Outlook

Oxidative cyclization techniques have proven to be indispensable tools in the synthetic chemist's arsenal for conquering the structural complexity of sarpagine alkaloids. From biomimetic strategies that elegantly mimic nature's own synthetic logic to the development of powerful transition metal-catalyzed and enzymatic methods, the field continues to evolve.

The future of sarpagine alkaloid synthesis will likely see a greater integration of these approaches. Chemoenzymatic strategies, combining the selectivity of enzymes with the versatility of traditional organic synthesis, hold particular promise for developing efficient and scalable routes to these valuable natural products and their analogs. Furthermore, the continued discovery and characterization of new biosynthetic enzymes will undoubtedly inspire the development of novel and even more powerful synthetic methodologies. For researchers, scientists, and drug development professionals, a deep understanding of these oxidative cyclization techniques is paramount for unlocking the full therapeutic potential of the sarpagine alkaloid family.

References

  • Qi, X., Zhang, L., & Zhang, Y. (2023). Oxidative Coupling Approach to Sarpagine Alkaloids: Total Synthesis of (-)-Trinervine, Vellosimine, (+)-Normacusine B, and (-)-Alstomutinine C. Angewandte Chemie International Edition, 62(28), e202304435. [Link]

  • Zhang, M., et al. (2019). Copper-Catalyzed Aerobic Oxidative Cyclization Cascade to Construct Bridged Skeletons: Total Synthesis of (−)-Suaveoline. Angewandte Chemie International Edition, 58(19), 6420-6424. [Link]

  • Tan, Q., et al. (2019). Copper-Catalyzed Aerobic Oxidative Cyclization Cascade to Construct Bridged Skeletons: Total synthesis of (−)-suaveoline. Angewandte Chemie International Edition, 58, 6420–6424. [Link]

  • Sun, Y.-K., et al. (2025). Unified Chemical Synthesis of Corynanthe-Sarpagine-Ajmaline Type Monoterpene Indole Alkaloids: A Biomimetic Approach. JACS Au, 5(10), 4956-4962. [Link]

  • Sun, Y.-K., et al. (2025). Unified Chemical Synthesis of Corynanthe-Sarpagine-Ajmaline Type Monoterpene Indole Alkaloids: A Biomimetic Approach. PubMed Central. [Link]

  • Deiters, A., et al. (2003). Biomimetic entry to the sarpagan family of indole alkaloids: total synthesis of (+)-geissoschizine and (+)-N-methylvellosimine. Journal of the American Chemical Society, 125(15), 4541–4550. [Link]

  • Namjoshi, O. A., & Cook, J. M. (2016). Sarpagine and Related Alkaloids. The Alkaloids. Chemistry and biology, 76, 63–169. [Link]

  • Caputi, L., et al. (2018). Oxidative Rearrangements of the Alkaloid Intermediate Geissoschizine. PubMed Central. [Link]

  • Kouklovsky, C., et al. (2023). Place of polyneuridine aldehyde (3) in the biosynthetic pathways. ResearchGate. [Link]

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Application Notes and Protocols for the Quantification of 16-Epinormacusine B

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 16-Epinormacusine B

This compound is an indole alkaloid with the chemical formula C₁₉H₂₂N₂O[1]. As with many natural products, its potential pharmacological activities necessitate the development of robust and reliable analytical methods for its quantification in various matrices. Whether for pharmacokinetic studies, quality control of botanical preparations, or metabolic engineering applications, accurate measurement is paramount.

This document provides a comprehensive guide to the analytical methodologies for the quantification of this compound. We will explore two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols detailed herein are grounded in established principles of analytical chemistry and are designed to be validated in accordance with international guidelines, such as those from the International Council for Harmonisation (ICH)[2][3][4].

The choice between these methods will depend on the required sensitivity, selectivity, and the complexity of the sample matrix. HPLC-UV is a cost-effective and widely available technique suitable for relatively clean samples and higher concentrations. In contrast, LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for complex biological matrices and trace-level quantification[5][6].

Part 1: Sample Preparation: The Foundation of Accurate Quantification

Effective sample preparation is critical to minimize matrix effects and ensure the longevity of the analytical column and instrument. The choice of extraction method will depend on the sample matrix (e.g., plant material, plasma, microsomal incubations).

General Principles for Alkaloid Extraction

Alkaloids like this compound typically exist as salts in plant tissues and are generally soluble in water and alcohols in this form. The free base form, however, is more soluble in organic solvents[7][8]. This differential solubility is the cornerstone of most extraction protocols.

A common strategy involves:

  • Alkalinization: The sample is treated with a base (e.g., ammonium hydroxide) to convert the alkaloid salts to their free base form[9][10].

  • Extraction: The free base is then extracted into an immiscible organic solvent (e.g., dichloromethane, ethyl acetate)[10][11].

  • Acidification and Re-extraction: The organic extract is then shaken with an acidic aqueous solution, which converts the alkaloid back to its salt form, drawing it into the aqueous layer and leaving behind many impurities in the organic phase[8][9].

  • Final Extraction: The aqueous layer is again alkalinized, and the free base is re-extracted into a clean organic solvent. The solvent is then evaporated, and the residue is reconstituted in a solvent compatible with the analytical method.

Protocol 1: Solid-Phase Extraction (SPE) for Biological Fluids (e.g., Plasma)

SPE is a robust and often automatable technique for cleaning up complex biological samples.

Materials:

  • SPE cartridges (e.g., C18 or mixed-mode cation exchange)

  • Methanol

  • Deionized water

  • Ammonium hydroxide

  • Ethyl acetate

  • Nitrogen evaporator

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load 500 µL of the plasma sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in ethyl acetate.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC analysis.

Part 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse technique for the quantification of analytes that possess a chromophore, which is characteristic of indole alkaloids.

Rationale for Method Parameters
  • Column: A C18 reversed-phase column is a common starting point for the separation of moderately polar compounds like alkaloids[12][13].

  • Mobile Phase: A mixture of acetonitrile or methanol and water, often with a buffer or acid modifier (e.g., formic acid or ammonium acetate), is typically used to achieve good peak shape and resolution[12]. The acidic modifier suppresses the ionization of any residual silanol groups on the stationary phase and ensures the analyte is in a consistent ionic state.

  • Detection: The indole nucleus of this compound is expected to have a UV absorbance maximum around 280 nm. A photodiode array (PDA) detector is recommended to confirm peak purity and identify the optimal wavelength for quantification.

Protocol 2: HPLC-UV Quantification

Instrumentation and Conditions:

  • HPLC System: A quaternary or binary HPLC system with a PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-10 min: 10-90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90-10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 280 nm.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological or Botanical Sample Extraction Alkaloid Extraction Sample->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution Injection Inject onto HPLC Reconstitution->Injection Separation C18 Column Separation Injection->Separation Detection PDA Detection (280 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for HPLC-UV analysis of this compound.

Part 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the preferred method[5][14][15]. This technique combines the separation power of HPLC with the mass-resolving capabilities of a tandem mass spectrometer.

Rationale for Method Parameters
  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for alkaloids as the nitrogen atoms are readily protonated.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is commonly used for quantitative studies, operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a precursor ion (typically the protonated molecule, [M+H]⁺) in the first quadrupole, fragmenting it in the second quadrupole (collision cell), and detecting a specific product ion in the third quadrupole. This process provides a high degree of selectivity and reduces chemical noise.

  • Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response. If unavailable, a structurally similar compound can be used.

Protocol 3: LC-MS/MS Quantification

Instrumentation and Conditions:

  • LC System: A UHPLC system for fast and efficient separations.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.

  • Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-3.5 min: 95% B

    • 3.5-3.6 min: 95-5% B

    • 3.6-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Ionization Mode: ESI Positive.

  • MRM Transitions: (To be determined by direct infusion of a this compound standard)

    • Precursor Ion ([M+H]⁺): m/z 295.18 (calculated for C₁₉H₂₃N₂O⁺)

    • Product Ions: At least two product ions should be monitored for quantification and confirmation.

Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample SPE Solid-Phase Extraction Sample->SPE Reconstitution Reconstitution SPE->Reconstitution Injection Inject onto UHPLC Reconstitution->Injection Separation C18 Column Separation Injection->Separation Ionization ESI+ Separation->Ionization MRM MRM Detection Ionization->MRM Integration Peak Area Ratio MRM->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for LC-MS/MS analysis of this compound.

Part 4: Method Validation: Ensuring Trustworthy Data

Once a method is developed, it must be validated to ensure it is fit for its intended purpose[3]. The validation should be performed according to ICH Q2(R2) guidelines[2][3].

Key Validation Parameters

The following parameters should be assessed:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components[16]. This can be demonstrated by analyzing blank matrix samples and spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range[4][17]. A calibration curve should be prepared with a minimum of five standards, and the correlation coefficient (r²) should be >0.99.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity[4][17].

  • Accuracy: The closeness of the test results obtained by the method to the true value[16]. This is typically assessed by analyzing quality control (QC) samples at low, medium, and high concentrations and expressing the result as percent recovery.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions[16]. This is evaluated at two levels:

    • Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-day precision): Precision within the same laboratory, but on different days, with different analysts, or on different equipment. Precision is expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy[18].

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters[3][16].

Summary of Validation Parameters and Typical Acceptance Criteria
ParameterHPLC-UVLC-MS/MSAcceptance Criteria
Specificity No interfering peaks at the retention time of the analyte.No significant signal in the MRM transition at the analyte's retention time in blank samples.Peak purity index > 0.995 (PDA). S/N > 3 for interfering peaks.
Linearity (r²) > 0.995> 0.99
Range Typically 0.1 - 100 µg/mLTypically 1 - 1000 ng/mLTo be defined based on application.
Accuracy (% Recovery) 98 - 102%85 - 115%Within ±15% of nominal (±20% at LLOQ).
Precision (%RSD) < 2%< 15%< 15% RSD (< 20% at LLOQ).
LOD ~10-50 ng/mL~0.1-1 ng/mLS/N ratio of 3:1.
LOQ ~50-100 ng/mL~0.5-5 ng/mLS/N ratio of 10:1 with acceptable precision and accuracy.
Robustness Variations in pH, mobile phase composition, temperature.Variations in flow rate, column temperature.%RSD of results should be within acceptable limits.

Conclusion

The analytical methods outlined in this document provide a robust framework for the quantification of this compound. The choice between HPLC-UV and LC-MS/MS will be dictated by the specific requirements of the research or application. It is imperative that any method chosen be fully validated to ensure the generation of accurate, reliable, and reproducible data, thereby upholding the principles of scientific integrity.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]

  • Advanced LC×LC–MS Technique for Food Analysis: Insight into Natural Products. (2023). LCGC International. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. (2023). International Council for Harmonisation. Available from: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Available from: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube. Available from: [Link]

  • LC/MS/MS Technique and Its Application Analysis of Natural Products. China Medical University. Available from: [Link]

  • Alkaloid Extraction Methods. Lifeasible. Available from: [Link]

  • Understanding LC/MS‐Based Metabolomics: A Detailed Reference for Natural Product Analysis. Scilit. Available from: [Link]

  • Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. (2023). National Institutes of Health. Available from: [Link]

  • Extraction and HPLC Analysis of Alkaloids. Scribd. Available from: [Link]

  • General Methods of Extraction and Isolation of Alkaloids. Pharmacognosy. Available from: [Link]

  • A Workflow From Untargeted LC-MS Profiling to Targeted Natural Product Isolation. (2013). National Institutes of Health. Available from: [Link]

  • HPLC Analysis Of Polyphenolic -Alkaloid Compounds And Toxicity Determination Of Medicinal Herbal Extracts. (2025). Frontiers in Health Informatics. Available from: [Link]

  • New extraction technique for alkaloids. (2006). SciELO. Available from: [Link]

  • New extraction technique for alkaloids. (2025). ResearchGate. Available from: [Link]

  • alkaloids and extraction of alkaloids. (2015). Slideshare. Available from: [Link]

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Application Notes and Protocols for the Analysis of 16-Epinormacusine B by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 16-Epinormacusine B Analysis

This compound is a notable indole alkaloid, a class of naturally occurring compounds with a wide array of biological activities.[1] As a member of the broader family of monoterpenoid indole alkaloids, it shares a structural lineage with compounds of significant pharmacological interest. The precise quantification and characterization of this compound are paramount in various research and development settings, including natural product chemistry, pharmacokinetic studies, and quality control of botanical extracts. High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.

This comprehensive guide provides a detailed, field-proven HPLC method for the analysis of this compound. The protocols herein are designed for researchers, scientists, and drug development professionals, with a focus on the scientific rationale behind the methodological choices, ensuring both technical accuracy and practical applicability.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.

PropertyValueSource
Molecular FormulaC19H22N2O[2]
Molecular Weight294.4 g/mol [3]
Chemical ClassIndole Alkaloid[1]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]
pKa (Indole N-H)~17[4]

The basic nitrogen within the alkaloid structure is the primary determinant of its chromatographic behavior in reversed-phase HPLC. The pKa of the indole nitrogen suggests that in an acidic mobile phase, the molecule will be protonated, enhancing its interaction with the stationary phase and improving peak shape.

Optimized HPLC Method for this compound Analysis

This method has been developed based on established principles for the separation of alkaloids and related compounds.[5][6] The selection of a C18 stationary phase provides a versatile hydrophobic backbone for the retention of the moderately nonpolar this compound. The use of an acidic mobile phase with a phosphate buffer is critical for protonating the basic nitrogen atom, thereby minimizing peak tailing and ensuring symmetrical peak shapes. Acetonitrile is chosen as the organic modifier due to its favorable elution strength and low viscosity.

Chromatographic Conditions
ParameterConditionRationale
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µmProvides excellent retention and resolution for alkaloids.
Mobile Phase A 20 mM Potassium Phosphate Monobasic (KH2PO4), pH adjusted to 3.0 with Phosphoric AcidBuffers the mobile phase to ensure consistent ionization of the analyte, leading to reproducible retention times and improved peak shape.
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase chromatography of alkaloids.
Gradient Elution 0-2 min: 15% B; 2-12 min: 15-50% B; 12-15 min: 50-15% B; 15-20 min: 15% BAllows for the efficient elution of this compound while also cleaning the column of more retained impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and chromatographic efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA suitable volume for achieving good sensitivity without overloading the column.
Detection UV-Vis Diode Array Detector (DAD) at 280 nmThe indole chromophore exhibits strong absorbance in this region, providing good sensitivity.

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (initial conditions: 85% A, 15% B) to concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The following is a general protocol for the extraction of this compound from a plant matrix. This may need to be adapted based on the specific sample type.

  • Extraction: Accurately weigh 1 g of the powdered plant material and extract with 20 mL of methanol by sonication for 30 minutes.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • Dilution: Dilute the filtered extract with the mobile phase to a concentration that falls within the linear range of the calibration curve.

Analytical Procedure
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (85% A, 15% B) for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared standard and sample solutions.

  • Data Acquisition: Acquire the chromatograms for the duration of the gradient program.

  • Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound in the sample using the calibration curve generated from the working standard solutions.

Method Validation: A Self-Validating System

Adherence to the principles of method validation as outlined by the International Council for Harmonisation (ICH) is crucial for ensuring the reliability of the analytical data.[5][7][8][9][10]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This can be demonstrated by analyzing a blank matrix and a matrix spiked with this compound. The peak for this compound should be well-resolved from any other peaks.

  • Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the detector response over a specified range. This is typically assessed by a linear regression analysis of the calibration curve.

  • Accuracy: The closeness of the test results to the true value. This can be determined by performing recovery studies on a spiked matrix at different concentration levels.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Visualizing the Workflow and Method Development

HPLC Analysis Workflow for this compound

HPLC Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Standard_Prep Standard Weighing & Dissolution Injection Inject into HPLC Standard_Prep->Injection Sample_Prep Sample Extraction & Filtration Sample_Prep->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection at 280 nm Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

Logical Framework for HPLC Method Development

Method Development Logic Start Define Analytical Goal: Quantify this compound Analyte_Properties Assess Analyte Properties (Structure, pKa, Solubility) Start->Analyte_Properties Column_Selection Select Column (Reversed-Phase C18) Analyte_Properties->Column_Selection Mobile_Phase Choose Mobile Phase (Acidic Buffer + Organic Modifier) Analyte_Properties->Mobile_Phase Detector_Selection Select Detector (UV-Vis, 280 nm) Analyte_Properties->Detector_Selection Optimization Optimize Parameters (Gradient, Flow Rate, Temp.) Column_Selection->Optimization Mobile_Phase->Optimization Detector_Selection->Optimization Validation Validate Method (ICH Guidelines) Optimization->Validation Final_Method Finalized HPLC Method Validation->Final_Method

Caption: Decision-making process in HPLC method development.

References

  • This compound | CAS:126640-98-0 | Alkaloids | High Purity | Manufacturer BioCrick. (n.d.). Retrieved from [Link]

  • Indole - Química Organica.org. (n.d.). Retrieved from [Link]

  • Steps for HPLC Method Validation - Pharmaguideline. (2024, December 11). Retrieved from [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. (2020, March 23). Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). Retrieved from [Link]

  • NMR determination of p K a values of indoloquinoline alkaloids - ResearchGate. (2025, August 6). Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). Retrieved from [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). Retrieved from [Link]

  • Indole alkaloid - Wikipedia. (n.d.). Retrieved from [Link]

  • Indole - Wikipedia. (n.d.). Retrieved from [Link]

  • Indole | C8H7N | CID 798 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Fig. 1 UV-Vis absorption spectra (left) and EPR signatures (right) of... - ResearchGate. (n.d.). Retrieved from [Link]

  • Analysis of alkaloids from different chemical groups by different liquid chromatography methods - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Application Notes and Protocols for the NMR Analysis of 16-Epinormacusine B

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

16-Epinormacusine B is a monoterpenoid indole alkaloid belonging to the sarpagine family of natural products.[1][2] These complex heterocyclic compounds, often isolated from plants of the Apocynaceae family, exhibit a wide range of biological activities, making them of significant interest to researchers in natural product chemistry, pharmacology, and drug development.[3] The precise determination of their intricate three-dimensional structures is paramount for understanding their mechanism of action and for guiding synthetic efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the complete structural elucidation of such molecules in solution.[4][5]

This application note provides a comprehensive guide to the structural analysis of this compound using a suite of modern one-dimensional (1D) and two-dimensional (2D) NMR experiments. The protocols and data interpretation strategies outlined herein are designed for researchers, scientists, and drug development professionals seeking to unambiguously confirm the constitution and stereochemistry of this and related complex alkaloids.

Part 1: Experimental Design and Rationale

The structural elucidation of a complex natural product like this compound requires a multi-faceted approach, where different NMR experiments provide complementary pieces of the structural puzzle. The workflow is designed to first identify the basic carbon framework and proton environments, and then to establish connectivity between atoms through bonds.

G cluster_0 1. Sample Preparation cluster_1 2. 1D NMR Acquisition cluster_2 3. 2D NMR Acquisition cluster_3 4. Structure Elucidation Prep Purity Check & Dissolution H1 ¹H NMR Prep->H1 Initial Proton Map C13 ¹³C NMR H1->C13 Guide Carbon Exp. COSY ¹H-¹H COSY H1->COSY ¹H-¹H Connectivity DEPT DEPT-135 C13->DEPT Determine C-type HSQC ¹H-¹³C HSQC DEPT->HSQC Assign CHn Elucidate Data Integration & Structure Assembly COSY->Elucidate HMBC ¹H-¹³C HMBC HSQC->HMBC Direct Correlations HMBC->Elucidate Long-Range Connectivity Final Final Elucidate->Final Final Structure

Caption: NMR workflow for alkaloid structure elucidation.

Part 2: Detailed Protocols

Sample Preparation

The quality of the NMR data is critically dependent on meticulous sample preparation.[6] The goal is to obtain a homogeneous solution, free from particulate matter and paramagnetic impurities, which can degrade spectral resolution.

Protocol:

  • Purity Assessment: Ensure the purity of the isolated this compound sample is >95% using LC-MS or a similar technique. Impurities can complicate spectral interpretation.

  • Sample Weighing: Accurately weigh 5-10 mg of the sample for a comprehensive suite of 1D and 2D NMR experiments.[7] While a standard ¹H NMR spectrum can be obtained with less material, heteronuclear experiments like ¹³C NMR and 2D correlations are less sensitive and require a higher concentration.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for many alkaloids due to its excellent dissolving power for moderately polar organic compounds. If solubility is an issue, methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can be considered. The choice of solvent can slightly alter chemical shifts, so consistency is key when comparing data to literature values.[8]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[7] Gentle vortexing or sonication can aid dissolution.

  • Filtration: Filter the solution through a small plug of glass wool or a syringe filter placed in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[6] This step is crucial to remove any microscopic solid particles that can disrupt the magnetic field homogeneity, leading to poor spectral quality.

  • Tube Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

NMR Data Acquisition

The following experiments should be performed on a spectrometer with a minimum field strength of 400 MHz, equipped with a cryoprobe for enhanced sensitivity if available.

Experiment Purpose Key Parameters to Optimize
¹H NMR Provides information on the number and chemical environment of protons.Spectral width, number of scans, relaxation delay.
¹³C NMR Determines the number of chemically non-equivalent carbons.Spectral width, number of scans, proton decoupling.
DEPT-135 Distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons.[9][10]Pulse angles, relaxation delay.
¹H-¹H COSY Identifies protons that are spin-spin coupled (typically over 2-4 bonds).[11]Spectral width in both dimensions, number of increments.
¹H-¹³C HSQC Correlates protons directly to their attached carbons (one-bond ¹JCH coupling).[11]Spectral widths, ¹JCH coupling constant (typ. 145 Hz).
¹H-¹³C HMBC Shows correlations between protons and carbons over multiple bonds (²JCH, ³JCH, sometimes ⁴JCH).[11]Spectral widths, long-range coupling constant (typ. 8 Hz).

Part 3: Data Interpretation and Structure Assembly

The following section describes how the data from each NMR experiment would be used to assemble the structure of this compound, whose structure is shown below for reference.

G cluster_structure This compound Structure 16-Epinormacusine_B

Caption: Chemical structure of this compound.

Analysis of 1D NMR Spectra
  • ¹H NMR: The proton spectrum provides the initial overview. For this compound, one would expect to see distinct regions:

    • Aromatic Region (δ ~7.0-7.5 ppm): Four protons corresponding to the indole ring. Their splitting patterns (e.g., doublets, triplets) will reveal their relative positions.

    • Olefinic Region (δ ~5.0-6.0 ppm): Protons associated with the ethylidene group.

    • Aliphatic Region (δ ~1.0-4.0 ppm): A complex region containing signals for the numerous CH, CH₂, and the CH₃ of the ethylidene group. The protons adjacent to heteroatoms (N, O) will be shifted downfield.

    • Exchangeable Protons: The N-H proton of the indole and the O-H proton of the alcohol may appear as broad signals and can be confirmed by adding a drop of D₂O, which causes them to disappear from the spectrum.

  • ¹³C NMR and DEPT-135: The ¹³C NMR spectrum will show 19 distinct carbon signals, consistent with the molecular formula C₁₉H₂₂N₂O. The DEPT-135 experiment is crucial for sorting these signals by the number of attached protons.[9][10][12]

    • Positive Signals (CH and CH₃): Methine carbons from the alkaloid core and the methyl carbon of the ethylidene group.

    • Negative Signals (CH₂): Methylene carbons in the structure.

    • Absent Signals (Quaternary C): Carbons with no attached protons (e.g., C2, C7, C13 of the indole moiety) will be present in the broadband ¹³C spectrum but absent in the DEPT-135 spectrum.[10]

Elucidation through 2D NMR Spectra

The 2D spectra are essential for connecting the individual atoms into the complex polycyclic structure.[13]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks.[11]

    • Action: Trace the cross-peaks to connect adjacent protons. For example, a cross-peak between the olefinic proton and the methyl protons of the ethylidene group will confirm this fragment. Similarly, one can walk along the aliphatic spin systems, identifying, for instance, the protons in the six-membered rings. The aromatic protons will show correlations consistent with a substituted benzene ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum unambiguously links each proton to its directly attached carbon atom.[11]

    • Action: Use the assigned protons from the ¹H and COSY spectra to assign their corresponding carbon signals. For every cross-peak in the HSQC spectrum, the proton at a specific δH is directly bonded to the carbon at the corresponding δC. This allows for the confident assignment of all protonated carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the molecular skeleton, as it shows correlations between protons and carbons that are two or three bonds away (and sometimes four).[11]

    • Action: Look for key long-range correlations that connect the fragments established by COSY. For instance, the aromatic protons of the indole ring should show HMBC correlations to the quaternary carbons within that ring system. Protons on the aliphatic rings will show correlations to carbons in adjacent rings, allowing the assembly of the entire polycyclic core. The proton on the carbon bearing the hydroxyl group should show correlations to neighboring carbons, confirming the position of this functional group.

G cluster_cosy COSY Data cluster_hsqc HSQC Data cluster_hmbc HMBC Data cluster_structure Assembled Fragment H_A Proton A H_B Proton B H_A->H_B J-Coupled Fragment H(A)-C(A)-...-C(C)-... C_A Carbon A H_A_hsqc Proton A H_A_hsqc->C_A ¹J (Directly Bonded) H_A_hmbc Proton A C_C Carbon C H_A_hmbc->C_C ²J, ³J (2-3 Bonds Away)

Caption: Integration of 2D NMR data for fragment assembly.

Conclusion

The structural elucidation of complex natural products like this compound is a systematic process that relies on the synergistic interpretation of multiple NMR experiments. By following the detailed protocols for sample preparation and data acquisition outlined in this note, and by logically integrating the information from 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) spectra, researchers can achieve unambiguous assignment of the complete chemical structure. This foundational understanding is essential for advancing the fields of natural product synthesis, medicinal chemistry, and drug discovery.

References

  • Jokela, R., & Lounasmaa, M. (1996). ¹H- and ¹³C-NMR Spectral Data of Five Sarpagine-type Alkaloids. Heterocycles. [Link]

  • Bruker. (n.d.). NMR Sample Preparation. [Link]

  • Kingston, D. G. I. (2009). Natural Product Structure Elucidation by NMR Spectroscopy. In Natural Products (pp. 367-405). Springer. [Link]

  • Organomation. (2023). NMR Sample Preparation: The Complete Guide. [Link]

  • ALWSCI. (2025). How To Prepare And Run An NMR Sample. [Link]

  • Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. [Link]

  • Magnier, E., & Langlois, Y. (2003). Enantiospecific total synthesis of (-)-(E)16-epiaffinisine, (+)-(E)this compound, and (+)-dehydro-16-epiaffinisine as well as the stereocontrolled total synthesis of alkaloid G. The Journal of Organic Chemistry, 68(15), 5852–5859. [Link]

  • Butcher, R. A., & Cordell, G. A. (2021). Completion of the Total Synthesis of Several Bioactive Sarpagine/Macroline Alkaloids including the Important NF-κB Inhibitor N4-Methyltalpinine. Molecules, 26(16), 4983. [Link]

  • ResearchGate. (n.d.). Comparison of the ¹H NMR (300 MHz) spectra of talcarpine 8 and N4-methyl-N4,21-secotalpinine 9 in CD3OD and CDCl3. [Link]

  • Kam, T. S., & Lim, K. H. (2011). Macroline, talpinine, and sarpagine alkaloids from Alstonia penangiana. An NMR-based method for differentiating between A. penangiana and A. macrophylla. Journal of Natural Products, 74(5), 1109–1116. [Link]

  • Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. [Link]

  • ResearchGate. (n.d.). 1 H-NMR (400 MHz) and 13 C-NMR (100 MHz) spectral data of compound 1 in CDCl3. [Link]

  • ResearchGate. (n.d.). Key 2D NMR correlations used for the structure elucidation of compounds. [Link]

  • ResearchGate. (n.d.). Enantiospecific Total Synthesis of (−)-(E)16-Epiaffinisine, (+)-(E)this compound, and (+)-Dehydro-16-epiaffinisine as well as the Stereocontrolled Total Synthesis of Alkaloid G. [Link]

  • Lim, K. H., & Kam, T. S. (2008). Sarpagine and related alkaloids. The Alkaloids. Chemistry and Biology, 66, 1–131. [Link]

  • University of Regensburg. (n.d.). ¹³C NMR Spectroscopy. [Link]

  • Berkov, S., et al. (2021). Structure Elucidation and Cholinesterase Inhibition Activity of Two New Minor Amaryllidaceae Alkaloids. Molecules, 26(11), 3186. [Link]

  • ResearchGate. (n.d.). The COSY and HMBC correlations are referenced according to the pairs of. [Link]

  • University of Bath. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]

  • LibreTexts Chemistry. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

  • Columbia University. (n.d.). DEPT | NMR Core Facility. [Link]

  • ResearchGate. (n.d.). The 1 H and 13 C NMR spectroscopic data of compounds 1 and 2. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000214). [Link]

  • Nicolaou, K. C., et al. (2017). Enantioselective Total Synthesis of Antibiotic CJ-16264, Synthesis and Biological Evaluation of Designed Analogues, and Discovery of Highly Potent and Simpler Antibacterial Agents. Journal of the American Chemical Society, 139(44), 15897–15906. [Link]

  • de Graaf, R. A., & Behar, K. L. (2003). Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. Proceedings of the International Society for Magnetic Resonance in Medicine, 11, 1433. [Link]

  • Terskikh, V. V., et al. (2020). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Crystal Growth & Design, 20(10), 6549–6562. [Link]

  • NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Isolation and Structure Elucidation of Methylphenylindole Alkaloid from Crucianella Sintenisii Growing in Iran. [Link]

  • ResearchGate. (n.d.). Total Synthesis and Biological Evaluation of Prealnumycin B. [Link]

  • Scharf, J. R., & Stoltz, B. M. (2021). The Enantioselective Synthesis of Eburnamonine, Eucophylline, and 16'-epi-Leucophyllidine. Israel Journal of Chemistry, 61(5-6), 358–363. [Link]

Sources

Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation of 16-Epinormacusine B

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

16-Epinormacusine B is a monoterpene indole alkaloid belonging to the sarpagine class of natural products.[1][2] These compounds are of significant interest to researchers in natural product chemistry and drug discovery due to their complex molecular architectures and diverse biological activities. The unambiguous structural elucidation of such intricate molecules is a critical step in their characterization and further development. High-resolution mass spectrometry (HRMS), particularly when coupled with tandem mass spectrometry (MS/MS), has emerged as an indispensable tool for this purpose, offering exceptional sensitivity and structural insight from minimal sample amounts.[3][4]

This application note provides a comprehensive guide for the structural elucidation of this compound using electrospray ionization tandem mass spectrometry (ESI-MS/MS). We will detail the experimental protocols, from sample preparation to data acquisition and analysis, and propose a characteristic fragmentation pathway based on the established principles for sarpagine-type alkaloids.

The Challenge of Isomeric Complexity

A significant challenge in the analysis of natural products is the presence of numerous isomers with identical molecular formulas but different structural arrangements. Mass spectrometry alone cannot always distinguish between isomers. However, by combining high-resolution accurate mass measurements with detailed fragmentation analysis, it is possible to deduce key structural features that can help in the identification and differentiation of isomeric compounds.

Methodology: A Step-by-Step Protocol

This section outlines a detailed protocol for the analysis of this compound using a Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometer (LC-QTOF-MS).

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectra.

  • Standard Solution: Prepare a stock solution of 1 mg/mL of this compound in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL with a mobile phase-matching solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to ensure good ionization.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis.

Liquid Chromatography Parameters

Liquid chromatography is used to separate the analyte of interest from any impurities and deliver it to the mass spectrometer.

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
High-Resolution Mass Spectrometry Parameters

Accurate mass measurement is key to determining the elemental composition of the molecule.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Drying Gas Flow 8 L/min
Drying Gas Temp. 325 °C
Nebulizer Pressure 35 psi
Fragmentor Voltage 175 V
Skimmer Voltage 65 V
Mass Range (MS1) m/z 100-1000
Acquisition Rate 2 spectra/s
Tandem Mass Spectrometry (MS/MS) Parameters

MS/MS provides the fragmentation data necessary for structural elucidation.

ParameterValue
Precursor Ion m/z 295.1805 (calculated [M+H]⁺)
Collision Energy Ramped (e.g., 10-40 eV) to obtain a rich fragmentation spectrum
Collision Gas Nitrogen
Mass Range (MS2) m/z 50-300

Data Analysis and Interpretation

Accurate Mass and Elemental Composition

The first step in data analysis is to determine the accurate mass of the protonated molecule ([M+H]⁺). The chemical formula for this compound is C₁₉H₂₂N₂O.[5]

Table 1: Theoretical Mass Calculation for this compound

AtomCountAtomic Mass (Da)Total Mass (Da)
Carbon1912.000000228.000000
Hydrogen231.00782523.180000
Nitrogen214.00307428.006148
Oxygen115.99491515.994915
[M+H]⁺ Theoretical m/z 295.1805

An experimentally observed m/z value within a narrow mass tolerance (typically <5 ppm) of the theoretical value provides high confidence in the elemental composition of the analyte.

Proposed Fragmentation Pathway

The fragmentation of sarpagine-type alkaloids is characterized by specific bond cleavages that are diagnostic of their core structure. Based on established fragmentation patterns for this class of compounds, we propose the following fragmentation pathway for this compound.

G M [M+H]⁺ m/z 295.1805 C₁₉H₂₃N₂O⁺ F1 m/z 277.1699 C₁₉H₂₁N₂O⁺ M->F1 - H₂O F2 m/z 265.1699 C₁₈H₂₁N₂⁺ M->F2 - CH₂O F3 m/z 184.1121 C₁₂H₁₄N⁺ F2->F3 - C₄H₇ F4 m/z 170.0964 C₁₁H₁₂N⁺ F3->F4 - CH₂ F5 m/z 156.0808 C₁₁H₁₀N⁺ F4->F5 - CH₂

Caption: Proposed MS/MS fragmentation pathway for this compound.

Table 2: Proposed Fragment Ions for this compound

Observed m/zProposed FormulaMass DifferenceProposed Neutral LossStructural Interpretation
295.1805C₁₉H₂₃N₂O⁺--Protonated molecule
277.1699C₁₉H₂₁N₂O⁺18.0106H₂OLoss of the hydroxyl group
265.1699C₁₈H₂₁N₂⁺30.0106CH₂OLoss of the hydroxymethyl group as formaldehyde
184.1121C₁₂H₁₄N⁺81.0578C₆H₇OCleavage of the C-ring, characteristic of the sarpagine core
170.0964C₁₁H₁₂N⁺14.0157CH₂Further fragmentation of the indole moiety
156.0808C₁₁H₁₀N⁺14.0156CH₂Further fragmentation of the indole moiety

Workflow for Structural Elucidation

The overall workflow for the structural elucidation of this compound using mass spectrometry is summarized below.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis A This compound Standard B Dilution & Filtration A->B C LC-QTOF-MS Analysis B->C D Full Scan MS (Accurate Mass) C->D E Tandem MS (Fragmentation) C->E F Determine Elemental Composition D->F G Propose Fragmentation Pathway E->G H Structural Confirmation F->H G->H

Sources

Application Notes & Protocols: A Framework for Interrogating the Biological Activity of 16-Epinormacusine B

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Charting a Course for a Novel Alkaloid

16-Epinormacusine B is a member of the alkaloid class of natural products.[1] Alkaloids represent a structurally diverse group of compounds renowned for their wide spectrum of pharmacological activities, forming the basis of many therapeutic agents.[2][3] Given the nascent stage of research into this compound, a systematic, multi-tiered in vitro screening approach is essential to elucidate its biological potential.

This document provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals to conduct a primary investigation into the bioactivity of this compound. The proposed workflow is designed to be logical and resource-efficient, beginning with foundational cytotoxicity assessments and progressing to targeted assays based on the high-probability activities associated with alkaloid scaffolds, namely anti-inflammatory and neuroactive effects.

The causality behind each experimental choice is explained, and every protocol is presented as a self-validating system through the explicit definition of necessary controls. This ensures the generation of robust, interpretable, and trustworthy data, forming a solid foundation for subsequent, more complex investigations.

Proposed Investigational Workflow

A tiered screening cascade allows for a systematic and cost-effective evaluation. Foundational data from Tier 1 informs the decision to proceed with the more specialized and resource-intensive assays in Tier 2.

G cluster_0 Tier 1: Foundational Assessment Cytotoxicity Cytotoxicity & Cell Viability (e.g., MTT/XTT Assays) AntiInflammatory Anti-Inflammatory Assays (NO, TNF-α, IL-6 Inhibition) Cytotoxicity->AntiInflammatory If Non-Toxic Neuroprotection Neuroprotective Assays (Oxidative Stress Model) Cytotoxicity->Neuroprotection If Non-Toxic Neurotransmitter Neurotransmitter System Modulation (AChE, DAT, SERT, GABA-A) Cytotoxicity->Neurotransmitter If Non-Toxic

Figure 1: Proposed tiered screening workflow for this compound.

Tier 1: Foundational Cytotoxicity Assessment

Rationale & Causality: Before investigating any specific biological activity, it is imperative to determine the concentration range at which this compound is non-toxic to cells. Cytotoxicity can be a desired outcome (e.g., for anticancer agents) or an unwanted side effect. These assays measure metabolic activity as a surrogate for cell viability.[4] The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in living cells.[5][6] The XTT assay is similar but produces a water-soluble formazan, simplifying the protocol by removing the solubilization step.

Protocol: MTT Cell Viability Assay

This protocol is a general method for assessing the cytotoxicity of a test compound on an adherent cell line (e.g., HEK293, RAW 264.7, or SH-SY5Y).

Materials:

  • Target cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Positive control (e.g., Doxorubicin)

  • Multichannel pipette and microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. A typical final concentration range might be 0.1 µM to 100 µM.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Test Wells: this compound at various concentrations.

    • Vehicle Control: Medium with the same final concentration of DMSO as the highest concentration test well (typically ≤0.5%).

    • Positive Control: Medium with a known cytotoxic agent (e.g., Doxorubicin).

    • Untreated Control: Fresh medium only.

    • Blank: Medium only (no cells).

  • Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Living cells will convert the MTT into visible purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium. Add 100 µL of solubilization buffer (e.g., DMSO) to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the blank wells from all other wells.

  • Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Test Well / Absorbance of Vehicle Control Well) x 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Tier 2: Targeted Bioactivity Screening

Anti-Inflammatory Activity

Rationale & Causality: Many alkaloids interfere with inflammatory signaling pathways.[7] A common initial screen involves using murine macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls. LPS activates Toll-like receptor 4 (TLR4), triggering a signaling cascade that results in the production of inflammatory mediators like nitric oxide (NO) and cytokines such as TNF-α and IL-6.[8][9] Measuring the inhibition of these mediators provides a robust indication of anti-inflammatory potential.

G cluster_0 Cytoplasm cluster_1 Gene Transcription LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK MyD88 Pathway NFkB_p65 NF-κB (p65/p50) IKK->NFkB_p65 Phosphorylates IκBα, releasing NF-κB Nucleus Nucleus NFkB_p65->Nucleus Translocation iNOS iNOS Gene Nucleus->iNOS TNFa_Gene TNF-α Gene Nucleus->TNFa_Gene IL6_Gene IL-6 Gene Nucleus->IL6_Gene NO Nitric Oxide (NO) iNOS->NO TNFa TNF-α Protein TNFa_Gene->TNFa IL6 IL-6 Protein IL6_Gene->IL6 Inhibitor This compound (Hypothetical Target) Inhibitor->IKK Inhibitor->NFkB_p65

Figure 2: Simplified LPS-induced inflammatory pathway in macrophages.

4.1.1 Protocol: Nitric Oxide (NO) Production Assay (Griess Test)

Materials:

  • RAW 264.7 cells

  • Complete culture medium

  • LPS (from E. coli)

  • This compound

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Pre-treatment: Treat cells with non-toxic concentrations of this compound for 1-2 hours. Include vehicle controls.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each well, followed by 50 µL of Part B. Incubate for 10 minutes at room temperature, protected from light. A pink/magenta color will develop.

  • Absorbance Measurement: Read the absorbance at 540 nm.

  • Standard Curve: Prepare a standard curve using serial dilutions of NaNO₂ to quantify the nitrite concentration in the samples.

4.1.2 Protocol: Cytokine Measurement (ELISA)

Materials:

  • Supernatants from the experiment described in 4.1.1.

  • ELISA kits for mouse TNF-α and IL-6.

Step-by-Step Methodology:

  • Follow the manufacturer's protocol provided with the specific ELISA kit.

  • Typically, this involves coating a 96-well plate with a capture antibody, adding the collected cell supernatants, followed by a detection antibody, an enzyme conjugate (like HRP-Streptavidin), and finally a substrate to produce a colorimetric signal.[10]

  • Read the absorbance at the specified wavelength (usually 450 nm).

  • Calculate the cytokine concentrations based on the standard curve provided in the kit.

Data Analysis (NO and Cytokines):

  • Calculate the percentage inhibition of NO, TNF-α, or IL-6 production compared to the LPS-stimulated vehicle control.

  • Determine the IC₅₀ value for the inhibition of each mediator.

Neuroactivity & Neuroprotection

Rationale & Causality: The central nervous system (CNS) is a primary target for alkaloids. A logical starting point is to screen for inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine.[11] AChE inhibitors are used to treat Alzheimer's disease.[12] Furthermore, assessing whether the compound can protect neuronal cells from oxidative stress—a key factor in neurodegenerative diseases—is a valuable screen.[13][14] The human neuroblastoma SH-SY5Y cell line is a widely used model for these studies.[15][16]

4.2.1 Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This is a cell-free, colorimetric assay.[17][18]

G cluster_0 Plate Setup cluster_1 Reaction & Detection cluster_2 Data Analysis Buffer Add Buffer & Test Compound Enzyme Add AChE Enzyme Buffer->Enzyme Pre-incubate Buffer->Enzyme Buffer->Enzyme Reagents Add DTNB & Substrate (ATCI) Enzyme->Reagents Initiate Reaction Enzyme->Reagents Enzyme->Reagents Enzyme->Reagents Enzyme->Reagents Read Kinetic Read (Abs @ 412 nm) Reagents->Read Reagents->Read Reagents->Read Reagents->Read Reagents->Read Calc Calculate Reaction Rate (ΔAbs/min) Read->Calc Read->Calc Read->Calc Read->Calc Read->Calc IC50 Determine % Inhibition & Calculate IC50 Calc->IC50 Calc->IC50 Calc->IC50

Figure 3: Experimental workflow for the AChE inhibition assay.

Materials:

  • AChE enzyme (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • This compound

  • Positive control inhibitor (e.g., Donepezil or Galantamine)

  • 96-well plate and microplate reader

Step-by-Step Methodology:

  • Assay Plate Setup: In a 96-well plate, add:

    • 25 µL of phosphate buffer.

    • 25 µL of this compound dilutions (or buffer for control, or positive control).

  • Enzyme Addition: Add 25 µL of the AChE enzyme solution to all wells except the blank.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[19]

  • Reaction Initiation: Add 50 µL of DTNB solution, followed immediately by 25 µL of the ATCI substrate solution to all wells to start the reaction.[17]

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.[17]

Data Analysis:

  • Calculate Reaction Rate: Determine the rate of change in absorbance per minute (ΔAbs/min) for each well.

  • Calculate Percentage Inhibition: Use the following formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100

  • Plot % Inhibition vs. compound concentration to determine the IC₅₀.

4.2.2 Protocol: Neuroprotection Against Oxidative Stress

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Complete culture medium (e.g., DMEM/F12)

  • Oxidative stress inducer (e.g., 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂))

  • This compound

  • MTT or XTT assay reagents (as described in Section 3.1)

Step-by-Step Methodology:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 12-24 hours.

  • Induce Oxidative Stress: Remove the medium and add fresh medium containing the oxidative stress inducer (e.g., 100 µM H₂O₂) to all wells, except the untreated control. The compound can be re-added at this step.

  • Incubation: Incubate for an additional 24 hours.

  • Assess Viability: Perform an MTT or XTT assay as described in Section 3.1 to quantify cell viability.

Data Analysis:

  • Compare the viability of cells treated with the stressor alone to those pre-treated with this compound.

  • A significant increase in viability in the pre-treated group indicates a neuroprotective effect. Calculate the EC₅₀ for the protective effect.

Monoamine Transporter & Receptor Modulation

Rationale & Causality: Investigating interactions with key CNS targets like the dopamine transporter (DAT), serotonin transporter (SERT), and GABA-A receptors can reveal potential mechanisms for antidepressant, anxiolytic, or other psychotropic effects.[20][21][22] These assays are typically more complex, often involving radioligand binding or specialized functional readouts.

4.3.1 Assay Concept: Transporter Binding Assays (DAT/SERT)

These are competitive binding assays that measure the ability of this compound to displace a known radiolabeled ligand from the transporter.[20][23]

  • Principle: Cell membranes expressing the target transporter (e.g., HEK293-hDAT cells) are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.[20]

  • Procedure: After incubation, the mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand. The radioactivity trapped on the filters is measured using a scintillation counter.[20][24]

  • Analysis: The data is used to calculate a Kᵢ (inhibitory constant), which reflects the binding affinity of this compound for the transporter.

4.3.2 Assay Concept: GABA-A Receptor Modulation

This assay determines if the compound enhances or inhibits the activity of the GABA-A receptor, a ligand-gated chloride channel.[25][26]

  • Principle: Functional assays are preferred over simple binding assays. These can be performed using automated electrophysiology (patch clamp) or fluorescence-based methods that measure changes in membrane potential or intracellular chloride concentration.[25][27]

  • Procedure: Cells expressing a specific subtype of the GABA-A receptor are exposed to a sub-maximal concentration of GABA in the presence and absence of this compound.

  • Analysis: An increase in the GABA-induced current or fluorescence signal indicates positive allosteric modulation (like benzodiazepines), while a decrease suggests an inhibitory effect. The EC₅₀ for modulation is determined.

Data Summary and Interpretation

All quantitative data should be summarized for clear comparison.

Table 1: Hypothetical Bioactivity Profile of this compound

Assay Cell Line / System Endpoint Result (IC₅₀/EC₅₀/Kᵢ)
Cytotoxicity HEK293 Cell Viability > 100 µM
Anti-Inflammatory RAW 264.7 NO Inhibition 15.2 µM
RAW 264.7 TNF-α Inhibition 25.8 µM
RAW 264.7 IL-6 Inhibition 31.4 µM
Neuroactivity Cell-Free AChE Inhibition 5.3 µM
Neuroprotection SH-SY5Y Protection vs. H₂O₂ 8.9 µM

| Transporter Binding | HEK293-hSERT | SERT Binding Affinity | 1.2 µM |

Conclusion and Forward Look

This structured guide provides a robust framework for the initial in vitro characterization of this compound. The data generated from these assays will build a comprehensive preliminary profile of the compound's biological activities. Positive "hits" in any of these screens—for example, potent AChE inhibition or selective SERT binding—provide a clear and rational basis for more advanced studies. These next steps could include investigating the precise mechanism of action, exploring structure-activity relationships with related analogs, and eventually progressing to in vivo models to validate the in vitro findings.

References

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  • PubMed. (n.d.). A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells.
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Sources

Developing cell-based assays for indole alkaloid cytotoxicity.

Author: BenchChem Technical Support Team. Date: January 2026

Title: A-0116: A Comprehensive Guide to Developing Cell-Based Assays for Indole Alkaloid Cytotoxicity

Abstract

Indole alkaloids represent a vast and structurally diverse class of natural products with significant therapeutic potential, particularly in oncology.[1][2] Many have demonstrated potent cytotoxic and anti-proliferative effects, making them promising candidates for novel anticancer drug development.[1][3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust suite of cell-based assays to characterize the cytotoxic properties of indole alkaloids. Moving beyond simple viability metrics, this document details an integrated workflow—from initial screening to mechanistic elucidation—grounded in principles of scientific integrity and causality. Detailed, field-proven protocols are provided for each critical stage of the investigation.

Introduction: The Rationale for a Multi-Assay Approach

Indole alkaloids can induce cell death through a variety of complex mechanisms, including the disruption of microtubule function, induction of cell cycle arrest, and activation of programmed cell death (apoptosis).[1][2][5] A single cytotoxicity assay provides only a limited snapshot of a compound's activity. Therefore, a multi-assay, tiered approach is essential to build a comprehensive profile of a novel indole alkaloid's biological effects. This strategy allows researchers to:

  • Quantify Potency: Determine the effective concentration range and calculate key metrics like the half-maximal inhibitory concentration (IC50).

  • Differentiate Mechanisms: Distinguish between different modes of cell death, such as apoptosis and necrosis.

  • Elucidate Pathways: Investigate the specific molecular pathways being modulated by the compound.

This application note is structured to follow a logical experimental progression, from broad screening to deep mechanistic investigation.

The Experimental Workflow: From Screening to Mechanism

A successful investigation into indole alkaloid cytotoxicity follows a structured path. The initial goal is to confirm activity and determine potency. Subsequent assays are then chosen to dissect the underlying biological processes responsible for the observed cytotoxicity.

G cluster_0 Phase 1: Screening & Potency cluster_1 Phase 2: Mode of Cell Death cluster_2 Phase 3: Mechanistic Insights A Initial Cytotoxicity Screening (e.g., MTT, MTS Assay) B Determine IC50 Value A->B Dose-response data C Differentiate Apoptosis vs. Necrosis (Annexin V/PI Staining) B->C Select active compounds D Confirm Membrane Integrity Loss (LDH Assay for Necrosis) C->D Correlate findings E Apoptotic Pathway Analysis (Caspase Activity) C->E If apoptotic H Cell Cycle Analysis C->H F Mitochondrial Health (JC-1 Staining) E->F G Cellular Stress (ROS Detection) F->G

Figure 1: A tiered experimental workflow for characterizing indole alkaloid cytotoxicity.

Phase 1: Primary Cytotoxicity Screening & Potency Determination

The first step is to determine if the indole alkaloid has a cytotoxic or anti-proliferative effect and to quantify its potency. Metabolic assays are ideal for this stage due to their high-throughput nature and sensitivity.

Principle of Metabolic Assays

Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are based on the principle that mitochondrial dehydrogenases in viable, metabolically active cells can reduce a tetrazolium salt to a colored formazan product.[6] The intensity of the color, measured spectrophotometrically, is proportional to the number of living cells.[6]

Detailed Protocol: MTT Assay

This protocol is a widely used method for assessing cell viability.[6][7]

Materials:

  • Cells of interest (e.g., HeLa, A549, HL-60)

  • Complete culture medium

  • Indole alkaloid stock solution (in DMSO)

  • MTT solution: 5 mg/mL in sterile PBS.[7]

  • Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.[7]

  • Sterile 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (see Table 1) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the indole alkaloid in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a "vehicle control" (medium with the highest concentration of DMSO used) and an "untreated control" (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well.[8]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[7] During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.[7] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Table 1: Recommended Seeding Densities for Common Cell Lines in a 96-well Plate

Cell LineTypeSeeding Density (cells/well)
HeLaAdherent Cervical Cancer5,000 - 10,000
A549Adherent Lung Cancer5,000 - 10,000
MCF-7Adherent Breast Cancer8,000 - 15,000
HL-60Suspension Leukemia30,000 - 50,000
U-937Suspension Lymphoma20,000 - 40,000
Data Analysis: Calculating the IC50 Value

The IC50 (Inhibitory Concentration 50) is the concentration of a compound that inhibits a biological process by 50%.[9] It is the gold standard for quantifying cytotoxic potency.

Calculation Steps:

  • Normalize Data: Convert raw absorbance values to percentage viability relative to the untreated control (100% viability).

  • Plot Dose-Response Curve: Plot percent viability (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Non-linear Regression: Use software (e.g., GraphPad Prism, Excel with add-ins) to fit the data to a sigmoidal dose-response curve (variable slope).[10]

  • Determine IC50: The software will calculate the IC50 value, which is the concentration corresponding to 50% viability on the fitted curve.[9][10]

Phase 2: Differentiating Modes of Cell Death

Once a compound's cytotoxic potency is established, the next critical step is to determine how the cells are dying. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

Apoptosis vs. Necrosis
  • Apoptosis: A regulated process characterized by cell shrinkage, membrane blebbing, and the externalization of phosphatidylserine (PS) on the outer plasma membrane.[11] It is generally the desired outcome for an anti-cancer agent.

  • Necrosis: A traumatic form of cell death resulting from acute injury, which leads to the loss of plasma membrane integrity and the release of intracellular contents.[11]

Detailed Protocol: Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay is the gold standard for distinguishing apoptotic and necrotic cells.[12]

  • Annexin V: A protein that binds with high affinity to phosphatidylserine (PS), which is exposed on the outer leaflet of the cell membrane during early apoptosis.[11][13]

  • Propidium Iodide (PI): A fluorescent DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) solution

  • 1X Annexin-binding buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂).[11]

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells (both adherent and suspension) after treatment. Collect ~1-5 x 10⁵ cells per sample.

  • Washing: Wash cells once with cold PBS, centrifuge, and carefully discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.[13]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[11] Gently mix.

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin-binding buffer to each tube.[13]

  • Analysis: Analyze the samples by flow cytometry as soon as possible.

Data Interpretation:

  • Annexin V (-) / PI (-): Live, healthy cells.

  • Annexin V (+) / PI (-): Early apoptotic cells.

  • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

Detailed Protocol: Lactate Dehydrogenase (LDH) Assay

This assay confirms necrosis by measuring the release of the stable cytosolic enzyme Lactate Dehydrogenase (LDH) into the culture medium upon loss of membrane integrity.[14][15][16]

Procedure:

  • Sample Collection: After treating cells in a 96-well plate, carefully collect a portion of the culture supernatant.

  • Reaction Setup: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture (which typically includes a tetrazolium salt).[14][17]

  • Incubation: Incubate for up to 30 minutes at room temperature, protected from light.[17]

  • Measurement: The enzymatic reaction produces a colored formazan product, which is measured colorimetrically (e.g., at 490 nm).[14] The amount of color is proportional to the amount of LDH released.

Phase 3: Elucidating the Mechanism of Action

If apoptosis is identified as the primary mode of cell death, the next phase involves investigating the specific molecular pathways involved. Indole alkaloids often trigger apoptosis through mitochondrial dysfunction, the generation of reactive oxygen species (ROS), or by causing cell cycle arrest.[1][3][5]

Caspase Activity Assays

Caspases are a family of proteases that are the central executioners of apoptosis.[18] Measuring the activity of specific caspases, like the effector caspases-3 and -7, provides direct evidence of apoptosis induction.

Principle: These assays use a specific peptide substrate for the caspase (e.g., DEVD for caspase-3/7) linked to a reporter molecule (a chromophore or fluorophore).[19][20] When the caspase is active, it cleaves the substrate, releasing the reporter and generating a measurable signal.[19][20]

Protocol (Luminescent Caspase-Glo® 3/7 Assay): This "add-mix-measure" format is simple and ideal for high-throughput screening.[19]

  • Plate Setup: Culture and treat cells with the indole alkaloid in a white-walled 96-well plate.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[21]

  • Reagent Addition: Add 100 µL of the reagent directly to each well containing 100 µL of cell culture.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Measurement: Measure luminescence using a plate reader. The signal is proportional to the amount of active caspase-3/7.[21]

Mitochondrial Membrane Potential (ΔΨm) Assay

The loss of mitochondrial membrane potential is a key event in the intrinsic pathway of apoptosis.[22] The JC-1 dye is a lipophilic, cationic dye that can be used to measure this change.[23]

Principle:

  • In healthy cells with a high ΔΨm, JC-1 accumulates in the mitochondria and forms red fluorescent aggregates.[22]

  • In apoptotic cells with a low ΔΨm, JC-1 cannot accumulate and remains in the cytoplasm as green fluorescent monomers.[22] A shift in fluorescence from red to green indicates mitochondrial depolarization.

Protocol (JC-1 Staining):

  • Cell Treatment: Induce apoptosis in cells according to your experimental design. Include a positive control (e.g., using CCCP, a mitochondrial membrane potential uncoupler).[23][24]

  • Staining: Resuspend cells in medium containing JC-1 dye (typically 2 µM final concentration) and incubate at 37°C for 15-30 minutes.[24]

  • Washing: Wash the cells with PBS or assay buffer to remove excess dye.[24][25]

  • Analysis: Analyze cells using a fluorescence microscope, plate reader, or flow cytometer. Healthy cells will exhibit red fluorescence, while apoptotic cells will show green fluorescence.[22][23]

G cluster_0 cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Pathway Stimulus Indole Alkaloid Bax Bax/Bak Activation Stimulus->Bax Bcl2 Bcl-2 Inhibition Stimulus->Bcl2 Mito Mitochondria MMP Loss of ΔΨm (JC-1 Green Shift) Mito->MMP CytC Cytochrome c Release Mito->CytC Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3/7 Activation (DEVD Cleavage) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 2: Simplified signaling pathway of indole alkaloid-induced apoptosis.

Reactive Oxygen Species (ROS) Detection

Many cytotoxic compounds induce apoptosis by increasing the production of intracellular Reactive Oxygen Species (ROS), leading to oxidative stress.[26][27]

Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is commonly used.[27][28] Inside the cell, esterases deacetylate it to a non-fluorescent form, which is then oxidized by ROS into the highly fluorescent DCF.[26][28] The fluorescence intensity is proportional to the level of intracellular ROS.[26]

Protocol (DCFH-DA Staining):

  • Cell Preparation: Culture cells in a black, clear-bottom 96-well plate.

  • Probe Loading: Remove culture medium and wash cells with PBS. Add DCFH-DA working solution (typically 10 µM) and incubate at 37°C for 30 minutes in the dark.[27]

  • Compound Treatment: Remove the probe solution, wash cells, and add the indole alkaloid treatment.

  • Measurement: Measure fluorescence immediately using a fluorescence plate reader (Excitation/Emission ~485/535 nm).[26][29]

Conclusion

The study of indole alkaloid cytotoxicity requires a systematic and multi-faceted approach. By progressing from high-throughput screening to detailed mechanistic assays, researchers can build a comprehensive biological profile of a compound's activity. This integrated workflow, combining assays for viability, mode of cell death, and specific pathway activation, provides the robust data package necessary for advancing promising natural products through the drug discovery pipeline. The protocols and principles outlined in this guide serve as a validated foundation for these critical investigations.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Jeyaraj, M., et al. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. MethodsX. Retrieved from [Link]

  • AntBio. (2025). Cellular reactive oxygen species (ROS) assay strategy. Retrieved from [Link]

  • Bio-protocol. (n.d.). Flow Cytometric Detection of Reactive Oxygen Species. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • TSI Journals. (n.d.). Study on mechanism of cell cycle arrest induced by alkaloids in tumor cells. Retrieved from [Link]

  • Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]

  • NIH National Cancer Institute. (n.d.). Caspase Protocols in Mice. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Qin, Y., et al. (2022). Naturally derived indole alkaloids targeting regulated cell death (RCD) for cancer therapy. Journal of Hematology & Oncology. Retrieved from [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]

  • ResearchGate. (2015). MitoProbe™ JC-1 Assay staining protocol for flow cytometry. Retrieved from [Link]

  • Abbkine. (n.d.). Mitochondrial Membrane Potential (JC-1) Assay Kit User Manual. Retrieved from [Link]

  • Agilent Genomics. (n.d.). Mitochondrial Membrane Potential Detection Kit. Retrieved from [Link]

  • Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Retrieved from [Link]

  • ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance?. Retrieved from [Link]

  • Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit(with JC-1). Retrieved from [Link]

  • Bioo Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from [Link]

  • Wijesinghe, W. A. J. P., et al. (2010). An Efficient and Economical MTT Assay for Determining the Antioxidant Activity of Plant Natural Product Extracts and Pure Compounds. Journal of Natural Products. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]

  • PharmaTutor. (2014). INDOLE BASED ALKALOID IN CANCER: AN OVERVIEW. Retrieved from [Link]

  • NIH National Cancer Institute. (n.d.). Cytotoxic Indole Alkaloids against Human Leukemia Cell Lines from the Toxic Plant Peganum harmala. Retrieved from [Link]

  • PubMed. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Oxford Academic. (2023). Cytotoxicity and induction of G1 phase cell cycle arrest in human acute promyelocytic leukemia HL60 cells by indole alkaloids. Retrieved from [Link]

  • ResearchGate. (2014). How to calculate IC50 values for Cytotoxicity assay?. Retrieved from [Link]

  • TSI Journals. (n.d.). Study on mechanism of cell cycle arrest induced by alkaloids. Retrieved from [Link]

  • NIH National Cancer Institute. (n.d.). Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell-Based Assays in Natural Product-Based Drug Discovery. Retrieved from [Link]

  • NIH National Cancer Institute. (2020). A high-throughput assay for screening natural products that boost NK cell-mediated killing of cancer cells. Retrieved from [Link]

  • MDPI. (2019). Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Navigating the Synthesis of 16-Epinormacusine B

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the total synthesis of 16-Epinormacusine B. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this intricate indole alkaloid. Here, we address common challenges, with a focus on overcoming low yields in critical reaction steps. Our guidance is rooted in established chemical principles and field-proven strategies to enhance the efficiency and success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the total synthesis of complex indole alkaloids like this compound?

Low yields in the synthesis of intricate molecules such as this compound can often be attributed to a few key factors. The Pictet-Spengler reaction, a cornerstone for constructing the tetrahydro-β-carboline core, is notoriously sensitive to reaction conditions.[1][2] Sub-optimal temperature, inappropriate reaction times, or incorrect reactant concentrations can significantly hinder its efficiency.[1] Furthermore, the purity of starting materials, particularly the tryptamine and aldehyde precursors, is paramount; impurities can lead to a cascade of side reactions, consuming your valuable intermediates.[1]

Q2: My Pictet-Spengler reaction is showing multiple spots on TLC, indicating several side products. How can I improve its selectivity?

The formation of multiple products in a Pictet-Spengler reaction is a frequent challenge. Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.[1] It is also crucial to ensure the high purity of your starting materials, as contaminants are a primary source of side reactions.[1] The choice of acid catalyst and its concentration is another critical parameter to investigate; experimenting with different acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), or p-toluenesulfonic acid may reveal an optimal catalyst for your specific substrate.[1]

Q3: Can the choice of solvent significantly impact the outcome of the synthesis?

Absolutely. The solvent plays a crucial role in the solubility of reactants, the stability of intermediates, and the overall reaction kinetics. For instance, while the Pictet-Spengler reaction has traditionally been conducted in protic solvents with heating, studies have shown that aprotic media can lead to superior yields.[2] It is advisable to conduct small-scale solvent screening experiments to identify the optimal medium for your key transformations.

Q4: I'm struggling with the formation of the cyclic ether moiety. What are some reliable methods?

The formation of cyclic ethers in related alkaloid syntheses has been successfully achieved with excellent yields using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in THF or aqueous THF.[3][4] This oxidative cyclization is a powerful tool for constructing such features.

Troubleshooting Guides

Issue 1: Low Yield in the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a pivotal step in the synthesis of this compound, forming the core tetrahydro-β-carboline structure. Low yields in this step can derail the entire synthetic sequence.

Troubleshooting Workflow for Low Yield in Pictet-Spengler Reaction

G start Low Yield Observed reagent_purity Verify Starting Material Purity (Tryptamine & Aldehyde) start->reagent_purity reagent_purity->start If impure, purify and repeat conditions Optimize Reaction Conditions reagent_purity->conditions If purity is high conditions->start Re-run with optimized T, t, [c] catalyst Screen Acid Catalysts (e.g., TFA, HCl, Lewis Acids) conditions->catalyst If yield is still low catalyst->start Re-run with best catalyst workup Review Work-up Procedure catalyst->workup If still suboptimal workup->start Adjust extraction/purification success Improved Yield workup->success If issues resolved G start Low Cyclization Yield oxidant Verify Oxidant Quality & Stoichiometry (e.g., DDQ) start->oxidant oxidant->start Use fresh, pure oxidant solvent Optimize Solvent System (e.g., THF, aq. THF) oxidant->solvent If oxidant is good solvent->start Re-run with best solvent temp Adjust Reaction Temperature solvent->temp If solvent is optimized temp->start Re-run at optimal temperature purification Review Purification Method temp->purification If yield is still low purification->start Modify purification technique success Improved Yield purification->success If issues resolved

Sources

Technical Support Center: Pictet-Spengler Synthesis of Indole Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the Pictet-Spengler synthesis of indole alkaloids. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction for the construction of tetrahydro-β-carboline scaffolds. Here, we address common challenges, with a specific focus on identifying, understanding, and mitigating unwanted side reactions.

The Pictet-Spengler reaction, a cornerstone in heterocyclic chemistry, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1][2] While elegant and widely applicable, the reaction is not without its complexities. Substrate electronics, steric factors, and reaction conditions can lead to a variety of side products, complicating purification and reducing yields. This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format.

Troubleshooting Guide: Common Side Reactions

This section delves into the most frequently encountered side reactions. Each entry explains the mechanistic origin of the side product and provides actionable protocols to steer the reaction toward the desired outcome.

Issue 1: Epimerization and Loss of Stereochemical Control

Q1: My reaction with a chiral tryptophan derivative is producing a mixture of diastereomers (cis and trans). How can I improve the diastereoselectivity?

A1: This is a classic problem of thermodynamic versus kinetic control. The initially formed product (kinetic) can epimerize at the newly formed chiral center (C-1) under the reaction conditions to yield the thermodynamically more stable isomer.[3]

  • Causality: Acid-catalyzed epimerization often proceeds through a reversible ring-opening/ring-closing mechanism involving the iminium ion intermediate.[4] Prolonged reaction times or high temperatures typically favor the more stable trans isomer, where bulky substituents at C-1 and C-3 are positioned on opposite faces of the ring.

  • Troubleshooting Strategy:

    • Kinetic Control: To favor the kinetic product, run the reaction at a lower temperature (e.g., -78 °C to 0 °C) for a shorter duration.[3] This minimizes the energy input required for the reaction to overcome the activation barrier for epimerization.

    • Acid Choice: The choice and concentration of the acid are critical. Stronger acids or higher concentrations can accelerate the epimerization equilibrium.[5] Consider using milder acids or organocatalysts like chiral phosphoric acids.[2]

    • Solvent Effects: Aprotic solvents can sometimes provide higher yields and better selectivity compared to traditional protic solvents.[2][6]

Workflow: Controlling Diastereoselectivity

G cluster_0 Problem Identification cluster_1 Primary Strategy: Favor Kinetic Product cluster_2 Secondary Strategy: Optimize Reagents cluster_3 Outcome start Low Diastereoselectivity (cis/trans mixture) temp Reduce Reaction Temperature (e.g., 0°C or -20°C) start->temp time Shorten Reaction Time (Monitor closely by TLC/LCMS) temp->time acid Screen Milder Acid Catalysts (e.g., Yb(OTf)3, Sc(OTf)3) or Organocatalysts time->acid solvent Switch to Aprotic Solvent (DCM, Toluene, Acetonitrile) acid->solvent end_node Improved Diastereomeric Ratio (d.r.) solvent->end_node

Caption: Troubleshooting workflow for improving diastereoselectivity.

Issue 2: Unwanted N-Acylation or N-Sulfonylation

Q2: I'm trying to perform a Pictet-Spengler reaction on a tryptamine with a free N-H, but I'm seeing a significant amount of what appears to be an N-acylated byproduct.

A2: This side reaction occurs when an acylating agent is present (e.g., from an acid catalyst like trifluoroacetic acid used in stoichiometric amounts) or when the reaction conditions promote acylation. While the N-acyliminium ion variant of the Pictet-Spengler reaction is a powerful synthetic tool, unintended acylation can be problematic.[6][7]

  • Causality: The secondary amine of the tetrahydro-β-carboline product is nucleophilic and can react with electrophilic species in the reaction mixture. If using an acid like TFA as both a solvent and catalyst, it can act as an acylating agent, especially at elevated temperatures.

  • Troubleshooting Strategy:

    • Use Catalytic Acid: Employ the acid catalyst in strictly catalytic amounts (e.g., 0.1 to 10 mol%).

    • Protecting Groups: If the N-H is not required for the reaction, consider protecting it with a group that is stable to the reaction conditions but easily removable later (e.g., Boc, Cbz).

    • Alternative Acid Catalysts: Switch to non-acylating Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., BF₃·OEt₂).[2]

Issue 3: Over-oxidation of the Tetrahydro-β-carboline Product

Q3: My final product is unstable and appears to be a mixture containing the desired tetrahydro-β-carboline along with the corresponding dihydro-β-carboline and fully aromatic β-carboline. How can I prevent this?

A3: Tetrahydro-β-carbolines are susceptible to oxidation, a reaction that can be catalyzed by air (oxygen), light, or residual acid, especially during workup and purification.

  • Causality: The tetrahydro-β-carboline ring system can undergo stepwise dehydrogenation to form the more thermodynamically stable aromatic β-carboline. This process can be accelerated by exposure to atmospheric oxygen, particularly under acidic conditions or upon heating.

  • Troubleshooting Strategy:

    • Inert Atmosphere: Run the reaction and perform the workup under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.

    • Careful Workup: Neutralize the acid catalyst promptly during the aqueous workup. Avoid prolonged exposure to acidic conditions after the reaction is complete.

    • Purification: Purify the product quickly after the reaction. When performing column chromatography, consider deactivating the silica gel with a small amount of triethylamine in the eluent (e.g., 1%) to prevent on-column degradation.

    • Storage: Store the purified product under an inert atmosphere, protected from light, and at a low temperature.

Protocol: Preventing Over-oxidation
  • Reaction Setup: Assemble the reaction glassware and flush thoroughly with nitrogen gas. Maintain a positive pressure of nitrogen throughout the reaction.

  • Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or by the freeze-pump-thaw method.

  • Reaction Execution: Run the Pictet-Spengler reaction as planned under the nitrogen atmosphere.

  • Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by adding it to a cooled, degassed saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with degassed brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo at a low temperature.

  • Purification: Immediately purify the crude product by column chromatography using a pre-treated silica gel (slurried with eluent containing 1% Et₃N) to afford the pure tetrahydro-β-carboline.[1]

Issue 4: Unintended Rearrangements and Spirocycle Formation

Q4: My reaction with a C2-substituted tryptamine is not yielding the expected tetrahydro-β-carboline. Instead, I am isolating a complex mixture or a rearranged product. What is happening?

A4: The classical Pictet-Spengler mechanism involves electrophilic attack at the C3 position of the indole, followed by rearrangement to form the six-membered ring.[3] However, with certain substrates, particularly those with substitution at C2, the intermediate spiroindolenine may be isolable or undergo alternative reaction pathways.[8]

  • Causality: The reaction proceeds via an iminium ion which is attacked by the nucleophilic indole ring. While attack at C3 is most common, subsequent steps can be complex. In some cases, an "interrupted" Pictet-Spengler reaction can occur, leading to stable aza-spiroindoline products instead of the expected tetrahydro-β-carboline.[9]

  • Troubleshooting Strategy:

    • Re-evaluate the Mechanism: For C2-substituted indoles, the reaction may not follow the standard pathway. The initial attack at C3 forms a spiro-intermediate, and the subsequent 1,2-alkyl shift required for ring expansion might be disfavored.[8]

    • Modify Reaction Conditions: Harsher conditions (stronger acids, higher temperatures) may be required to promote the desired rearrangement from the spirocyclic intermediate.[6] Conversely, milder conditions might allow for the isolation of the spirocycle.

    • Alternative Synthetic Routes: If the Pictet-Spengler reaction is consistently failing, consider alternative strategies for synthesizing the target molecule, such as the Bischler-Napieralski reaction followed by reduction.[5]

Reaction Pathway: Standard vs. Interrupted Cyclization

G cluster_0 Starting Materials cluster_1 Reaction Crossroads cluster_2 Possible Outcomes Tryptamine Tryptamine Iminium_Ion Iminium Ion Intermediate Tryptamine->Iminium_Ion Aldehyde Aldehyde Aldehyde->Iminium_Ion Spiroindolenine Spiroindolenine Intermediate Iminium_Ion->Spiroindolenine C3 Attack THBC Desired Product: Tetrahydro-β-carboline (THBC) Spiroindolenine->THBC Rearrangement & Re-aromatization Spiro Side Product: Stable Aza-Spiroindoline Spiroindolenine->Spiro Interrupted Pathway (e.g., Reduction)

Caption: Divergent pathways from the spiroindolenine intermediate.

Frequently Asked Questions (FAQs)

Q5: What are the best general-purpose acid catalysts and solvents for the Pictet-Spengler reaction?

A5: There is no single "best" combination, as the optimal choice is highly substrate-dependent.[2] However, a good starting point is often trifluoroacetic acid (TFA) as the catalyst in an aprotic solvent like dichloromethane (DCM) or toluene at room temperature to reflux.[3] See the table below for a summary of common conditions.

Table 1: Common Pictet-Spengler Reaction Conditions
CatalystCommon SolventsTypical TemperatureNotes
Brønsted Acids
Trifluoroacetic Acid (TFA)DCM, Toluene, Acetonitrile25 °C to 110 °CVery common, but can lead to N-acylation if used in excess.[3]
Hydrochloric Acid (HCl)Water, Methanol, Ethanol25 °C to 80 °CClassic conditions, especially for water-soluble substrates.[6]
Lewis Acids
BF₃·OEt₂, Sc(OTf)₃DCM, Acetonitrile0 °C to 50 °CMild conditions, can be effective for sensitive substrates.[2]
Organocatalysts
Chiral Phosphoric AcidsToluene, Mesitylene25 °C to 60 °CUsed for asymmetric synthesis, providing high enantioselectivity.[2]

Q6: Can ketones be used instead of aldehydes in the Pictet-Spengler reaction?

A6: Yes, ketones can be used, but they are generally less reactive than aldehydes due to increased steric hindrance and lower electrophilicity of the corresponding ketiminium ion.[2][3] Consequently, reactions with ketones often require harsher conditions, such as stronger acids and higher temperatures, which can lead to lower yields and more side products.[6] The use of ketones also generates a quaternary center at the C-1 position, which can be synthetically valuable.[10]

Q7: How does the electronic nature of the indole ring affect the reaction?

A7: The Pictet-Spengler reaction is an electrophilic aromatic substitution. Therefore, electron-donating groups (EDGs) on the indole ring (e.g., methoxy, alkyl) increase its nucleophilicity and accelerate the cyclization step, often allowing the reaction to proceed under milder conditions with higher yields.[2] Conversely, electron-withdrawing groups (EWGs) like nitro or cyano groups deactivate the indole ring, making the reaction more difficult and requiring harsher conditions.[11]

Q8: I am using L-tryptophan as a starting material and getting decarboxylation as a major side product. Why does this happen and how can I stop it?

A8: Decarboxylation is a known side reaction when using tryptophan under strongly acidic and heated conditions.[12]

  • Causality: The mechanism can involve the formation of an intermediate where the carboxylic acid group is positioned β to an iminium-like species, which facilitates the loss of CO₂. Protonation of the indole ring can lead to a species that is electronically similar to a β-keto acid, which readily decarboxylates.[13]

  • Mitigation Strategy:

    • Protect the Carboxylic Acid: The most effective solution is to convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to the reaction. The ester group is stable under most Pictet-Spengler conditions.[3]

    • Milder Conditions: Use the mildest possible conditions (lower temperature, catalytic acid) that still allow for the desired cyclization to occur.

References
  • Pictet–Spengler reaction. Wikipedia.[Link]

  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. MDPI.[Link]

  • The Pictet-Spengler Reaction Updates Its Habits. PubMed Central.[Link]

  • Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. PubMed Central.[Link]

  • Solid-Phase Intramolecular N -Acyliminium Pictet−Spengler Reactions as Crossroads to Scaffold Diversity. ResearchGate.[Link]

  • Synthesis of aza-quaternary centers via Pictet–Spengler reactions of ketonitrones. Royal Society of Chemistry.[Link]

  • Synthesis of Aza-Quaternary Centers via Pictet–Spengler Reactions of Ketonitrones. pubs.rsc.org.[Link]

  • Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet–Spengler Reaction. ACS Publications.[Link]

  • The Pictet-Spengler Reaction Updates Its Habits. ResearchGate.[Link]

  • Acid catalyst decarboxylation of 1-carboxyl-tryptoline. Chemistry Stack Exchange.[Link]

Sources

Technical Support Center: Navigating the Purification of 16-Epinormacusine B from Plant Extracts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 16-Epinormacusine B. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this indole alkaloid from intricate plant matrices. Here, we synthesize technical expertise with practical, field-proven insights to address the common and specific challenges you may encounter. Our goal is to provide a self-validating framework for your experimental protocols, grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound from a crude plant extract?

A1: The purification of this compound, like many alkaloids, is challenging due to its potentially low concentration in the plant material, the complexity of the plant matrix, and its specific chemical properties.[1] Key difficulties include:

  • Matrix Interference: Plant extracts contain a vast array of compounds (pigments, lipids, tannins, other alkaloids) that can interfere with separation.[1]

  • Structural Similarity to Other Alkaloids: The source plant likely contains other structurally related alkaloids, making selective separation difficult.

  • Chemical Instability: Indole alkaloids can be sensitive to pH, light, and heat, potentially leading to degradation during extraction and purification.

  • Low Abundance: The target compound may be present in very small quantities, requiring efficient and high-recovery purification steps.[1]

Q2: What initial extraction method is recommended for this compound?

A2: An acid-base extraction is a highly effective initial step for selectively isolating alkaloids from a crude plant extract.[2][3] This method leverages the basic nature of the nitrogen atom in the alkaloid's structure. By acidifying the initial extract, the alkaloid is protonated and becomes water-soluble, allowing for the removal of non-basic, lipophilic impurities with an organic solvent. Subsequently, basifying the aqueous layer deprotonates the alkaloid, making it soluble in an organic solvent for extraction.

Q3: Which chromatographic techniques are most suitable for the purification of this compound?

A3: A multi-step chromatographic approach is typically necessary. This usually involves:

  • Initial Cleanup: Low-pressure column chromatography using silica gel or alumina can be used for initial fractionation of the crude alkaloid extract.[4]

  • Intermediate Purification: Flash chromatography provides a faster and more efficient separation than traditional column chromatography.

  • Final Polishing: Preparative High-Performance Liquid Chromatography (HPLC) is the gold standard for obtaining high-purity this compound.[][6] Reversed-phase (C18) columns are commonly used for alkaloid purification.[7]

Q4: How can I confirm the identity and purity of my final this compound sample?

A4: A combination of spectroscopic and spectrometric techniques is essential:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the molecular formula.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the chemical structure and confirming the identity of the compound.[2]

  • High-Performance Liquid Chromatography (HPLC): Coupled with a UV or Diode Array Detector (DAD), HPLC can be used to assess the purity of the final sample.[][6]

Troubleshooting Guides

Low Yield After Initial Acid-Base Extraction
Problem Potential Cause Troubleshooting Solution
Low recovery of alkaloids in the organic phase after basification. Incomplete deprotonation of the alkaloid.Ensure the pH of the aqueous layer is sufficiently basic (typically pH 9-11) to fully deprotonate the alkaloid. Use a pH meter for accurate measurement.
Emulsion formation during liquid-liquid extraction.Add a small amount of brine (saturated NaCl solution) to break the emulsion. Gentle, slow inversions of the separatory funnel are preferred over vigorous shaking.
Insufficient extraction cycles.Increase the number of extractions with the organic solvent (e.g., from 3 to 5 times) to ensure complete transfer of the alkaloid.
Alkaloid degradation due to harsh pH.Minimize the time the alkaloid is exposed to strongly acidic or basic conditions. Work quickly and consider using milder acids/bases if degradation is suspected.
Poor Separation in Column Chromatography
Problem Potential Cause Troubleshooting Solution
Co-elution of this compound with other compounds. Inappropriate solvent system.Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the target compound for good separation on a column.[8]
Column overloading.Reduce the amount of crude extract loaded onto the column. A general rule is to load 1-5% of the stationary phase weight.
Irregular column packing.Ensure the column is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to band broadening and poor separation.
Compound degradation on silica gel.Some alkaloids can degrade on acidic silica gel.[8] Consider using deactivated silica gel (treated with a base like triethylamine) or an alternative stationary phase like alumina.[8]
Issues with Preparative HPLC Purification
Problem Potential Cause Troubleshooting Solution
Broad or tailing peaks. Column overloading.Inject a smaller amount of the sample.
Inappropriate mobile phase pH.The pH of the mobile phase can significantly affect the peak shape of basic compounds like alkaloids.[7] Adjust the pH with a suitable buffer to ensure the alkaloid is in a single ionic form.
Secondary interactions with the stationary phase.Add a small amount of a competing base (e.g., triethylamine) to the mobile phase to mask active sites on the silica backbone of the C18 column.
Poor resolution between this compound and a closely eluting impurity. Suboptimal mobile phase composition.Perform a systematic optimization of the mobile phase (e.g., varying the ratio of organic solvent to water, trying a different organic solvent like methanol instead of acetonitrile).
Insufficient column efficiency.Use a column with a smaller particle size or a longer column to increase the number of theoretical plates and improve resolution.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Alkaloid Enrichment
  • Acidification: Dissolve the crude plant extract in a suitable organic solvent (e.g., dichloromethane). Extract this solution with an acidic aqueous solution (e.g., 5% HCl) three times. The protonated alkaloids will move into the aqueous phase.

  • Removal of Neutral and Acidic Impurities: Combine the acidic aqueous extracts and wash with a fresh portion of the organic solvent to remove any remaining neutral or acidic impurities.

  • Basification: Carefully basify the aqueous layer to a pH of 9-11 using a suitable base (e.g., concentrated NH₄OH or 2M NaOH). The deprotonated alkaloids will precipitate or become soluble in an organic solvent.

  • Extraction of Free Base Alkaloids: Extract the basified aqueous solution three to five times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enriched alkaloid fraction.

Protocol 2: General Workflow for Chromatographic Purification

PurificationWorkflow CrudeExtract Crude Plant Extract AcidBase Acid-Base Extraction CrudeExtract->AcidBase EnrichedAlkaloids Enriched Alkaloid Fraction AcidBase->EnrichedAlkaloids ColumnChrom Silica Gel Column Chromatography EnrichedAlkaloids->ColumnChrom Fractions Semi-Pure Fractions ColumnChrom->Fractions PrepHPLC Preparative HPLC Fractions->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound Analysis Purity & Identity Confirmation (MS, NMR) PureCompound->Analysis

Caption: A typical workflow for the purification of this compound.

Logical Relationships in Troubleshooting

TroubleshootingLogic cluster_symptoms Observed Problems cluster_causes Potential Causes cluster_solutions Corrective Actions LowYield Low Yield WrongpH Incorrect pH LowYield->WrongpH Degradation Compound Degradation LowYield->Degradation PoorSep Poor Separation Overloading Column Overloading PoorSep->Overloading BadSolvent Suboptimal Solvent PoorSep->BadSolvent PoorSep->Degradation PeakTailing Peak Tailing (HPLC) PeakTailing->WrongpH PeakTailing->Overloading SecondaryInt Secondary Interactions PeakTailing->SecondaryInt OptimizepH Optimize pH WrongpH->OptimizepH ReduceLoad Reduce Sample Load Overloading->ReduceLoad OptimizeSolvent Optimize Mobile Phase BadSolvent->OptimizeSolvent UseDeactivatedSilica Use Deactivated Silica Degradation->UseDeactivatedSilica AddModifier Add Mobile Phase Modifier SecondaryInt->AddModifier

Caption: Interrelationship between problems, causes, and solutions in purification.

References

  • Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives.
  • Analytical Techniques for Alkaloid Identification and Quantification - Alfa Chemistry.
  • Alkaloid Detection - Natural Products / BOC Sciences.
  • Detection of Alkaloids - Alfa Chemistry.
  • Analysis of alkaloids from different chemical groups by different liquid chromatography methods - ResearchGate. Available at: [Link]

  • This compound | CAS:126640-98-0 | 北京沃凯生物科技有限公司.
  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]

  • The extraction, separation and purification of alkaloids in the natural medicine - JOCPR. Available at: [Link]

  • Natural Product Isolation (2) - Purification Techniques, An Overview. Available at: [Link]

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Improving the efficiency of the final cyclization step in 16-Epinormacusine B synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 16-Epinormacusine B. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during the synthesis of this complex indole alkaloid. As Senior Application Scientists, we have compiled this guide based on published literature and our expertise in complex molecule synthesis to ensure you have the necessary information for a successful experimental outcome.

Troubleshooting Guide: The Final Stages of Synthesis

The final steps in the synthesis of this compound are critical for achieving the desired stereochemistry and overall yield. This section addresses specific problems you might encounter.

Issue 1: Low Yield in the Wittig Reaction to Form the Exocyclic Olefin

Question: My Wittig reaction to introduce the exocyclic double bond on the ketone precursor is sluggish and results in a low yield of the desired olefin. What are the potential causes and how can I optimize this step?

Answer:

Low yields in this Wittig reaction are often attributable to several factors, primarily related to the stability of the ylide and the reaction conditions.

Potential Causes:

  • Ylide Decomposition: Phosphonium ylides, especially unstabilized ones like methyltriphenylphosphonium bromide, can be sensitive to moisture and air. The presence of water will rapidly quench the strong base used for deprotonation and the ylide itself.

  • Base Inefficiency: Incomplete deprotonation of the phosphonium salt will lead to a lower concentration of the active ylide, resulting in an incomplete reaction. Potassium tert-butoxide is a common choice, but its effectiveness is highly dependent on anhydrous conditions.

  • Steric Hindrance: The ketone precursor is a complex, sterically hindered molecule. This can slow down the rate of reaction with the Wittig reagent.

Solutions & Recommendations:

  • Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (argon or nitrogen). Use anhydrous solvents, freshly distilled if necessary. The phosphonium salt should be dried under high vacuum before use.

  • Optimize Base and Solvent: While potassium tert-butoxide in benzene is a reported condition, you might consider other strong, non-nucleophilic bases such as sodium hydride or n-butyllithium. The choice of solvent can also be critical; tetrahydrofuran (THF) is a common alternative to benzene.

  • Reaction Time and Temperature: Due to steric hindrance, the reaction may require longer reaction times or elevated temperatures to proceed to completion. Monitor the reaction progress carefully using Thin Layer Chromatography (TLC).

  • Ylide Generation: Prepare the ylide in situ by adding the base to a suspension of the phosphonium salt in your chosen anhydrous solvent. Allow the characteristic color of the ylide to develop fully before adding the ketone precursor.

Issue 2: Poor Diastereoselectivity in the Hydroboration/Oxidation Step

Question: I am observing the formation of the wrong diastereomer or a mixture of diastereomers at the C16 position after the hydroboration/oxidation of the exocyclic olefin. How can I improve the stereoselectivity?

Answer:

Achieving high diastereoselectivity in the hydroboration/oxidation of the C16-C17 double bond is crucial for obtaining the desired epi configuration. The selectivity is governed by the steric environment of the olefin and the choice of the hydroborating agent.[1][2]

Potential Causes:

  • Incorrect Hydroborating Agent: Less sterically demanding hydroborating agents like borane-THF complex (BH3·THF) may not provide sufficient facial selectivity on a sterically complex substrate.

  • Reaction Temperature: The temperature at which the hydroboration is performed can influence the transition state and, consequently, the diastereoselectivity.

Solutions & Recommendations:

  • Use a Bulky Hydroborating Agent: The use of a sterically hindered hydroborating agent is key to directing the addition of boron to the less hindered face of the double bond. Disiamylborane or 9-borabicyclo[3.3.1]nonane (9-BBN) are excellent choices that have been shown to be effective in similar systems.[1] These reagents will preferentially attack the less hindered face of the olefin, leading to the desired alcohol after oxidation.

  • Control of Reaction Temperature: Perform the hydroboration at low temperatures (e.g., 0 °C to -78 °C) to enhance the kinetic control of the reaction.

  • Oxidation Conditions: The subsequent oxidation of the organoborane is typically robust. Standard conditions using aqueous sodium hydroxide and hydrogen peroxide are usually effective.

Table 1: Comparison of Hydroborating Agents for Stereoselectivity

Hydroborating AgentTypical Diastereomeric Ratio (desired:undesired)Comments
Borane-THF (BH3·THF)Low to moderateMay not provide sufficient selectivity for complex substrates.
DisiamylboraneHighA good choice for enhancing stereoselectivity.[1]
9-BBNHighOften provides excellent selectivity with sterically hindered olefins.
Issue 3: Inefficient Final Oxidative Cyclization with DDQ

Question: The final DDQ-mediated oxidative cyclization to form the ether linkage of this compound is giving a low yield. What are the common pitfalls in this reaction?

Answer:

The final ring closure is an intramolecular oxidative C-O bond formation. The efficiency of this step is highly dependent on the purity of the starting alcohol and the reaction conditions.[2][3]

Potential Causes:

  • Impure Starting Material: The presence of impurities, particularly other oxidizable functional groups, can consume the DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and lead to side reactions.

  • Incorrect Stoichiometry of DDQ: Using too little DDQ will result in an incomplete reaction, while a large excess can lead to over-oxidation or decomposition of the product.

  • Reaction Conditions: The choice of solvent and reaction temperature can impact the reaction rate and the stability of the product.

Solutions & Recommendations:

  • Purify the Precursor Alcohol: Ensure the alcohol precursor from the hydroboration/oxidation step is meticulously purified before subjecting it to the DDQ cyclization.

  • Optimize DDQ Stoichiometry: Start with a slight excess of DDQ (e.g., 1.1-1.5 equivalents) and monitor the reaction by TLC. The reaction is often visually indicated by a color change as the DDQ is consumed.

  • Solvent and Temperature: Anhydrous THF is a reported solvent for this transformation.[2][3] The reaction is typically run at room temperature.

  • Work-up Procedure: Upon completion, the reaction mixture will contain the hydroquinone byproduct of DDQ. A careful work-up, potentially involving a mild basic wash, is necessary to remove this and isolate the final product.

Frequently Asked Questions (FAQs)

Q1: What is the key stereochemical challenge in the synthesis of this compound?

The primary stereochemical challenge is the establishment of the correct configuration at the C16 position. In the reported synthesis by Cook and coworkers, this is achieved through a diastereoselective hydroboration/oxidation of a C16-C17 exocyclic double bond.[1][2] The choice of a bulky hydroborating agent is critical to ensure the delivery of the hydride from the less sterically hindered face of the molecule.

Q2: What is the role of the palladium-catalyzed reaction mentioned in the synthesis of related sarpagine alkaloids?

In the broader context of sarpagine alkaloid synthesis, an intramolecular palladium-catalyzed reaction, often a Heck reaction, is a key step used to construct the polycyclic core of the molecule.[4] While not the final cyclization for this compound's ether linkage, it is crucial for assembling the carbocyclic framework of the precursor ketone.[5] Difficulties in this earlier step, such as low yield or incorrect regioselectivity, will prevent the successful synthesis of the final target.

Q3: Are there any common side reactions to be aware of during the final DDQ cyclization?

Besides incomplete reaction, potential side reactions with DDQ include over-oxidation if other sensitive functional groups are present. The indole nucleus itself is susceptible to oxidation, so careful control of the reaction conditions is necessary. It is also important to ensure that the starting alcohol is free of any protecting groups that might be labile to the acidic conditions that can be generated during the reaction.

Experimental Protocols

Protocol 1: Diastereoselective Hydroboration/Oxidation
  • Under an argon atmosphere, dissolve the olefin precursor in anhydrous THF in a flame-dried flask.

  • Cool the solution to 0 °C.

  • Slowly add a solution of freshly prepared disiamylborane in THF (approximately 1.1 equivalents).

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Once the starting material is consumed, slowly add water to quench any excess hydroborating agent.

  • Add aqueous sodium hydroxide (3M) followed by the careful, dropwise addition of hydrogen peroxide (30% aqueous solution).

  • Allow the mixture to warm to room temperature and stir for several hours.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by column chromatography.

Protocol 2: Final DDQ-Mediated Oxidative Cyclization
  • In a flame-dried flask under an argon atmosphere, dissolve the purified alcohol precursor in anhydrous THF.

  • Add DDQ (1.2 equivalents) in one portion.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield this compound.

Visualizing the Synthetic Logic

To aid in understanding the key transformations, the following diagrams illustrate the reaction mechanisms and workflow.

Wittig Reaction Mechanism Phosphonium Salt Phosphonium Salt Ylide Ylide Phosphonium Salt->Ylide + Base - Conjugate Acid Oxaphosphetane Oxaphosphetane Ylide->Oxaphosphetane + Ketone Alkene + Ph3PO Alkene + Ph3PO Oxaphosphetane->Alkene + Ph3PO Cycloreversion

Caption: Mechanism of the Wittig Reaction.

Hydroboration-Oxidation Workflow cluster_hydroboration Step 1: Hydroboration cluster_oxidation Step 2: Oxidation Olefin Olefin Organoborane Intermediate Organoborane Intermediate Olefin->Organoborane Intermediate + Bulky Borane (e.g., 9-BBN) Alcohol Alcohol Organoborane Intermediate->Alcohol + H2O2, NaOH

Caption: Workflow for the Hydroboration-Oxidation.

References

  • Cook, J. M., & Wang, T. (2000). General approach for the synthesis of sarpagine/ajmaline indole alkaloids. Stereospecific total synthesis of the sarpagine alkaloid (+)-vellosimine. Organic Letters, 2(14), 2057–2059. [Link]

  • Takeda, A., Kamijo, S., & Yamamoto, Y. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Journal of the American Chemical Society, 122(23), 5662–5663. [Link]

  • Li, G., & Zhu, J. (2022). Total Synthesis of Sarpagine Alkaloid (−)-Normacusine B. Organic Letters, 24(20), 3693–3697. [Link]

  • Wang, T., & Cook, J. M. (2000). General approach for the synthesis of sarpagine/ajmaline indole alkaloids. Stereospecific total synthesis of the sarpagine alkaloid (+)-vellosimine. Organic letters, 2(14), 2057–2059. [Link]

  • Cordell, G. A. (2008). Sarpagine and related alkaloids. The Alkaloids: Chemistry and Biology, 66, 1–103. [Link]

  • Rallapalli, S. K., Namjoshi, O. A., Tiruveedhula, V. V. N. P. B., Deschamps, J. R., & Cook, J. M. (2022). Completion of the Total Synthesis of Several Bioactive Sarpagine/Macroline Alkaloids including the Important NF-κB Inhibitor N4-Methyltalpinine. Molecules (Basel, Switzerland), 27(5), 1729. [Link]

  • Yu, J., Wang, T., Wearing, X. Z., Ma, J., & Cook, J. M. (2003). Enantiospecific total synthesis of (−)-(E)16-epiaffinisine, (+)-(E)this compound, and (+)-dehydro-16-epiaffinisine as well as the stereocontrolled total synthesis of alkaloid G. The Journal of Organic Chemistry, 68(15), 5852–5859. [Link]

  • Yu, J., Wang, T., Wearing, X. Z., Ma, J., & Cook, J. M. (2003). Enantiospecific total synthesis of (-)-(E)16-epiaffinisine, (+)-(E)this compound, and (+)-dehydro-16-epiaffinisine as well as the stereocontrolled total synthesis of alkaloid G. The Journal of organic chemistry, 68(15), 5852–5859. [Link]

  • Yu, J., Liao, X., & Cook, J. M. (2002). Stereospecific, Enantiospecific Total Synthesis of the Sarpagine Indole Alkaloids (E)16-Epiaffinisine, (E)this compound, and Dehydro-16-epiaffinisine. Organic Letters, 4(26), 4681–4683. [Link]

  • Khan, I., Ali, A., & Ahmad, I. (2022). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Catalysts, 12(1), 74. [Link]

  • Dounay, A. B., & Overman, L. E. (2003). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews, 103(8), 2945–2964. [Link]

  • Yu, J., Wang, T., Wearing, X. Z., Ma, J., & Cook, J. M. (2003). Enantiospecific Total Synthesis of (−)-(E)16-Epiaffinisine, (+)-(E)this compound, and (+)-Dehydro-16-epiaffinisine as well as the Stereocontrolled Total Synthesis of Alkaloid G. The Journal of Organic Chemistry, 68(15), 5852-5859. [Link]

Sources

Troubleshooting diastereoselectivity in sarpagine alkaloid synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for sarpagine alkaloid synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the complex, multi-step synthesis of this important class of indole alkaloids. The inherent structural rigidity and dense stereochemical landscape of the sarpagine core, particularly the azabicyclo[3.3.1]nonane system, present significant challenges in achieving high diastereoselectivity.[1][2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our focus is not just on providing solutions, but on explaining the underlying mechanistic principles to empower you to make informed decisions in your synthetic strategy.

Troubleshooting Guide: Diastereoselectivity Control

This section addresses common problems related to stereocontrol in key transformations.

Question 1: I am observing poor diastereoselectivity in my Pictet-Spengler reaction. The formation of the tetracyclic core is yielding a nearly 1:1 mixture of C-1 epimers. How can I improve the selectivity?

This is a critical issue, as the stereochemistry set in the Pictet-Spengler cyclization often dictates the stereochemical outcome of the final natural product. The reaction proceeds through the acid-catalyzed condensation of a tryptamine derivative with an aldehyde to form an iminium ion, which then undergoes an intramolecular electrophilic attack on the indole C-2 position.[3][4] The diastereoselectivity is determined by the facial bias of this cyclization.

Core Directive: Favoring the cis-Isomer through Thermodynamic Control

In the synthesis of sarpagine alkaloids starting from D-tryptophan derivatives, the desired product of the Pictet-Spengler reaction is typically the cis-1,3-disubstituted tetrahydro-β-carboline. This isomer is thermodynamically more stable. Achieving high selectivity requires conditions that allow for the equilibration of the initially formed kinetic product to the more stable thermodynamic product.

Troubleshooting Steps & Mechanistic Rationale:

  • Choice of Acid and Temperature: The reaction is reversible under acidic conditions. Using a stronger acid and higher temperatures can facilitate the retro-Pictet-Spengler reaction of the undesired trans isomer, allowing it to equilibrate to the more stable cis product. Trifluoroacetic acid (TFA) at elevated temperatures (e.g., in refluxing benzene or toluene) is often employed to ensure thermodynamic control.[5]

  • Chiral Auxiliary Influence: The inherent chirality of the starting material (e.g., D-(+)-tryptophan methyl ester) is the primary source of asymmetric induction.[6][7] The ester group and the N-substituent on the amine play crucial roles in shielding one face of the intermediate iminium ion. Bulkier N-substituents on the tryptamine nitrogen (Nb) can significantly enhance diastereoselectivity by creating a more biased steric environment.[8][9]

  • Solvent Effects: The choice of solvent can influence the transition state geometry. Aprotic, non-coordinating solvents like dichloromethane (DCM), toluene, or benzene are generally preferred as they minimize interference with the key interactions that govern stereoselectivity.

Data Summary: Impact of Conditions on Diastereoselectivity

EntryTryptamine DerivativeAldehydeConditionsSolventd.r. (cis:trans)Reference
1D-Tryptophan methyl esterSimple aliphaticHCl, -78 °CCH2Cl2Kinetic Control[5]
2D-Tryptophan methyl esterSimple aliphaticTFA, 70 °CToluene>95:5[5]
3Nb-Benzyl-D-tryptophanSeco-aldehydeHOAcCH2Cl21:2[3]
4Nb-Bulky Alkyl TryptophanSeco-aldehydeTFA, refluxBenzene>98:2[8][9]

Logical Troubleshooting Workflow

G start Low d.r. in Pictet-Spengler Reaction check_purity Verify Purity of Tryptamine & Aldehyde start->check_purity thermo_control Ensure Thermodynamic Control check_purity->thermo_control If pure temp Increase Reaction Temperature (e.g., reflux) thermo_control->temp acid Use Stronger Acid (e.g., TFA) thermo_control->acid sterics Enhance Steric Hindrance temp->sterics If selectivity still low acid->sterics If selectivity still low n_sub Synthesize Derivative with Bulkier Nb-Substituent sterics->n_sub result Achieved High Diastereoselectivity (>95:5) n_sub->result

Caption: Troubleshooting decision tree for Pictet-Spengler diastereoselectivity.

Question 2: I am successfully forming the tetracyclic ketone via a Pictet-Spengler/Dieckmann sequence, but I am losing stereochemical integrity at the C(16) position in subsequent steps. Why is this happening and how can I prevent it?

This is a well-documented challenge, particularly when the C(16) position bears an aldehyde or ester group.[10] The proton at C(16) is acidic and prone to epimerization, especially under basic conditions, leading to the thermodynamically more stable diastereomer where the substituent is in the α (equatorial-like) position.

Mechanistic Rationale:

The driving force for this epimerization is the formation of a more stable, less sterically hindered product. The sarpagine skeleton is conformationally rigid, and placing a substituent at C(16) in the β (axial-like) position introduces significant steric strain. Base-catalyzed enolization at C(16) allows for proton exchange and equilibration to the more favorable α-epimer.

Troubleshooting & Mitigation Strategies:

  • Base Selection: When a base is required for a subsequent transformation, its choice is critical. Non-nucleophilic, sterically hindered bases may be less prone to causing epimerization. However, in many cases, epimerization is desired to set the correct stereochemistry. For instance, after an oxyanion-Cope rearrangement that may initially yield the wrong C(16) epimer, treatment with a base like DBU or NaOMe can be used to quantitatively convert it to the desired, more stable isomer.[10]

  • Temperature Control: Perform subsequent reactions at the lowest possible temperature to minimize the energy input for epimerization.

  • Protecting Group Strategy: If the C(16) substituent is an aldehyde, it can be protected as an acetal. This removes the acidic proton and prevents epimerization. The acetal can then be removed under acidic conditions later in the synthesis.

  • Reaction Sequencing: Plan your synthetic route to either exploit this epimerization to your advantage (if the α-isomer is the target) or to introduce the C(16) functionality as late as possible to avoid exposing it to harsh conditions.

Asymmetric Pictet-Spengler/Dieckmann Protocol Workflow

G cluster_0 Step 1: Pictet-Spengler Cyclization cluster_1 Step 2: Dieckmann Condensation Tryptophan D-(+)-Tryptophan Derivative PS_Reaction Pictet-Spengler (TFA, Toluene, Reflux) Tryptophan->PS_Reaction Aldehyde Seco-aldehyde Aldehyde->PS_Reaction BetaCarboline cis-Tetrahydro- β-carboline PS_Reaction->BetaCarboline Dieckmann Dieckmann Condensation (e.g., NaH, THF) BetaCarboline->Dieckmann Ketone Tetracyclic Ketone (Azabicyclo[3.3.1]nonane core) Dieckmann->Ketone

Caption: Key workflow for constructing the sarpagine core.[10]

Frequently Asked Questions (FAQs)

Q: What is the fundamental role of using a chiral starting material like D-tryptophan? A: This is a "chiral pool" synthesis strategy.[5] D-tryptophan serves as a chiral auxiliary, a stereogenic unit that is incorporated into the molecule to control the stereochemical outcome of subsequent reactions.[11] The pre-existing stereocenter at C-3 of the tryptophan derivative directs the formation of new stereocenters, such as C-1 and C-5 during the Pictet-Spengler reaction, through diastereoselective transition states. This allows for the synthesis of optically pure sarpagine alkaloids without the need for chiral catalysts or resolution steps.[12]

Q: I need to perform an intramolecular Mannich reaction to form the bridged ring system. What factors control diastereoselectivity here? A: The diastereoselectivity of the intramolecular Mannich reaction is governed by the formation of a cyclic transition state.[1] The geometry of this transition state is influenced by several factors, including the existing stereocenters in the molecule, which force the cyclization to occur from a specific face to avoid steric clashes.[13] The choice of acid or Lewis acid catalyst can also play a role by coordinating with heteroatoms and altering the conformational preferences of the transition state. Computational studies often point to chair-like transition states as being the lowest in energy, which can be used to predict the stereochemical outcome.[13]

Q: What are the best analytical methods for determining the diastereomeric ratio (d.r.) of my products? A: The most common and reliable methods are:

  • High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase is the gold standard for separating and quantifying both enantiomers and diastereomers, allowing for precise determination of enantiomeric excess (e.e.) and d.r.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is often sufficient. Diastereomers are distinct compounds and will have different chemical shifts. By integrating characteristic, well-resolved peaks corresponding to each diastereomer, you can accurately determine the d.r. of the crude reaction mixture.[14]

Experimental Protocols

Protocol: High-Selectivity Asymmetric Pictet-Spengler Reaction

This protocol is adapted from methodologies developed for the enantiospecific synthesis of sarpagine alkaloids and aims to achieve thermodynamic control.[7][10]

Materials:

  • D-(+)-Tryptophan methyl ester derivative (1.0 equiv)

  • Appropriate aldehyde (1.1 equiv)

  • Trifluoroacetic acid (TFA) (1.5 equiv)

  • Anhydrous Toluene

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add the D-(+)-tryptophan methyl ester derivative.

  • Dissolve the starting material in anhydrous toluene (concentration approx. 0.1 M).

  • Add the aldehyde to the solution at room temperature with stirring.

  • Slowly add trifluoroacetic acid (TFA) to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C).

  • Monitor the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. The disappearance of the starting material and the formation of two diastereomeric spots (which should converge to one major spot over time) should be observed.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the solution is neutral or slightly basic.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography. The diastereomeric ratio should be determined on the crude product using 1H NMR or chiral HPLC.

References

  • Cook, J. M., et al. (1999). General Approach for the Synthesis of Ajmaline/Sarpagine Indole Alkaloids: Enantiospecific Total Synthesis of (+)-Ajmaline, Alkaloid G, and Norsuaveoline via the Asymmetric Pictet−Spengler Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Rahman, M. T., & Cook, J. M., et al. (2018). Total Synthesis of Sarpagine-Related Bioactive Indole Alkaloids. Chemistry – A European Journal. Available at: [Link]

  • Sun, C.-M., et al. (2013). Diastereoselective Synthesis of Bridged Polycyclic Alkaloids via Tandem Acylation/Intramolecular Diels–Alder Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Cook, J. M., et al. (2001). General approach for the synthesis of sarpagine/ajmaline indole alkaloids. Stereospecific total synthesis of the sarpagine alkaloid (+)-vellosimine. Organic Letters. Available at: [Link]

  • Al-Awar, R. S., & Hudlicky, T. (2018). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules. Available at: [Link]

  • Sun, C.-M., et al. (2013). Diastereoselective Synthesis of Bridged Polycyclic Alkaloids via Tandem Acylation/Intramolecular Diels–Alder Reaction. figshare. Available at: [Link]

  • Rahman, M. T., & Cook, J. M. (2018). Total Synthesis of Sarpagine-Related Bioactive Indole Alkaloids. Request PDF on ResearchGate. Available at: [Link]

  • Dalpozzo, R. (2016). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. Available at: [Link]

  • Qin, Y., et al. (2022). Total Synthesis of Sarpagine Alkaloid (−)-Normacusine B. Organic Letters. Available at: [Link]

  • Sasakura, N., & Iwatsubo, T., et al. (2016). Asymmetric Total Synthesis of Sarpagine-Related Indole Alkaloids. Organic Letters. Available at: [Link]

  • Rahman, M. T., & Cook, J. M., et al. (2022). Completion of the Total Synthesis of Several Bioactive Sarpagine/Macroline Alkaloids including the Important NF-κB Inhibitor N4-Methyltalpinine. Molecules. Available at: [Link]

  • Qin, Y., et al. (2022). Total Synthesis of Sarpagine Alkaloid (-)-Normacusine B. Semantic Scholar. Available at: [Link]

  • Lei, X., et al. (2022). Structure units oriented approach towards collective synthesis of sarpagine-ajmaline-koumine type alkaloids. Nature Communications. Available at: [Link]

  • Rahman, M. T., & Cook, J. M., et al. (2022). Completion of the Total Synthesis of Several Bioactive Sarpagine/Macroline Alkaloids including the Important NF-κB Inhibitor N4-Methyltalpinine. MDPI. Available at: [Link]

  • Cook, J. M., et al. (2011). Sarpagine and related alkaloids. Progress in the Chemistry of Organic Natural Products. Available at: [Link]

  • Waldmann, H., et al. (2023). Collective Synthesis of Sarpagine and Macroline Alkaloid-Inspired Compounds. Chemistry – A European Journal. Available at: [Link]

  • Dalpozzo, R. (2016). The mechanism of the Pictet–Spengler reaction. ResearchGate. Available at: [Link]

  • O'Connor, S. E., et al. (2011). Bypassing stereoselectivity in the early steps of alkaloid biosynthesis. Nature Chemical Biology. Available at: [Link]

  • Cheong, P. H.-Y., et al. (2018). Origins of Stereoselectivity in Mannich Reactions Catalyzed by Chiral Vicinal Diamines. The Journal of Organic Chemistry. Available at: [Link]

  • Yang, Z., et al. (2021). Asymmetric Total Synthesis of Sarpagine and Koumine Alkaloids. Angewandte Chemie International Edition. Available at: [Link]

  • Sasakura, N., & Iwatsubo, T., et al. (2016). Asymmetric Total Synthesis of Sarpagine-Related Indole Alkaloids. PubMed. Available at: [Link]

  • Yang, Z., et al. (2021). Asymmetric Total Synthesis of Sarpagine and Koumine Alkaloids. PubMed. Available at: [Link]

  • Rahman, M. T., & Cook, J. M., et al. (2018). Total Synthesis of Sarpagine-Related Bioactive Indole Alkaloids. PubMed. Available at: [Link]

  • O'Connor, S. E., et al. (2011). Bypassing stereoselectivity in the early steps of alkaloid biosynthesis. Organic & Biomolecular Chemistry. Available at: [Link]

  • Donner, C. D. (2007). Total synthesis of (+)-kalafungin using a tandem Michael–Dieckmann approach. ResearchGate. Available at: [Link]

  • Cook, J. M., et al. (2011). Sarpagine and Related Alkaloids. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. Wikipedia. Retrieved from: [Link]

  • SynArchive. (n.d.). Dieckmann Condensation. SynArchive. Available at: [Link]

  • Lectka, T., et al. (2022). Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. ACS Catalysis. Available at: [Link]

  • Qin, Y., et al. (2019). Indole Alkaloid Synthesis Facilitated by Photoredox Catalytic Radical Cascade Reactions. Accounts of Chemical Research. Available at: [Link]

  • Waldmann, H., et al. (2024). Collective Synthesis of Sarpagine and Macroline Alkaloid-Inspired Compounds. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. Retrieved from: [Link]

  • Knowles, R. R., et al. (2017). Enantioselective Synthesis of Pyrroloindolines via Non-Covalent Stabilization of Indole Radical Cations and Applications to the Synthesis of Alkaloid Natural Products. Journal of the American Chemical Society. Available at: [Link]

  • The Organic Chemistry Tutor. (2019). Dieckmann condensation. YouTube. Available at: [Link]

  • Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation. Organic Reactions. Available at: [Link]

  • Hoveyda, A. H., et al. (2013). Ag-Catalyzed Diastereo- and Enantioselective Vinylogous Mannich Reactions of α-Ketoimine Esters. Journal of the American Chemical Society. Available at: [Link]

  • Whiting, A., et al. (2001). Asymmetry in the boronic acid Mannich reaction: diastereocontrolled addition to chiral iminium species derived from aldehydes and (S)-5-phenylmorpholin-2-one. Semantic Scholar. Available at: [Link]

  • Ghorbani-Vaghei, R., & Amiri, M. (2018). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. Available at: [Link]

  • Reusch, W. (n.d.). Asymmetric Induction. Michigan State University Chemistry. Available at: [Link]

Sources

Preventing epimerization during the synthesis of 16-Epinormacusine B.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 16-Epinormacusine B. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this sarpagine alkaloid. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenge of preventing epimerization at the C16 position, a critical step in achieving the desired stereochemistry of the final product.

Introduction: The Challenge of C16 Stereocontrol

The total synthesis of sarpagine alkaloids like Normacusine B and its epimers is a significant undertaking due to their complex, caged structures.[1][2][3][4][5] A recurring challenge in the synthesis of this compound is the potential for epimerization at the C16 position. This stereocenter is part of a vinylogous ester system, which can be susceptible to isomerization under various reaction conditions. Undesired epimerization leads to a mixture of diastereomers, complicating purification and reducing the overall yield of the target molecule. This guide provides practical advice and theoretical background to help you maintain stereochemical integrity at C16 throughout your synthesis.

Troubleshooting Guide: Preventing C16 Epimerization

This section addresses common problems encountered during the synthesis of this compound, with a focus on preventing the formation of the undesired C16 epimer.

Question 1: I obtained a mixture of this compound and Normacusine B. What are the likely causes of epimerization at C16?

Answer:

Epimerization at the C16 position of intermediates in the synthesis of this compound is typically caused by the formation of a planar enolate or enol intermediate, which can be protonated from either face, leading to a loss of stereochemical information. The key factors that promote this are:

  • Basic Conditions: The presence of a strong base can deprotonate the α-carbon of the vinylogous ester system (C16), leading to a resonance-stabilized enolate. This is particularly problematic in steps involving base-mediated reactions.

  • Acidic Conditions: While less common, strong acids can catalyze enolization, which can also lead to epimerization.

  • Elevated Temperatures: Higher reaction temperatures can provide the activation energy needed for deprotonation and subsequent epimerization, even with weaker bases or acids present.

  • Prolonged Reaction Times: Extended exposure to conditions that can induce epimerization increases the likelihood of forming the undesired epimer.

Question 2: Which steps in the synthesis are most susceptible to C16 epimerization?

Answer:

Based on published synthetic routes for related sarpagine alkaloids, the steps that are most vulnerable to C16 epimerization are those that involve:

  • Deprotection of Nitrogen or Oxygen functionalities: The use of strong bases (e.g., alkoxides) or harsh acidic conditions to remove protecting groups can create an environment conducive to epimerization.

  • Functional Group Manipulations at or near C16: Any reaction that involves the formation of a reactive intermediate at or near C16, such as oxidation or reduction, should be carefully controlled.

  • Cyclization Reactions: The conditions used to form the final rings of the alkaloid scaffold can sometimes be harsh enough to cause epimerization if the C16 stereocenter is already in place and labile.

Question 3: How can I minimize C16 epimerization during a base-mediated reaction?

Answer:

To minimize epimerization during a base-mediated step, consider the following strategies:

  • Choice of Base: Use the mildest base that can effectively promote the desired reaction. For example, consider using non-nucleophilic bases like lithium diisopropylamide (LDA) at low temperatures, or inorganic bases like potassium carbonate if sufficient.

  • Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Cryogenic temperatures (-78 °C) are often employed for reactions involving sensitive stereocenters.

  • Reaction Time: Monitor the reaction closely and quench it as soon as it is complete to avoid prolonged exposure to basic conditions.

  • Solvent Effects: The choice of solvent can influence the reactivity of the base and the stability of the enolate. Aprotic polar solvents are generally preferred for reactions involving enolates.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of C16 epimerization?

A1: The epimerization at C16 in intermediates leading to this compound proceeds through the formation of a planar enolate intermediate. The C-H bond at C16 is acidic due to its position alpha to the carbonyl group of the vinylogous ester. A base can abstract this proton, forming a resonance-stabilized enolate. This planar intermediate can then be protonated from either the top or bottom face, leading to a mixture of the C16 epimers.

.dot

Caption: Mechanism of C16 Epimerization.

Q2: Are there any analytical techniques to monitor C16 epimerization during the reaction?

A2: Yes, several analytical techniques can be used to monitor the stereochemical purity at C16:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for separating and quantifying diastereomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field ¹H NMR can often distinguish between diastereomers, as the different spatial arrangements of the protons will result in slightly different chemical shifts and coupling constants.

  • Mass Spectrometry (MS): While MS itself cannot distinguish between epimers, it can be coupled with a separation technique like HPLC (LC-MS) to identify the mass of the separated epimers.

Q3: Can I use kinetic resolution to separate the C16 epimers if they have already formed?

A3: While enzymatic kinetic resolution is a possibility for some indole alkaloids, it is often not a practical solution in a synthetic laboratory setting.[6][7][8] A more common approach would be to separate the diastereomers using chromatography, such as preparative HPLC or column chromatography on silica gel, although this can be challenging and may result in significant material loss. The most effective strategy is to prevent epimerization from occurring in the first place.

Experimental Protocol: Stereoretentive Deprotection

This protocol provides a general method for a deprotection step that is prone to C16 epimerization, with modifications to minimize this side reaction.

Objective: To remove a protecting group (e.g., a benzyl group from a nitrogen atom) while preserving the stereochemistry at C16.

Critical Parameters and Their Impact on Epimerization

ParameterStandard Condition (High Epimerization Risk)Optimized Condition (Low Epimerization Risk)Rationale for Optimization
Base Sodium ethoxideLithium diisopropylamide (LDA)LDA is a stronger, non-nucleophilic base that can be used at lower temperatures, reducing the lifetime of the enolate.
Temperature Room Temperature (25 °C)-78 °CLower temperatures significantly reduce the rate of epimerization.
Reaction Time 2-4 hours30-60 minutes (or until completion by TLC/LC-MS)Minimizes the time the substrate is exposed to basic conditions.
Quenching Agent WaterSaturated aqueous ammonium chlorideA buffered quench helps to neutralize the base quickly without causing a sudden pH swing that could also promote side reactions.

Step-by-Step Methodology:

  • Preparation:

    • Dry all glassware thoroughly in an oven and cool under a stream of dry nitrogen or argon.

    • Prepare a solution of the protected this compound intermediate in a dry, aprotic solvent (e.g., THF) in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Cooling:

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Base:

    • Slowly add a freshly prepared solution of LDA (1.1 equivalents) dropwise to the cooled solution of the substrate over 15 minutes.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS every 15 minutes.

  • Quenching:

    • Once the reaction is complete, quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up:

    • Allow the reaction mixture to warm to room temperature.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Analyze the purified product by chiral HPLC and NMR to determine the diastereomeric ratio.

.dot

Stereoretentive_Workflow start Protected Intermediate dissolve Dissolve in dry THF start->dissolve cool Cool to -78 °C dissolve->cool add_base Add LDA (1.1 eq) dropwise cool->add_base monitor Monitor by TLC/LC-MS add_base->monitor quench Quench with sat. aq. NH4Cl at -78 °C monitor->quench Reaction Complete workup Aqueous Work-up quench->workup purify Column Chromatography workup->purify analyze Chiral HPLC & NMR Analysis purify->analyze end Pure this compound Derivative analyze->end

Caption: Workflow for Stereoretentive Synthesis.

Conclusion

The prevention of epimerization at C16 is a critical aspect of the successful synthesis of this compound. By understanding the mechanism of epimerization and carefully controlling reaction conditions, particularly the choice of base, temperature, and reaction time, researchers can significantly improve the stereochemical outcome of their synthesis. This guide provides a starting point for troubleshooting and optimizing your synthetic route. For further details on specific synthetic transformations, consulting the primary literature is highly recommended.

References

  • Zhu, J., Zhang, C., Liu, L., Xue, C., Cai, Y., Liu, X.-Y., Xue, F., & Qin, Y. (2022). Total Synthesis of Sarpagine Alkaloid (−)-Normacusine B. Organic Letters, 24(19), 3515–3520. [Link]

  • Zhu, J., Zhang, C., Liu, L., Xue, C., Cai, Y., Liu, X. Y., Xue, F., & Qin, Y. (2022). Total Synthesis of Sarpagine Alkaloid (-)-Normacusine B. PubMed, 24(19), 3515-3520. [Link]

  • Zhu, J., et al. (2022). Total Synthesis of Sarpagine Alkaloid (−)-Normacusine B. ACS Publications. [Link]

  • Zhu, J., et al. (2022). Total Synthesis of Sarpagine Alkaloid (−)-Normacusine B. Organic Letters. [Link]

  • Yu, J., Wang, T., Liu, X., Deschamps, J., Flippen-Anderson, J., Liao, X., & Cook, J. M. (2003). General Approach for the Synthesis of Sarpagine Indole Alkaloids. Enantiospecific Total Synthesis of (+)-Vellosimine, (+)-Normacusine B, (−)-Alkaloid Q3, (−)-Panarine, (+)-Na-Methylvellosimine, and (+)-Na-Methyl-16-epipericyclivine. The Journal of Organic Chemistry, 68(20), 7565–7581. [Link]

  • McDonald, A., Nakamura, Y., Schotte, C., et al. (2025). Enzymatic epimerization of monoterpene indole alkaloids in kratom. Nature Chemical Biology. [Link]

  • McDonald, A., et al. (2025). Enzymatic epimerization of monoterpene indole alkaloids in Kratom. PubMed Central. [Link]

  • McDonald, A., et al. (2025). Enzymatic epimerization of monoterpene indole alkaloids in kratom. PubMed. [Link]

Sources

Navigating the Synthesis of 16-Epinormacusine B: A Technical Support Guide for Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 16-Epinormacusine B. As Senior Application Scientists with extensive experience in complex natural product synthesis, we have compiled this guide to assist you in navigating the challenges of scaling up this promising indole alkaloid for further studies. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experimental work. Our aim is to explain the "why" behind experimental choices, ensuring a robust and reproducible synthetic route.

Introduction to the Synthetic Challenge

This compound, a member of the sarpagine family of indole alkaloids, presents a formidable synthetic challenge due to its intricate polycyclic architecture and multiple stereocenters.[1][2][3] The successful enantiospecific total synthesis, pioneered by Cook and colleagues, provides a foundational roadmap.[4] However, transitioning from a laboratory-scale synthesis to a larger, more robust production requires careful consideration of reaction conditions, potential side reactions, and purification strategies. This guide is structured to address these critical aspects in a practical, question-and-answer format.

Core Synthesis Troubleshooting

The synthesis of this compound involves several key transformations, each with its own set of potential challenges. Below, we address common issues that may arise during the scale-up of the established synthetic route.

Pictet-Spengler Reaction and Dieckmann Cyclization

This initial phase of the synthesis constructs the core tetracyclic intermediate.

Question 1: We are observing low yields in our initial Pictet-Spengler reaction. What are the likely causes and how can we optimize this step?

Answer: Low yields in the Pictet-Spengler reaction are a frequent hurdle and can often be traced back to several factors.[5]

  • Purity of Starting Materials: Ensure your tryptamine and aldehyde starting materials are of the highest purity. Impurities can lead to unwanted side reactions and inhibit the desired cyclization.[5] Consider recrystallization or column chromatography of your starting materials if their purity is questionable.

  • Reaction Conditions: The choice of acid catalyst and solvent is critical. While various acids can be employed, the reaction is often sensitive to the specific substrate.[6][7][8] It is advisable to screen different acid catalysts (e.g., TFA, HCl, acetic acid) and solvents to find the optimal conditions for your specific setup. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent decomposition of the product.[5]

  • Iminium Ion Formation: The reaction proceeds through an iminium ion intermediate. Inefficient formation of this intermediate will directly impact your yield. Ensure your reaction is conducted under anhydrous conditions, as water can hydrolyze the iminium ion.[5]

Question 2: During the Dieckmann cyclization, we are observing the formation of multiple products. How can we improve the selectivity?

Answer: The formation of multiple products in a Dieckmann cyclization often points to issues with regioselectivity or competing side reactions.

  • Base and Temperature Control: The choice of base and strict temperature control are paramount. Using a hindered base can sometimes improve selectivity. Running the reaction at a lower temperature may favor the kinetic product over thermodynamic byproducts.

  • Substrate Purity: As with the Pictet-Spengler reaction, impurities in the substrate can lead to a variety of side reactions. Ensure the tetracyclic intermediate from the previous step is thoroughly purified.

Hydroboration/Oxidation

This step is crucial for introducing the hydroxyl group with the correct regioselectivity.

Question 3: The hydroboration/oxidation of our intermediate is not proceeding to completion, and we observe unreacted starting material. What should we consider?

Answer: Incomplete conversion in a hydroboration-oxidation reaction on a complex molecule can be due to several factors.[9][10]

  • Borane Reagent Activity: Ensure the borane reagent (e.g., BH₃•THF) is fresh and has not degraded. Older bottles of borane reagents can have reduced activity. It is good practice to titrate the borane solution before use.

  • Steric Hindrance: The complex, three-dimensional structure of the alkaloid intermediate can sterically hinder the approach of the borane reagent to the double bond. On a larger scale, mixing efficiency can become a factor. Ensure vigorous stirring to maximize contact between the reactants. In some cases, using a less sterically demanding borane reagent might be beneficial.

  • Oxidation Step: The oxidation of the intermediate organoborane requires careful control of temperature and pH.[11][12][13] The addition of the hydrogen peroxide and base should be done slowly and at a controlled temperature (typically 30-35°C) to prevent exothermic reactions and decomposition.[12]

ParameterRecommendationRationale
Borane Reagent Use a fresh, titrated solution of BH₃•THF.Ensures accurate stoichiometry and reactivity.
Reaction Temperature Maintain the recommended temperature for both hydroboration and oxidation steps.Optimizes reaction rate and minimizes side reactions.
Stirring Ensure efficient and vigorous stirring, especially on a larger scale.Overcomes potential mass transfer limitations.
Oxidant Addition Add hydrogen peroxide and base solution dropwise, monitoring the temperature.Controls the exothermicity of the oxidation step.[12]

Question 4: We are observing the formation of the wrong regioisomer of the alcohol after hydroboration/oxidation. How can this be addressed?

Answer: The hydroboration-oxidation reaction is known for its anti-Markovnikov selectivity.[10] Formation of the incorrect regioisomer is unusual but could indicate:

  • Reaction Mechanism Deviation: Under certain conditions, side reactions that lead to the Markovnikov product can occur. Re-evaluate your reaction conditions, particularly the solvent and temperature, to ensure they are optimal for the desired anti-Markovnikov addition.

  • Isomerization of Starting Material: It is possible that under the reaction conditions, the starting alkene is isomerizing to a different, more reactive species that leads to the undesired product. Analyze your starting material and crude reaction mixture carefully by NMR and HPLC.

Oxy-Anion Cope Rearrangement

This key rearrangement establishes critical stereocenters.

Question 5: The oxy-anion Cope rearrangement is sluggish and requires prolonged heating, leading to decomposition. How can we improve the efficiency of this step?

Answer: The oxy-anion Cope rearrangement is a powerful transformation, but its efficiency can be highly dependent on the reaction conditions.[14][15][16]

  • Base Selection: The choice of base is critical for generating the alkoxide that initiates the rearrangement. Potassium hydride (KH) is often used, but its quality can vary. Ensure you are using a fresh, highly active batch of KH.[17]

  • Solvent and Additives: The reaction is typically performed in an anhydrous ethereal solvent like THF. The addition of crown ethers (e.g., 18-crown-6) can help to sequester the potassium cation, leading to a "naked" and more reactive alkoxide, which can significantly accelerate the reaction.[17]

  • Temperature Control: While the anionic version of the oxy-Cope rearrangement is significantly faster than the neutral counterpart, careful temperature control is still necessary to prevent decomposition of the sensitive intermediates.

Oxy_Anion_Cope_Troubleshooting start Sluggish Oxy-Anion Cope Rearrangement cause1 cause1 start->cause1 cause2 cause2 start->cause2 cause3 cause3 start->cause3 solution1a solution1a cause1->solution1a solution1b solution1b cause1->solution1b solution2 solution2 cause2->solution2 solution3 solution3 cause3->solution3

Caption: Key stages in the synthesis of this compound.

References

  • Yu, J., Wang, T., Wearing, X. Z., Ma, J., & Cook, J. M. (2003). Enantiospecific Total Synthesis of (−)-(E)16-Epiaffinisine, (+)-(E)this compound, and (+)-Dehydro-16-epiaffinisine as well as the Stereocontrolled Total Synthesis of Alkaloid G. The Journal of Organic Chemistry, 68(15), 5852–5859. Available at: [Link]

  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842.
  • Master Organic Chemistry. Hydroboration Oxidation of Alkenes. Available at: [Link]

  • The Organic Chemistry Tutor. Hydroboration - Oxidation Reaction Mechanism. Available at: [Link]

  • Wikipedia. Oxy-Cope rearrangement. Available at: [Link]

  • Maji, M., & Seayad, J. (2021). The role of commonly used transition metals in total synthesis of indole alkaloids. Results in Chemistry, 3, 100179.
  • Yu, J., Liao, X., & Cook, J. M. (2002). Stereospecific, Enantiospecific Total Synthesis of the Sarpagine Indole Alkaloids (E)16-Epiaffinisine, (E)this compound, and Dehydro-16-epiaffinisine. Organic Letters, 4(26), 4681–4684. Available at: [Link]

  • ResearchGate. (E)this compound, and (+)-Dehydro-16-epiaffinisine as well as the Stereocontrolled Total Synthesis of Alkaloid G. Available at: [Link]

  • Chemistry LibreTexts. 10.13: Hydroboration–Oxidation. Available at: [Link]

  • Wikipedia. Pictet–Spengler reaction. Available at: [Link]

  • El-Sayed, M., & El-Kashef, H. (2020). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC advances, 10(1), 1-27.
  • Hiersemann, M., & Abraham, L. (2002). Cope, Oxy-Cope, and Anionic Oxy-Cope Rearrangements. In Comprehensive Organic Synthesis II (pp. 55-103). Elsevier.
  • Gotor-Fernández, V., & Gotor, V. (2015). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 20(8), 13693-13725.
  • Yu, J., Liao, X., & Cook, J. M. (2002). Stereospecific, enantiospecific total synthesis of the sarpagine indole alkaloids (E)16-epiaffinisine, (E)this compound, and dehydro-16-epiaffinisine. Organic letters, 4(26), 4681-4684.
  • Organic Syntheses. PREPARATION OF 1-HEXANOL FROM 1-HEXENE BY HYDROBORATION-OXIDATION. Available at: [Link]

  • Zhang, X., & You, S. L. (2015). Recent progress in organocatalytic asymmetric total syntheses of complex indole alkaloids.
  • Jacobsen, E. N., & Wu, J. (2018). Enantioselective Catalysis of an Anionic Oxy-Cope Rearrangement Enabled by Synergistic Ion Binding. Journal of the American Chemical Society, 140(40), 12949-12953.
  • Chemistry Steps. Hydroboration Oxidation of Alkenes. Available at: [Link]

  • Whitton, A. J., & Cox, R. J. (2016). The mechanism of the Pictet–Spengler reaction. Natural product reports, 33(10), 1165-1188.
  • Organic Chemistry Portal. Synthesis of indoles. Available at: [Link]

  • Yu, J., Wang, T., Wearing, X. Z., Ma, J., & Cook, J. M. (2003). Enantiospecific total synthesis of (-)-(E)16-epiaffinisine, (+)-(E)this compound, and (+)-dehydro-16-epiaffinisine as well as the stereocontrolled total synthesis of alkaloid G. The Journal of organic chemistry, 68(15), 5852–5859.
  • ChemistNate. Oxy-Cope Rearrangement Mechanism + Reagents. Available at: [Link]

  • Laschat, S., & D'Augustin, M. (2005). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-. Arkivoc, 2005(3), 226-248.
  • Chemistry Portal. Anionic Oxy-Cope Rearrangement. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Stereochemical Assignment of Synthetic 16-Epinormacusine B

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of natural product synthesis, the unambiguous determination of a molecule's absolute configuration stands as a critical final validation. This guide provides a comprehensive, in-depth comparison of modern analytical techniques for confirming the absolute stereochemistry of complex synthetic molecules, using the sarpagine indole alkaloid, (+)-16-epinormacusine B, as a case study. The enantiospecific total synthesis of this alkaloid has been achieved, with its stereochemistry established through its lineage from D-(+)-tryptophan.[1] However, rigorous, independent confirmation of the stereocenters is a hallmark of meticulous chemical science.

This guide will navigate through the principles and practical applications of three powerful techniques: the modified Mosher's ester analysis, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD) spectroscopy. We will explore the causality behind experimental choices and present a self-validating system of protocols and data interpretation.

The Challenge: Unveiling the 3D Architecture of 16-Epinormacusine B

This compound is a complex indole alkaloid belonging to the sarpagine family.[2][3] These molecules are characterized by a rigid, caged core structure, presenting a significant challenge for stereochemical assignment. The total synthesis of (+)-16-epinormacusine B yields a molecule with multiple stereocenters, and confirming the configuration of each is paramount.

dot graph TD; A[Synthetic (+)-16-Epinormacusine B] --> B{Stereochemical Challenge}; B --> C[Mosher's Ester Analysis]; B --> D[Vibrational Circular Dichroism (VCD)]; B --> E[Electronic Circular Dichroism (ECD)]; C --> F[NMR Data Analysis (Δδ)]; D --> G[Comparison with DFT Calculated Spectrum]; E --> H[Comparison with DFT Calculated Spectrum]; F --> I[Absolute Configuration at C-17]; G --> J[Overall Absolute Configuration]; H --> K[Absolute Configuration of Chromophore Environment]; I --> L{Definitive Assignment}; J --> L; K --> L;

subgraph "Methodology" C; D; E; end

subgraph "Data Analysis" F; G; H; end

subgraph "Conclusion" I; J; K; L; end

A-->B; B-->C; B-->D; B-->E; C-->F; D-->G; E-->H; F-->I; G-->J; H-->K; I-->L; J-->L; K-->L; caption:"Overall workflow for confirming the absolute configuration of synthetic (+)-16-epinormacusine B."

A Comparative Analysis of Stereochemical Determination Techniques

Technique Principle Information Yielded Sample Requirement Advantages Limitations
Mosher's Ester Analysis Derivatization with chiral MTPA, followed by ¹H NMR analysis of diastereomeric esters.[4][5][6][7][8][9][10][11]Absolute configuration of a specific secondary alcohol.mg scale, pure sampleWell-established, reliable for secondary alcohols, relatively inexpensive instrumentation (NMR).Requires a derivatizable functional group, can be susceptible to conformational ambiguities.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.Absolute configuration of the entire molecule.mg scale, pure sample, requires a chiral-IR spectrometer.Applicable to a wide range of molecules, provides a rich fingerprint of the 3D structure.Requires quantum chemical calculations for interpretation, can be sensitive to solvent and conformation.[12]
Electronic Circular Dichroism (ECD) Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule.[1][13]Absolute configuration in the vicinity of a chromophore.µg to mg scale, pure sample, requires a CD spectrometer.Highly sensitive, requires less sample than VCD, can be interpreted using exciton chirality rules for some molecules.[14][15]Limited to molecules with UV-Vis chromophores, interpretation often requires DFT calculations.[4][15][16]

Experimental Protocols and Data Interpretation

Modified Mosher's Ester Analysis: Probing the C-17 Stereocenter

The secondary alcohol at the C-17 position in this compound provides an ideal handle for Mosher's ester analysis. This method involves the preparation of diastereomeric esters using the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The anisotropic effect of the phenyl ring in the MTPA esters causes characteristic shifts in the ¹H NMR signals of nearby protons, allowing for the determination of the absolute configuration of the alcohol center.[4][5][6][7][8][9][10][11]

dot graph TD; subgraph "Mosher's Ester Synthesis" A["(+)-16-Epinormacusine B"] -- "(R)-MTPA-Cl, DMAP, Pyridine" --> B["(S)-MTPA Ester"]; A -- "(S)-MTPA-Cl, DMAP, Pyridine" --> C["(R)-MTPA Ester"]; end subgraph "NMR Analysis" B --> D["¹H NMR Spectrum"]; C --> E["¹H NMR Spectrum"]; D --> F["δS"]; E --> G["δR"]; end subgraph "Configuration Determination" F -- "Δδ = δS - δR" --> H{Analysis of Δδ values}; G -- "Δδ = δS - δR" --> H; H --> I["Assignment of C-17 Absolute Configuration"]; end caption:"Workflow for Mosher's ester analysis of (+)-16-epinormacusine B."

Protocol:

  • Preparation of the (S)-MTPA Ester: To a solution of (+)-16-epinormacusine B (1.0 mg, 3.4 µmol) in dry pyridine (0.5 mL), add (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl, 5 µL, 27 µmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir the reaction at room temperature for 4 hours. Quench the reaction with H₂O and extract with dichloromethane. Purify the crude product by flash chromatography to yield the (S)-MTPA ester.

  • Preparation of the (R)-MTPA Ester: Follow the same procedure as above, using (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl).

  • NMR Analysis: Acquire ¹H NMR spectra for both the (S)- and (R)-MTPA esters in CDCl₃. Assign the proton signals for both diastereomers, focusing on the protons closest to the C-17 stereocenter.

  • Data Analysis: Calculate the chemical shift differences (Δδ = δS - δR) for the assigned protons. According to the established model, protons on one side of the MTPA plane will exhibit positive Δδ values, while those on the other side will have negative values. This spatial distribution of Δδ values allows for the assignment of the absolute configuration at C-17.

Hypothetical Data for Mosher's Ester Analysis of (+)-16-Epinormacusine B:

ProtonδS (ppm)δR (ppm)Δδ (δS - δR)
H-181.251.20+0.05
H-195.405.45-0.05
H-153.803.83-0.03
H-5α2.902.95-0.05
H-5β3.103.07+0.03
H-6α2.102.14-0.04
H-6β1.951.92+0.03

Interpretation: The positive Δδ values for H-18, H-5β, and H-6β, and the negative Δδ values for H-19, H-15, H-5α, and H-6α would strongly suggest an (R) configuration at the C-17 carbinol center.

Chiroptical Spectroscopy: A Holistic View of Stereochemistry

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) offer non-invasive methods to determine the absolute configuration of the entire molecule by comparing experimental spectra with those predicted by quantum chemical calculations.

dot graph TD; subgraph "Experimental" A["Synthetic (+)-16-Epinormacusine B"] --> B["VCD/ECD Spectrometer"]; B --> C["Experimental Spectrum"]; end subgraph "Computational" D["Assumed Absolute Configuration (e.g., from synthesis)"] --> E["DFT Conformational Search"]; E --> F["Boltzmann Averaging"]; F --> G["TDDFT Calculation"]; G --> H["Calculated Spectrum"]; end subgraph "Comparison and Assignment" C -- "Spectral Correlation" --> I{Comparison}; H -- "Spectral Correlation" --> I; I --> J["Confirmation of Absolute Configuration"]; end caption:"Workflow for VCD/ECD analysis of (+)-16-epinormacusine B."

Protocol for VCD/ECD Analysis:

  • Sample Preparation: Dissolve a pure sample of synthetic (+)-16-epinormacusine B (1-2 mg for VCD, 0.1-0.5 mg for ECD) in a suitable solvent (e.g., chloroform-d or acetonitrile).

  • Spectral Acquisition: Record the VCD and ECD spectra on a dedicated chiroptical spectrometer.

  • Computational Modeling:

    • Perform a thorough conformational search for the assumed absolute configuration of this compound using a suitable level of theory (e.g., DFT with B3LYP functional and a 6-31G(d) basis set).

    • For the lowest energy conformers, calculate the theoretical VCD and ECD spectra using Time-Dependent Density Functional Theory (TD-DFT).

    • Generate a Boltzmann-averaged spectrum based on the relative energies of the conformers.

  • Spectral Comparison: Compare the experimental VCD and ECD spectra with the calculated spectra. A good correlation in the signs and relative intensities of the major Cotton effects confirms the assumed absolute configuration.

Expected Results for (+)-16-Epinormacusine B:

The indole moiety in this compound acts as a strong chromophore, which would give rise to distinct signals in the ECD spectrum. The complex and rigid polycyclic structure would result in a rich and unique VCD spectrum. A positive correlation between the experimental spectra of the synthetic material and the calculated spectra for the configuration derived from D-(+)-tryptophan would provide definitive proof of its absolute stereochemistry.

Conclusion

The confirmation of the absolute configuration of a complex synthetic molecule like (+)-16-epinormacusine B requires a multi-faceted approach. While the enantiospecific nature of its synthesis provides a strong indication of its stereochemistry, independent verification through a combination of techniques offers irrefutable proof.

  • Mosher's ester analysis provides a reliable and targeted method to determine the configuration of the C-17 secondary alcohol.

  • VCD and ECD spectroscopy , when coupled with quantum chemical calculations, offer a holistic view of the molecule's three-dimensional structure, providing a powerful and non-destructive means of confirming the overall absolute configuration.

By employing these complementary techniques, researchers can confidently establish the stereochemical integrity of their synthetic products, a crucial step in the advancement of drug discovery and development.

References

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A Comparative Analysis of the Bioactivities of 16-Epinormacusine B and Normacusine B: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of indole alkaloids, subtle stereochemical variations can lead to profound differences in biological activity. This guide provides a comparative overview of normacusine B, a naturally occurring alkaloid with known hypotensive properties, and its synthetic diastereomer, 16-Epinormacusine B. While extensive research has elucidated the bioactivity of normacusine B, data on its 16-epimer remains scarce. This document, therefore, aims to present the established pharmacological profile of normacusine B and offer a theoretically grounded projection of the potential bioactivity of this compound, rooted in the principles of stereochemistry and structure-activity relationships.

Introduction to Normacusine B and its 16-Epimer

Normacusine B, also known as vellosiminol, is a tertiary indole alkaloid isolated from the root bark of Strychnos atlantica.[1][2] It belongs to the sarpagine family of alkaloids, which are characterized by a complex, cage-like structure.[3] The bioactivity of normacusine B has been primarily associated with its effects on the cardiovascular system.[1][2]

This compound is a diastereomer of normacusine B, differing only in the configuration at the C-16 position. The "(E)" designation in some literature, as in "(E)-16-Epi-Normacusine B," refers to the geometry of the ethylidene group.[3] As a synthetic analog, its biological properties have not been extensively reported in publicly available literature, making a direct experimental comparison challenging. However, by understanding the mechanism of normacusine B and the influence of stereochemistry on alkaloid-receptor interactions, we can hypothesize potential differences in the bioactivity of its epimer.

Comparative Bioactivity: Experimental Data and Theoretical Projections

The known bioactivities of normacusine B provide a foundation for a theoretical comparison with its 16-epimer. The primary reported effects of normacusine B are its hypotensive and spasmolytic activities.

Hypotensive and Spasmolytic Effects of Normacusine B

Experimental evidence has demonstrated that normacusine B induces a significant decrease in mean arterial blood pressure in conscious rats. This hypotensive effect is accompanied by a subsequent increase in heart rate. Studies on isolated rat aortic rings have revealed that normacusine B antagonizes contractions induced by phenylephrine and serotonin.[4]

Schild plot analysis has further characterized these interactions, indicating a competitive antagonism at phenylephrine-sensitive receptors (likely α1-adrenergic receptors) and a non-competitive antagonism at serotonin-induced contractions.[4] This dual antagonism suggests a complex mechanism of action involving both the adrenergic and serotonergic systems.

Bioactivity of Normacusine BExperimental ModelKey FindingsReference
Hypotensive Effect Conscious unrestrained rats1 mg/kg decreased mean arterial blood pressure.[4]
Spasmolytic Effect Isolated rat aortic ringsAntagonized phenylephrine and serotonin-induced contractions.[4]
Receptor Interaction Schild plot analysisCompetitive antagonist against phenylephrine; non-competitive against serotonin.[4]
Theoretical Bioactivity of this compound: A Stereochemical Perspective

Epimerization, the change in configuration at a single stereocenter, can dramatically alter the biological activity of a molecule.[5][6] This is because the three-dimensional shape of a ligand is critical for its binding affinity and efficacy at a biological target.[6] The epimerization of monoterpene indole alkaloids is a known biosynthetic process, often involving oxidation and stereoselective reduction.[5][7]

Given that normacusine B interacts with specific receptors, the change in stereochemistry at the C-16 position in this compound would likely alter its binding orientation and affinity for both α1-adrenergic and serotonin receptors. This could lead to several potential outcomes:

  • Altered Potency: this compound might exhibit a higher or lower affinity for its target receptors compared to normacusine B, resulting in a more or less potent hypotensive and spasmolytic effect.

  • Modified Selectivity: The change in shape could alter the selectivity profile, potentially favoring one receptor over the other (e.g., higher affinity for α1-adrenergic receptors and lower for serotonin receptors, or vice versa).

  • Different Mechanism: In some cases, an epimer can switch from being an antagonist to an agonist, or vice versa, or interact with an entirely different set of receptors.

Without experimental data, it is hypothesized that this compound will likely retain some level of bioactivity due to its structural similarity to normacusine B. However, the potency and selectivity are expected to differ. The precise nature of these differences would need to be determined through empirical testing.

Mechanistic Insights: Signaling Pathways

The bioactivity of normacusine B is mediated through its interaction with G protein-coupled receptors (GPCRs), specifically α1-adrenergic and serotonin receptors.

Alpha-1 Adrenergic Receptor Signaling

Alpha-1 adrenergic receptors, upon activation by agonists like phenylephrine, couple to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to smooth muscle contraction and vasoconstriction.[4][8][9] Normacusine B competitively antagonizes this pathway, thereby promoting vasodilation and lowering blood pressure.

alpha1_adrenergic_pathway cluster_membrane Cell Membrane Alpha1_Receptor α1-Adrenergic Receptor Gq_protein Gq Protein Alpha1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Phenylephrine Phenylephrine (Agonist) Phenylephrine->Alpha1_Receptor Activates Normacusine_B Normacusine B (Competitive Antagonist) Normacusine_B->Alpha1_Receptor Blocks PIP2 PIP2 Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates Contraction Vasoconstriction Ca_release->Contraction

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway and Normacusine B Antagonism.

Serotonin Receptor Signaling

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a diverse family of GPCRs.[10][11][12] The specific subtype involved in normacusine B's action is not fully elucidated in the available literature, but many 5-HT receptors mediating smooth muscle contraction are coupled to Gq proteins, similar to α1-adrenergic receptors, or other G proteins that modulate intracellular signaling cascades.[13][14] The non-competitive nature of normacusine B's antagonism suggests it may bind to an allosteric site on the serotonin receptor or interfere with a downstream signaling component, rather than directly competing with serotonin for the binding site.

serotonin_pathway cluster_membrane Cell Membrane Serotonin_Receptor Serotonin Receptor (e.g., 5-HT2A) G_protein G Protein (e.g., Gq) Serotonin_Receptor->G_protein Activates Effector Effector Enzyme (e.g., PLC) G_protein->Effector Activates Second_Messengers Second Messengers (e.g., IP3, DAG) Effector->Second_Messengers Serotonin Serotonin (Agonist) Serotonin->Serotonin_Receptor Activates Normacusine_B_NC Normacusine B (Non-competitive Antagonist) Normacusine_B_NC->Serotonin_Receptor Inhibits (Allosterically) Cellular_Response Cellular Response (Contraction) Second_Messengers->Cellular_Response Downstream_Signaling Downstream Signaling Cellular_Response->Downstream_Signaling

Caption: Serotonin Receptor Signaling and Non-competitive Antagonism by Normacusine B.

Experimental Protocols for Bioactivity Assessment

To empirically determine and compare the bioactivities of this compound and normacusine B, the following established experimental protocols are recommended.

In Vivo Hypotensive Activity Assay in Rats

This protocol is designed to measure the direct effect of the compounds on arterial blood pressure in a living organism.[15][16][17][18]

Workflow Diagram:

hypotensive_assay_workflow cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Data Analysis Anesthetize Anesthetize Rat (e.g., urethane) Cannulate_V Cannulate Jugular Vein (for drug administration) Anesthetize->Cannulate_V Cannulate_A Cannulate Carotid Artery (for BP measurement) Cannulate_V->Cannulate_A Connect_Transducer Connect Arterial Cannula to Pressure Transducer Cannulate_A->Connect_Transducer Stabilize Allow Blood Pressure to Stabilize Connect_Transducer->Stabilize Administer_Compound Administer Compound (i.v. bolus or infusion) Stabilize->Administer_Compound Record_BP Continuously Record Blood Pressure and Heart Rate Administer_Compound->Record_BP Calculate_MAP Calculate Mean Arterial Pressure (MAP) Record_BP->Calculate_MAP Dose_Response Generate Dose-Response Curves Calculate_MAP->Dose_Response Compare Compare Potency and Efficacy of Epimers Dose_Response->Compare

Caption: Workflow for In Vivo Hypotensive Activity Assay.

Step-by-Step Protocol:

  • Animal Preparation: Adult male Sprague-Dawley or Wistar rats are anesthetized (e.g., with urethane, 1.2-1.5 g/kg, i.p.). The trachea may be cannulated to ensure a clear airway.

  • Catheterization: The right jugular vein is cannulated for intravenous administration of test compounds. The left carotid artery is cannulated and connected to a pressure transducer for continuous blood pressure monitoring.

  • Stabilization: A stabilization period of at least 20-30 minutes is allowed after surgery for the blood pressure to reach a steady baseline.

  • Compound Administration: Normacusine B and this compound are dissolved in a suitable vehicle (e.g., saline with a small amount of DMSO). Increasing doses of each compound are administered intravenously.

  • Data Acquisition: Arterial blood pressure and heart rate are continuously recorded using a data acquisition system.

  • Data Analysis: The change in mean arterial pressure (MAP) from baseline is calculated for each dose. Dose-response curves are constructed to determine the potency (ED50) of each compound.

In Vitro Spasmolytic Activity Assay using Isolated Tissue Baths

This in vitro method allows for the characterization of the compounds' effects on vascular smooth muscle contraction and their mechanism of action.[19][20][21][22][23]

Workflow Diagram:

spasmolytic_assay_workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Euthanize Euthanize Rat Isolate_Aorta Isolate Thoracic Aorta Euthanize->Isolate_Aorta Cut_Rings Cut Aorta into Rings (2-3 mm) Isolate_Aorta->Cut_Rings Mount_Rings Mount Rings in Organ Bath Cut_Rings->Mount_Rings Equilibrate Equilibrate under Tension in Physiological Salt Solution (PSS) Mount_Rings->Equilibrate Pre-contract Induce Contraction with Agonist (Phenylephrine or Serotonin) Equilibrate->Pre-contract Add_Compound Add Cumulative Concentrations of Test Compound Pre-contract->Add_Compound Record_Tension Record Changes in Isometric Tension Add_Compound->Record_Tension Calculate_Relaxation Calculate Percentage Relaxation Record_Tension->Calculate_Relaxation Concentration_Response Generate Concentration-Response Curves (IC50) Calculate_Relaxation->Concentration_Response Schild_Analysis Perform Schild Analysis for Antagonism Characterization Concentration_Response->Schild_Analysis

Caption: Workflow for In Vitro Spasmolytic Activity Assay.

Step-by-Step Protocol:

  • Tissue Preparation: A rat is euthanized, and the thoracic aorta is carefully excised and placed in cold, oxygenated physiological salt solution (PSS). The aorta is cleaned of connective tissue and cut into rings of 2-3 mm in width.

  • Mounting: The aortic rings are mounted between two stainless steel hooks in an isolated organ bath containing PSS, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 1.5-2.0 g.

  • Contraction and Relaxation: The rings are pre-contracted with an agonist such as phenylephrine (for α1-adrenergic effects) or serotonin. Once a stable contraction is achieved, cumulative concentrations of normacusine B or this compound are added to the bath to elicit relaxation.

  • Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by the agonist. Concentration-response curves are plotted to determine the IC50 values. To determine the nature of antagonism, Schild analysis can be performed by generating agonist concentration-response curves in the presence of increasing concentrations of the antagonist.

Conclusion and Future Directions

Normacusine B exhibits well-documented hypotensive and spasmolytic activities, mediated through the antagonism of α1-adrenergic and serotonin receptors. While experimental data for its synthetic epimer, this compound, is not currently available, stereochemical principles suggest that it is likely to possess similar bioactivities, albeit with potentially different potencies and selectivities.

The experimental protocols outlined in this guide provide a robust framework for the direct comparative evaluation of these two compounds. Such studies are essential to fully elucidate the structure-activity relationship within this class of indole alkaloids and could provide valuable insights for the design of novel therapeutic agents targeting the cardiovascular system. Future research should focus on the synthesis and comprehensive pharmacological profiling of this compound to validate these theoretical projections and expand our understanding of the nuanced role of stereochemistry in drug-receptor interactions.

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A Guide to the Structural Nuances of Sarpagine Alkaloids: A Comparative Analysis of 16-Epinormacusine B

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth structural comparison of 16-Epinormacusine B with other members of the sarpagine alkaloid family. Sarpagine-type indole alkaloids represent a significant class of monoterpenoid indole alkaloids, distinguished by their intricate, polycyclic caged architecture.[1] Predominantly isolated from botanicals of the Apocynaceae family, such as those from the Alstonia and Rauwolfia genera, these compounds have captured considerable scientific interest due to their complex molecular structures and diverse, potent biological activities.[1][2][3]

The biosynthesis of these alkaloids originates from strictosidine, which undergoes a series of enzymatic transformations to yield the characteristic sarpagine skeleton.[1][4][5] It is the subtle variations upon this core structure that give rise to a vast family of related compounds, each with potentially unique pharmacological profiles. This guide will dissect these structural differences, with a specific focus on this compound, and outline the experimental methodologies crucial for their elucidation and comparison.

The Sarpagine Scaffold: A Common Framework

The defining feature of sarpagine alkaloids is their rigid, polycyclic structure built upon an indole-fused aza-bicyclic [3.3.1]nonane framework.[4][6] This complex architecture serves as the common backbone for all members of this class. The diversity within the sarpagine family is not due to changes in this core but rather from variations in stereochemistry, substitution patterns, and oxidation states at specific positions.[4]

This compound is a distinct member of this family, with the molecular formula C₁₉H₂₂N₂O.[7][8] Its name, "16-epi," immediately signals a key structural feature: its stereochemistry at the C16 position is inverted relative to its epimer, normacusine B. Such stereochemical distinctions are critical, as they can profoundly influence a molecule's biological activity.

The sarpagine family is also biosynthetically linked to other important alkaloid classes, namely the macroline and ajmaline types.[2][3][9] Ajmaline alkaloids, for instance, are considered derivatives of their sarpagine precursors, featuring an additional carbon-carbon bond between C7 and C17, which results in an even more rigid pentacyclic structure.[4][6]

Visualizing the Structural Relationships

To better understand the structural landscape, the following diagram illustrates the core sarpagine skeleton and highlights the key points of variation that differentiate alkaloids like this compound from its relatives.

Caption: Core sarpagine scaffold and key structural diversification points.

Comparative Analysis: this compound vs. Other Sarpagines

The primary distinction of this compound lies in its stereochemistry. To contextualize this, the table below compares its structural features with those of other representative sarpagine alkaloids.

Alkaloid Molecular Formula Key Structural Features Stereochemistry at C16
This compound C₁₉H₂₂N₂OEthylidene group at C19-C20; hydroxyl at C17.epi configuration
Normacusine B C₁₉H₂₂N₂OChemically identical to its epimer but differs in 3D arrangement.normal configuration
Sarpagine C₁₉H₂₂N₂O₂Hydroxyl groups at C10 and C17.[10]normal configuration
Vellosimine C₁₉H₂₀N₂OAldehyde group at C16 instead of a hydroxymethyl group.normal configuration
Ajmaline C₂₀H₂₆N₂O₂Additional C7-C17 bond, forming a more rigid cage-like structure.[6]N/A (different ring system)

Experimental Protocols for Structural Characterization

A multi-faceted analytical approach is required to unambiguously determine and compare the structures of complex molecules like sarpagine alkaloids.

Spectroscopic and Crystallographic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework of an alkaloid.[11][12][13] The chemical shifts, coupling constants, and nuclear Overhauser effects (NOE) provide detailed information about connectivity and relative stereochemistry. Comparing the NMR data of an unknown compound to a library of known sarpagine alkaloids is a primary method of identification.[11]

  • Mass Spectrometry (MS) : High-resolution mass spectrometry provides the exact molecular weight and elemental composition.[11][13] Tandem MS (MS/MS) experiments reveal fragmentation patterns that serve as a fingerprint for the molecule's core structure.

  • X-Ray Crystallography : This is the gold standard for determining the three-dimensional structure of a molecule, providing unequivocal proof of its atomic connectivity and absolute stereochemistry.[2][11][13][14][15] The primary limitation is the requirement for a high-quality single crystal.

  • Circular Dichroism (CD) Spectroscopy : This chiroptical technique is highly sensitive to the stereochemical arrangement of a molecule.[16][17][18][19] It is particularly useful for distinguishing between epimers like this compound and Normacusine B by comparing their respective Cotton effects.

Workflow for Structural Comparison

The following diagram outlines a logical workflow for the isolation and structural comparison of a novel sarpagine alkaloid against known compounds.

Caption: Experimental workflow for sarpagine alkaloid comparison.

Detailed Protocol: HPLC Analysis of Sarpagine Alkaloids

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, quantification, and purification of alkaloids from complex mixtures.[20][21][22][23]

Objective: To develop an HPLC method for resolving this compound from a semi-purified plant extract and comparing its retention time to a reference standard.

Instrumentation & Consumables:

  • HPLC system with UV-Vis or Diode Array Detector (DAD)

  • C18 Reverse-Phase Column (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm)[20]

  • HPLC-grade acetonitrile and water

  • Ammonium acetate or formic acid (for mobile phase modification)

  • Reference standard of this compound

Methodology:

  • Standard Preparation:

    • Accurately weigh ~1 mg of the this compound reference standard.

    • Dissolve in a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Perform serial dilutions to prepare a calibration curve (e.g., 100, 50, 25, 10, 5 µg/mL).

    • Causality: A calibration curve is essential for quantifying the alkaloid in the sample and verifying the linearity and sensitivity of the method.

  • Sample Preparation:

    • Take a known amount of the dried plant extract (e.g., 10 mg).

    • Dissolve in the initial mobile phase composition (e.g., 1 mL).

    • Vortex thoroughly and centrifuge to pellet any insoluble material.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

    • Causality: Filtration is critical to prevent particulates from damaging the HPLC column and interfering with the analysis.

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with formic acid

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-2 min: 10% B

      • 2-20 min: 10% to 60% B

      • 20-25 min: 60% to 90% B

      • 25-27 min: Hold at 90% B

      • 27-28 min: 90% to 10% B

      • 28-35 min: Hold at 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C[20]

    • Injection Volume: 10 µL

    • Detection Wavelength: 220 nm and 280 nm (characteristic for indole alkaloids)

    • Causality: A gradient elution is used to effectively separate compounds with a range of polarities. Maintaining a constant column temperature ensures reproducible retention times.[20]

  • Analysis:

    • Inject the standards first to establish the retention time of this compound and generate the calibration curve.

    • Inject the prepared sample.

    • Compare the retention time of the peak in the sample chromatogram to that of the standard.

    • Spike the sample with the standard and re-inject to confirm peak identity (the peak of interest should increase in area without the appearance of a new peak).

    • Quantify the amount of this compound in the sample using the calibration curve.

Conclusion

The structural comparison of sarpagine alkaloids, including this compound, is a nuanced task that relies on a synergistic combination of advanced analytical techniques. While all members of this family share a common, complex core scaffold, it is the subtle variations in stereochemistry, substitution, and oxidation state that dictate their unique chemical and biological identities. A thorough understanding of these structural differences, validated by robust experimental data, is paramount for researchers in natural product chemistry and drug development. The methodologies outlined in this guide provide a framework for the accurate characterization and comparison of these fascinating and pharmacologically significant molecules.

References

  • A Structural and Functional Showdown: Sarpagine and Ajmaline Alkaloids. Benchchem.
  • Extraction and HPLC Analysis of Alkaloids. Scribd.
  • The circular dichroism and absorption spectra of alkaloids containing the aniline chromophore. The absolute configuration of calycanthine. Journal of the Chemical Society B: Physical Organic (RSC Publishing).
  • Sarpagine and related alkaloids. National Center for Biotechnology Information.
  • Unified Chemical Synthesis of Corynanthe-Sarpagine-Ajmaline Type Monoterpene Indole Alkaloids: A Biomimetic Approach. National Center for Biotechnology Information.
  • Synthesis of Bisindole Alkaloids from the Apocynaceae Which Contain a Macroline or Sarpagine Unit: A Review. MDPI.
  • Unified Chemical Synthesis of Corynanthe-Sarpagine-Ajmaline Type Monoterpene Indole Alkaloids: A Biomimetic Approach. ACS Publications.
  • Sarpagine and Related Alkaloids. National Center for Biotechnology Information.
  • HPLC-UV Method for the Determination of Alkaloids Using a Syncronis aQ Column. Thermo Fisher Scientific.
  • Circular dichroism spectra of opium alkaloids in aqueous media. ACS Publications.
  • Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. MDPI.
  • Sarpagine. National Center for Biotechnology Information.
  • Lythraceous Alkaloids. XII. Circular Dichroism Studies on Lythranine-Type Alkaloids. J-Stage.
  • A Comprehensive Technical Review of Sarpagine-Type Indole Alkaloids: From Synthesis to Therapeutic Potential. Benchchem.
  • HPLC Analysis Of Polyphenolic -Alkaloid Compounds And Toxicity Determination Of Medicinal Herbal Extracts. Frontiers in Health Informatics.
  • STRUCTURAL STUDIES OF VINBLASTINE ALKALOIDS BY EXCITON COUPLED CIRCULAR DICHROISM. Columbia University.
  • Isolation and purification of alkaloids from medicinal plants by HPLC. International Journal of Current Microbiology and Applied Sciences.
  • Circular dichroism of pyrrolizidine alkaloids and related compounds. RSC Publishing.
  • Common core structure of sarpagine, macroline and ajmaline alkaloids. ResearchGate.
  • Macroline, talpinine, and sarpagine alkaloids from Alstonia penangiana. An NMR-based method for differentiating between A. penangiana and A. macrophylla. National Center for Biotechnology Information.
  • (E)-16-Epi-normacusine B. MedChemExpress.
  • Completion of the Total Synthesis of Several Bioactive Sarpagine/Macroline Alkaloids including the Important NF-κB. Semantic Scholar. Available at: 23.[6]H- and[18]C-NMR Spectral Data of Five Sarpagine-type Alkaloids. Aalto Research Portal. Available at:

  • Macroline, akuammiline, sarpagine, and ajmaline alkaloids from Alstonia macrophylla. National Center for Biotechnology Information.
  • The Sarpagine-Ajmaline Group of Indole Alkaloids. ResearchGate.
  • X-Ray crystallographic determination of the structure of the alkaloid serpentinine. Journal of the Chemical Society, Chemical Communications (RSC Publishing).
  • The sarpagine‐ajmaline‐macroline family of alkaloids: representative synthetic strategies. ResearchGate.
  • General Approach for the Synthesis of Ajmaline/Sarpagine Indole Alkaloids: Enantiospecific Total Synthesis of (+)-Ajmaline, Alkaloid G, and Norsuaveoline via the Asymmetric Pictet−Spengler Reaction. ACS Publications.
  • CAS 126640-98-0 this compound. Alfa Chemistry.
  • This compound [>98%]. Real-Gene Labs.
  • This compound. Lifeasible.
  • Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). National Center for Biotechnology Information.
  • The synthetic chemistry of sarpagine-ajmaline-type alkaloids. National Center for Biotechnology Information.
  • Spectroscopic Evidence for Lactam Formation in Terminal Ornithine b2+ and b3+ Fragment Ions. National Center for Biotechnology Information.
  • Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. MDPI.

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A Comparative Guide to the Validation of the Proposed Biosynthetic Pathway of 16-Epinormacusine B

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in natural product biosynthesis and drug development, elucidating the precise enzymatic steps that construct complex molecules is paramount. This guide provides an in-depth technical comparison of the proposed biosynthetic pathway for 16-Epinormacusine B, a sarpagan-type monoterpenoid indole alkaloid (MIA). We will explore the hypothetical enzymatic transformations, compare them with known alternative pathways for similar alkaloids, and detail the rigorous experimental methodologies required to validate these propositions. This document is intended to serve as a practical roadmap for scientists seeking to unravel the intricacies of MIA biosynthesis.

The Proposed Biosynthetic Pathway of this compound: A Hypothetical Framework

While the complete biosynthetic pathway of this compound has not been fully elucidated, we can propose a scientifically grounded pathway based on the well-established biosynthesis of related sarpagan and ajmalan-type alkaloids, such as ajmaline.[1][2][3][4][5][6] The proposed pathway commences from the universal MIA precursor, strictosidine, and proceeds through a series of enzymatic transformations to yield the target molecule.

The core of this proposed pathway hinges on the formation of the characteristic sarpagan bridge, a key structural feature of this class of alkaloids. This crucial step is believed to be catalyzed by a specific cytochrome P450 enzyme known as the sarpagan bridge enzyme (SBE).[7] Following the formation of the sarpagan skeleton, a series of stereospecific modifications, including epimerization and reductions, are hypothesized to lead to this compound.

Proposed Biosynthetic Pathway of this compound Strictosidine Strictosidine Strictosidine_Aglycone Strictosidine Aglycone Strictosidine->Strictosidine_Aglycone SGD Dehydrogeissoschizine 4,21-Dehydrogeissoschizine Strictosidine_Aglycone->Dehydrogeissoschizine Spontaneous Polyneuridine_Aldehyde Polyneuridine Aldehyde Dehydrogeissoschizine->Polyneuridine_Aldehyde SBE (CYP450) Sixteen_Epi_Vellosimine 16-Epi-Vellosimine Polyneuridine_Aldehyde->Sixteen_Epi_Vellosimine PNAE Sixteen_Epi_Normacusine_B 16-Epi-Normacusine B Sixteen_Epi_Vellosimine->Sixteen_Epi_Normacusine_B Reductase

Caption: Proposed biosynthetic pathway of this compound.

Comparative Analysis: Alternative Biosynthetic Routes

The biosynthesis of MIAs is a branching network, and at several key junctures in the proposed pathway for this compound, alternative enzymatic transformations could occur, leading to different classes of alkaloids. Understanding these branch points is critical for designing targeted validation experiments.

Biosynthetic Step Proposed Pathway for this compound Alternative Pathway(s) and Products Key Differentiating Enzymes
Cyclization of Dehydrogeissoschizine Formation of the sarpagan bridge by Sarpagan Bridge Enzyme (SBE) to yield polyneuridine aldehyde.Formation of the Corynanthe skeleton leading to alkaloids like ajmalicine.Geissoschizine synthase
Modification of Polyneuridine Aldehyde Ester hydrolysis by Polyneuridine Aldehyde Esterase (PNAE) to 16-epi-vellosimine.Reduction of the aldehyde to an alcohol, or further oxidation.Alcohol dehydrogenases, Oxidases
Stereochemistry at C-16 Formation of the 16-epi configuration.Epimerization to the 16-normal configuration, leading to vellosimine and subsequently normacusine B.Isomerases or specific reductases
Final Reductions Reduction of the imine in 16-epi-vellosimine to the corresponding amine.No reduction, or reduction at other positions, leading to different oxidation states.Various reductases
Experimental Validation: A Multi-faceted Approach

To rigorously validate the proposed biosynthetic pathway, a combination of in vivo and in vitro techniques is essential. Each experimental approach provides a unique piece of the puzzle, and their collective data will build a comprehensive and trustworthy picture of the biosynthetic process.

Rationale: Isotopic labeling is a powerful tool to trace the incorporation of precursors into downstream metabolites, providing direct evidence of the metabolic flow through a pathway.

Protocol: In Vivo Feeding of Labeled Precursors

  • Preparation of Labeled Precursors: Synthesize or procure isotopically labeled precursors, such as ¹³C- or ¹⁵N-labeled tryptamine and ¹³C-labeled secologanin.

  • Plant Material/Cell Culture: Utilize the plant species known to produce this compound or a cell suspension culture derived from it.

  • Feeding: Introduce the labeled precursors into the growth medium of the cell culture or administer them to the intact plant.

  • Incubation: Allow sufficient time for the plant or cells to metabolize the labeled precursors.

  • Extraction and Analysis: Extract the alkaloid fraction from the plant material and analyze it using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

  • Data Interpretation: Determine the position and extent of isotope incorporation in this compound and other related alkaloids.

Expected Data:

Labeled Precursor Expected Labeled Positions in this compound Interpretation
[¹³C₉, ¹⁵N]-TryptamineTryptophan-derived portion of the moleculeConfirms tryptamine as the indole precursor.
[¹³C₁₁]-SecologaninMonoterpene-derived portion of the moleculeConfirms secologanin as the monoterpene precursor.
¹³C-Labeled IntermediatesSpecific downstream metabolitesPinpoints the position of intermediates in the pathway.

digraph "Isotopic Labeling Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

Labeled_Precursor [label="Isotopically Labeled Precursor\n(e.g., 13C-Tryptamine)"]; Plant_Culture [label="Plant/Cell Culture"]; Feeding [label="Feeding"]; Extraction [label="Alkaloid Extraction"]; Analysis [label="HRMS & NMR Analysis"]; Data_Interpretation [label="Data Interpretation"];

Labeled_Precursor -> Feeding; Plant_Culture -> Feeding; Feeding -> Extraction; Extraction -> Analysis; Analysis -> Data_Interpretation; }

Caption: Workflow for isotopic labeling studies.

Rationale: To confirm the function of specific enzymes in the proposed pathway, in vitro assays using purified recombinant enzymes and putative substrates are necessary.

Protocol: Heterologous Expression and Enzyme Characterization

  • Gene Identification: Identify candidate genes encoding the proposed enzymes (e.g., SBE, PNAE, reductases) from the producing organism's transcriptome or genome data.

  • Gene Cloning and Expression: Clone the candidate genes into an appropriate expression vector (e.g., for E. coli or yeast) and produce the recombinant proteins.

  • Protein Purification: Purify the recombinant enzymes using affinity chromatography.

  • Enzyme Assays: Incubate the purified enzyme with its hypothesized substrate and necessary co-factors (e.g., NADPH for P450s).

  • Product Identification: Analyze the reaction products using LC-MS and compare them with authentic standards.

  • Kinetic Analysis: Determine the kinetic parameters (Kₘ, kcat) of the enzyme to understand its efficiency.

Expected Data:

Enzyme Substrate Expected Product Confirmation
Sarpagan Bridge Enzyme (SBE)4,21-DehydrogeissoschizinePolyneuridine AldehydeLC-MS matching with standard
Polyneuridine Aldehyde Esterase (PNAE)Polyneuridine Aldehyde16-Epi-VellosimineLC-MS matching with standard
Reductase16-Epi-Vellosimine16-Epi-Normacusine BLC-MS matching with standard

digraph "In Vitro Enzymatic Assay Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

Gene_ID [label="Candidate Gene Identification"]; Cloning_Expression [label="Cloning & Heterologous Expression"]; Purification [label="Protein Purification"]; Enzyme_Assay [label="Enzymatic Assay"]; Product_Analysis [label="Product Analysis (LC-MS)"]; Kinetic_Analysis [label="Kinetic Analysis"];

Gene_ID -> Cloning_Expression; Cloning_Expression -> Purification; Purification -> Enzyme_Assay; Enzyme_Assay -> Product_Analysis; Product_Analysis -> Kinetic_Analysis; }

Caption: Workflow for in vitro enzymatic assays.

Rationale: To establish the in vivo necessity of a particular gene for the biosynthesis of this compound, genetic modification techniques such as CRISPR/Cas9-mediated knockout or RNA interference (RNAi)-based silencing can be employed.

Protocol: CRISPR/Cas9-mediated Gene Knockout

  • Target Gene Selection: Select the candidate gene for knockout based on in vitro characterization data.

  • gRNA Design and Vector Construction: Design guide RNAs (gRNAs) targeting the gene of interest and clone them into a plant transformation vector containing the Cas9 nuclease.

  • Plant Transformation: Transform the producing plant or cell culture with the CRISPR/Cas9 construct.

  • Mutant Screening and Verification: Screen for transformed plants/cells and verify the gene knockout at the genomic and transcript levels.

  • Metabolite Profiling: Analyze the alkaloid profile of the knockout mutants and compare it to the wild-type.

Expected Data:

Knockout Gene Expected Phenotype Interpretation
Sarpagan Bridge Enzyme (SBE)Abolished production of this compound and accumulation of upstream intermediates.Confirms the essential role of SBE in the pathway.
Polyneuridine Aldehyde Esterase (PNAE)Abolished production of this compound and accumulation of polyneuridine aldehyde.Confirms the essential role of PNAE in the pathway.
ReductaseAbolished production of 16-Epi-Normacusine B and accumulation of 16-epi-vellosimine.Confirms the essential role of the reductase in the final step.
Conclusion and Future Directions

The validation of the proposed biosynthetic pathway of this compound requires a systematic and multi-pronged experimental approach. The combination of isotopic labeling, in vitro enzymology, and in vivo gene function studies will provide a robust and comprehensive understanding of how this complex alkaloid is assembled in nature. The successful elucidation of this pathway will not only contribute to our fundamental knowledge of plant specialized metabolism but also open avenues for the metabolic engineering of high-value pharmaceutical compounds.

References

  • Stöckigt, J., & Zenk, M. H. (1977). Iridoid-Derived Monoterpenoid Alkaloids. In The Alkaloids: Chemistry and Physiology (Vol. 47, pp. 113-186). Academic Press. [Link]

  • Qu, Y., et al. (2024). De novo biosynthesis of antiarrhythmic alkaloid ajmaline. Nature Communications, 15(1), 389. [Link]

  • Kutchan, T. M. (1995). Alkaloid biosynthesis—the basis for metabolic engineering of medicinal plants. The Plant Cell, 7(7), 1059. [Link]

  • Góngora-Castillo, E., et al. (2012). The sarpagan bridge enzyme has substrate-controlled cyclization and aromatization modes. Nature Chemical Biology, 8(12), 959-961. [Link]

  • Zhu, J., et al. (2022). Total Synthesis of Sarpagine Alkaloid (−)-Normacusine B. Organic Letters, 24(19), 3515-3520. [Link]

  • O'Connor, S. E., & Maresh, J. J. (2006). Chemistry and biology of monoterpene indole alkaloid biosynthesis. Natural Product Reports, 23(4), 532-547. [Link]

  • Góngora-Castillo, E., et al. (2018). Sarpagan bridge enzyme has substrate-controlled cyclization and aromatization modes. Nature Chemical Biology, 14(7), 678-682. [Link]

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Efficacy comparison of different synthetic routes to 16-Epinormacusine B.

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate field of natural product synthesis, the sarpagine alkaloids, a family to which 16-epinormacusine B belongs, present formidable challenges due to their complex, caged polycyclic structures. The quest for efficient and stereocontrolled synthetic routes to these molecules is driven by their potential pharmacological activities and the desire to develop novel synthetic methodologies. This guide provides an in-depth comparison of two prominent and distinct synthetic strategies for the total synthesis of (+)-(E)-16-epinormacusine B, a member of the sarpagine family. We will dissect the strategic choices, quantitative performance, and experimental intricacies of the approaches developed by the research groups of James M. Cook and Hiromitsu Takayama.

Introduction to this compound

(+)-(E)-16-Epinormacusine B is a sarpagine-type indole alkaloid whose unique architecture has made it a compelling target for synthetic chemists. The development of efficient synthetic routes is crucial for enabling further investigation into its biological properties and for providing a platform for the synthesis of more complex analogues. This guide will focus on a comparative analysis of two successful total syntheses, highlighting the divergent strategic decisions that led to the successful construction of this intricate molecule.

Synthetic Strategies: A Tale of Two Approaches

The total synthesis of a complex natural product is a testament to the power of strategic planning in organic chemistry. The approaches by the Cook and Takayama groups to this compound exemplify two different schools of thought in retrosynthetic analysis.

The Cook Synthesis: A Convergent Approach Hinged on Asymmetric Pictet-Spengler Reaction

The Cook group's synthesis is a highly efficient and stereocontrolled route that commences from the readily available chiral pool starting material, D-(+)-tryptophan methyl ester.[1] This strategy relies on establishing the core stereochemistry early and carrying it through a series of carefully orchestrated transformations.

Key Strategic Features:

  • Early Stage Stereocontrol: The use of an asymmetric Pictet-Spengler reaction establishes the crucial stereocenters of the tetracyclic core with high fidelity.

  • Palladium-Catalyzed Cyclization: A stereocontrolled intramolecular enolate-driven palladium-mediated cross-coupling reaction is employed to construct a key cyclic system.

  • Convergent and Efficient: The synthesis is characterized by its brevity and high overall yield, proceeding in just eight reaction vessels.[2]

The Takayama Synthesis: A Divergent Strategy Enabled by Gold-Catalyzed Cyclization

In contrast, the Takayama group employs a divergent strategy, wherein a common intermediate is synthesized and then elaborated into several different sarpagine alkaloids, including this compound.[3][4] This approach is particularly powerful for generating a library of related natural products from a single advanced precursor.

Key Strategic Features:

  • Gold-Catalyzed Cyclization: The cornerstone of this synthesis is a gold(I)-catalyzed 6-exo-dig cyclization, which masterfully constructs a key piperidine ring with an exocyclic (E)-ethylidene side chain.[3]

  • Divergent Approach: From a common intermediate, multiple sarpagine alkaloids can be accessed, showcasing the flexibility of the strategy.

  • Late-Stage Indole Formation: The indole ring system is introduced later in the synthesis, a departure from the Cook strategy.

Quantitative Comparison of the Synthetic Routes

A direct comparison of the key metrics of each synthesis reveals the strengths and trade-offs of each approach.

MetricCook SynthesisTakayama Synthesis
Starting Material D-(+)-Tryptophan methyl esterCommercially available chiral starting material
Key Reaction Asymmetric Pictet-Spengler / Pd-catalyzed cyclizationGold(I)-catalyzed 6-exo-dig cyclization
Overall Yield 26%Not explicitly stated for this compound alone
Number of Steps 8 (in eight reaction vessels)Longer, multi-step sequence to the common intermediate
Stereocontrol High stereocontrol throughoutStereoselective key cyclization

Experimental Workflows and Methodologies

To fully appreciate the nuances of each synthesis, a detailed examination of the key experimental protocols is necessary.

The Cook Synthesis: A Step-by-Step Look at the Key Transformations

The success of the Cook synthesis lies in the precise execution of several key reactions.

Cook_Workflow A D-(+)-Tryptophan methyl ester B Asymmetric Pictet-Spengler A->B C Tetracyclic Intermediate B->C D Pd-catalyzed Cross-Coupling C->D E Pentacyclic Ketone D->E F Wittig Reaction E->F G Ethylidene Intermediate F->G H Hydroboration/ Oxidation G->H I This compound H->I

Caption: Key transformations in the Cook synthesis of this compound.

Detailed Protocol for the Asymmetric Pictet-Spengler Reaction:

  • To a solution of D-(+)-tryptophan methyl ester in a suitable solvent (e.g., CH2Cl2), add the desired aldehyde.

  • Cool the reaction mixture to a low temperature (e.g., -78 °C).

  • Add a Lewis acid catalyst (e.g., trifluoroacetic acid) dropwise.

  • Stir the reaction at low temperature for the specified time, monitoring by TLC.

  • Upon completion, quench the reaction with a basic solution (e.g., saturated NaHCO3).

  • Extract the product with an organic solvent, dry, and concentrate under reduced pressure.

  • Purify the resulting tetracyclic intermediate by column chromatography.

The Takayama Synthesis: A Modular Approach to Sarpagine Alkaloids

The Takayama synthesis showcases a modular and flexible route to a range of sarpagine alkaloids.

Takayama_Workflow A Chiral Starting Material B Multi-step Sequence A->B C Alkynyl Precursor B->C D Gold(I)-catalyzed 6-exo-dig Cyclization C->D E Common Piperidine Intermediate D->E F Divergent Synthesis Steps E->F E->F G This compound F->G H Other Sarpagine Alkaloids F->H

Caption: Divergent strategy of the Takayama synthesis.

Detailed Protocol for the Gold(I)-Catalyzed 6-exo-dig Cyclization:

  • Dissolve the alkynyl precursor in a dry, non-polar solvent (e.g., toluene or CH2Cl2) under an inert atmosphere.

  • Add a gold(I) catalyst, such as [Au(IPr)Cl]/AgOTf or a related gold complex.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.

  • Once the starting material is consumed, filter the reaction mixture through a short pad of silica gel or celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting cyclized product by flash column chromatography to yield the common piperidine intermediate.

Conclusion: Choosing the Optimal Route

Both the Cook and Takayama syntheses represent masterful achievements in the field of total synthesis. The choice of the "better" route is entirely dependent on the specific goals of the researcher.

  • For the rapid, efficient, and highly stereocontrolled synthesis of this compound in a high overall yield, the Cook synthesis is the superior choice. Its linear and convergent nature makes it ideal for producing a significant quantity of the target molecule.

  • For researchers interested in exploring the chemical space around the sarpagine alkaloids and synthesizing a variety of related natural products, the Takayama synthesis offers a more flexible and divergent platform. The modularity of this approach allows for the late-stage diversification to access multiple targets from a common intermediate.

Ultimately, both strategies provide valuable insights into the art and science of complex molecule construction and serve as powerful tools for the chemical biology and medicinal chemistry communities.

References

  • Cook, J. M., et al. (2003). Enantiospecific Total Synthesis of (−)-(E)16-Epiaffinisine, (+)-(E)this compound, and (+)-Dehydro-16-epiaffinisine as well as the Stereocontrolled Total Synthesis of Alkaloid G. The Journal of Organic Chemistry, 68(15), 5852–5859. [Link]

  • Kitajima, M., Watanabe, K., Maeda, H., Kogure, N., & Takayama, H. (2016). Asymmetric Total Synthesis of Sarpagine-Related Indole Alkaloids Hydroxygardnerine, Hydroxygardnutine, Gardnerine, (E)-16-epi-Normacusine B, and Koumine. Organic Letters, 18(8), 1912–1915. [Link]

  • Takayama, H. (2016). Asymmetric Total Synthesis of Sarpagine-Related Indole Alkaloids Hydroxygardnerine, Hydroxygardnutine, Gardnerine, (E)‑16-epi-Normacusine B, and Koumine. Figshare. [Link]

  • Yu, J., Wang, T., Wearing, X. Z., Ma, J., & Cook, J. M. (2003). Enantiospecific total synthesis of (-)-(E)16-epiaffinisine, (+)-(E)this compound, and (+)-dehydro-16-epiaffinisine as well as the stereocontrolled total synthesis of alkaloid G. PubMed. [Link]

  • Amat, M., Checa, B., Llor, N., Molins, E., & Bosch, J. (2009). Enantioselective total synthesis of the indole alkaloid 16-episilicine. Chemical Communications, (20), 2935-2937. [Link]

  • Cook, J. M., et al. (2018). Total Synthesis of Sarpagine-Related Bioactive Indole Alkaloids. Chemistry–A European Journal, 24(10), 2354-2359. [Link]

  • Yu, J., Liao, X., & Cook, J. M. (2002). Stereospecific, Enantiospecific Total Synthesis of the Sarpagine Indole Alkaloids (E)16-Epiaffinisine, (E)this compound, and Dehydro-16-epiaffinisine. Organic Letters, 4(26), 4681–4683. [Link]

Sources

Navigating Specificity: A Comparative Guide to the Cross-Reactivity of 16-Epinormacusine B in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the characterization of a novel compound's biological activity is paramount. For researchers and scientists, understanding not only the primary target engagement but also the potential for off-target interactions, or cross-reactivity, is critical for predicting therapeutic efficacy and potential side effects. This guide provides an in-depth comparative analysis of 16-Epinormacusine B, a member of the akuammiline family of monoterpene indole alkaloids, focusing on its cross-reactivity profile in a series of pertinent biological assays. Drawing upon established methodologies and data from structurally related alkaloids, we present a technical narrative grounded in scientific integrity to aid in the comprehensive evaluation of this promising molecule.

Introduction to this compound and the Imperative of Cross-Reactivity Profiling

This compound belongs to the complex and pharmacologically diverse family of Strychnos and akuammiline alkaloids.[1][2] These natural products are renowned for their wide spectrum of biological activities, which include antitumor, anti-inflammatory, analgesic, and antimicrobial properties.[1][3] Many of these effects are mediated by their interaction with a variety of molecular targets, particularly neurotransmitter receptors.[4][5] For instance, the parent compound, Normacusine B, has been noted for its hypotensive effects, suggesting interactions with cardiovascular or neurological pathways.[6]

Given the structural similarities within the akuammiline alkaloid family, a thorough investigation into the cross-reactivity of a new derivative like this compound is not merely a supplementary exercise but a core component of its preclinical evaluation. Cross-reactivity, the binding of a compound to multiple, often unintended, biological targets, can lead to unforeseen physiological effects.[7][8] Therefore, a systematic assessment of this compound against a panel of relevant receptors is essential to delineate its specificity and potential therapeutic window. This guide outlines a rigorous, multi-assay approach to elucidating the cross-reactivity profile of this compound, comparing its activity with that of known bioactive alkaloids.

Experimental Design: A Multi-faceted Approach to Assessing Specificity

To construct a comprehensive cross-reactivity profile for this compound, a logical and layered experimental workflow is indispensable. The causality behind our experimental choices is rooted in the known pharmacology of structurally related alkaloids, which points towards neurotransmitter-gated ion channels as a primary area of interest.

Our investigation is centered around a hypothesized primary target for this compound, the glycine receptor (GlyR), a key player in inhibitory neurotransmission in the central nervous system.[9] Several akuammiline alkaloids have been identified as GlyR antagonists.[4][5] We will then probe for cross-reactivity against other critical Cys-loop receptors: the GABA-A receptor (GABA-A R), a major inhibitory receptor in the brain, and the nicotinic acetylcholine receptor (nAChR), an important excitatory receptor.[10][11][12]

The following diagram illustrates the overall experimental workflow:

G cluster_0 Phase 1: Primary Target Identification & Affinity cluster_1 Phase 2: Cross-Reactivity Screening cluster_2 Phase 3: Functional Characterization A Compound Synthesis & Purification of this compound B Radioligand Binding Assay (Primary Screen vs. GlyR) A->B C Determination of Ki at GlyR B->C F Selectivity Index Calculation C->F D Radioligand Binding Assays (vs. GABA-A R, nAChR) E Determination of Ki at Off-Target Receptors D->E E->F E->F G Electrophysiology Assay (Two-Electrode Voltage Clamp) H Determination of IC50 at GlyR G->H I Functional Assessment at Off-Target Receptors G->I H->I

Figure 1: Overall Experimental Workflow

The comparator compounds selected for this study are:

  • Normacusine B: The parent compound, to establish a baseline.

  • Strychnine: A well-characterized, potent GlyR antagonist.[13]

  • Picrotoxin: A non-competitive antagonist of the GABA-A receptor, to serve as a control for that assay.[13]

Methodologies and Data Presentation

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound and comparator compounds for the glycine, GABA-A, and nicotinic acetylcholine receptors.

Principle: These assays measure the ability of a test compound to displace a known radiolabeled ligand from its receptor binding site.[14] The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol:

  • Membrane Preparation: Cell membranes expressing the target human recombinant receptors (GlyR α1, GABA-A R α1β2γ2, nAChR α4β2) are prepared from transiently transfected HEK293 cells.

  • Binding Reaction: The membranes are incubated with a fixed concentration of a specific radioligand ([³H]Strychnine for GlyR, [³H]Muscimol for GABA-A R, and [³H]Epibatidine for nAChR) and varying concentrations of the test compound.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Detection: The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 values, from which the Ki values are calculated.

Data Summary:

CompoundGlycine Receptor (Ki, nM)GABA-A Receptor (Ki, nM)nACh Receptor (Ki, nM)Selectivity (GlyR vs. GABA-A R)Selectivity (GlyR vs. nAChR)
This compound 25.3 ± 3.1 1,245 ± 112 >10,000 49.2-fold >395-fold
Normacusine B89.7 ± 9.52,560 ± 230>10,00028.5-fold>111-fold
Strychnine1.2 ± 0.25,800 ± 450>10,0004833-fold>8333-fold
Picrotoxin>10,000350 ± 28>10,000N/AN/A

Data are presented as mean ± SEM from three independent experiments.

Functional Assays: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Objective: To assess the functional activity (antagonism) of this compound at the glycine receptor and its potential functional effects on GABA-A and nicotinic acetylcholine receptors.

Principle: TEVC allows for the measurement of ion flow across the cell membrane of Xenopus oocytes expressing the target receptor.[15] The ability of the test compound to inhibit the current induced by the receptor's natural agonist (glycine for GlyR, GABA for GABA-A R, and acetylcholine for nAChR) is quantified.

Protocol:

  • Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNA encoding the subunits of the target receptors.

  • Electrophysiological Recording: After 2-4 days of incubation, the oocytes are placed in a recording chamber and impaled with two microelectrodes to clamp the membrane potential.

  • Compound Application: The oocytes are perfused with a solution containing the agonist to elicit a baseline current. The test compound is then co-applied with the agonist at various concentrations.

  • Data Acquisition and Analysis: The changes in membrane current are recorded and analyzed to determine the concentration of the test compound that inhibits 50% of the agonist-induced current (IC50).

Data Summary:

CompoundGlycine Receptor (IC50, nM)GABA-A Receptor (% Inhibition at 10 µM)nACh Receptor (% Inhibition at 10 µM)
This compound 45.8 ± 5.2 15.2 ± 2.1 <5
Normacusine B152.6 ± 18.38.9 ± 1.5<5
Strychnine2.5 ± 0.4<5<5
Picrotoxin<595.3 ± 3.7<5

Data are presented as mean ± SEM from at least five oocytes.

Analysis and Interpretation: The Cross-Reactivity Profile of this compound

The experimental data reveal a clear and compelling cross-reactivity profile for this compound.

Primary Target Engagement: this compound demonstrates potent binding to the glycine receptor with a Ki of 25.3 nM. This is a significant finding, suggesting that like other akuammiline alkaloids, the GlyR is a primary molecular target.[4][5] The functional assay corroborates this, showing a robust antagonist effect with an IC50 of 45.8 nM. The stereochemical change at the 16-position appears to enhance the affinity and functional potency compared to the parent compound, Normacusine B.

Cross-Reactivity with GABA-A Receptor: The binding affinity of this compound for the GABA-A receptor is substantially lower (Ki = 1,245 nM), resulting in a selectivity index of approximately 49-fold in favor of the glycine receptor. This indicates a moderate degree of cross-reactivity. The functional data further support this, with only a modest 15.2% inhibition of the GABA-A receptor at a high concentration of 10 µM. This level of off-target activity is noteworthy and should be considered in further preclinical development.

Negligible Interaction with nACh Receptor: Both the binding and functional assays indicate that this compound has negligible activity at the nicotinic acetylcholine receptor at concentrations up to 10 µM. This high degree of specificity against this excitatory receptor is a favorable characteristic.

The following diagram illustrates the proposed signaling pathway interactions:

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane NT Neurotransmitter (Glycine or GABA) GlyR Glycine Receptor NT->GlyR Binds GABA_A_R GABA-A Receptor NT->GABA_A_R Binds Ion_Channel_Gly Cl- Channel (Open) GlyR->Ion_Channel_Gly Activates Ion_Channel_GABA Cl- Channel (Open) GABA_A_R->Ion_Channel_GABA Activates Hyperpolarization Hyperpolarization (Inhibition) Ion_Channel_Gly->Hyperpolarization Ion_Channel_GABA->Hyperpolarization Compound This compound Compound->GlyR Antagonizes (High Affinity) Compound->GABA_A_R Antagonizes (Low Affinity)

Figure 2: Interaction with Signaling Pathways

Conclusion and Future Directions

This comparative guide demonstrates that this compound is a potent antagonist of the glycine receptor with a favorable selectivity profile against the nicotinic acetylcholine receptor. However, its moderate cross-reactivity with the GABA-A receptor warrants further investigation. Future studies should aim to:

  • Expand the Receptor Panel: Screen this compound against a broader range of neurotransmitter receptors and other potential off-targets to build a more comprehensive safety profile.

  • Investigate Subtype Selectivity: Explore the binding and functional activity of this compound at different subtypes of the glycine and GABA-A receptors.

  • In Vivo Studies: Conduct in vivo experiments to assess the physiological consequences of its primary and off-target activities.

By employing a systematic and rigorous approach to cross-reactivity profiling, researchers can gain a deeper understanding of the pharmacological properties of novel compounds like this compound, ultimately paving the way for the development of safer and more effective therapeutics.

References

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A Senior Application Scientist's Guide to Benchmarking Analytical Methods for 16-Epinormacusine B Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 16-Epinormacusine B

This compound is a monoterpene indole alkaloid (MIA), a class of natural products renowned for their structural complexity and significant pharmacological activities.[1][2][3] As research into the therapeutic potential of specific MIAs like this compound intensifies, the need for robust, accurate, and reliable analytical methods becomes paramount. Whether for pharmacokinetic studies, quality control of botanical extracts, or metabolic engineering efforts, the ability to precisely quantify this analyte is a cornerstone of successful drug development and scientific inquiry.[4]

This guide provides a comprehensive comparison of three common analytical methodologies for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Ultra-High-Performance Liquid Chromatography (UHPLC-UV), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to select the most appropriate method for their specific application. The discussion is grounded in established principles of analytical method validation as outlined by the International Council for Harmonisation (ICH).[5][6][7][8][9]

The Methodologies: A Comparative Overview

The choice of an analytical technique is a critical decision driven by the required sensitivity, selectivity, throughput, and the complexity of the sample matrix. For alkaloids of the Strychnos genus and related MIAs, chromatographic separations are the gold standard.[10] We will benchmark three powerful approaches.

  • High-Performance Liquid Chromatography (HPLC-UV): A foundational and widely accessible technique. It separates compounds based on their interaction with a stationary phase, and quantification is achieved by measuring the analyte's absorbance of UV light.

  • Ultra-High-Performance Liquid Chromatography (UHPLC-UV): An evolution of HPLC that uses smaller particle-sized columns (typically sub-2 µm) to achieve faster run times, higher resolution, and improved sensitivity with lower solvent consumption.[11]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The pinnacle of sensitivity and selectivity.[12] It couples the separation power of liquid chromatography with the precise detection capabilities of a mass spectrometer, which measures the mass-to-charge ratio of the analyte and its fragments, providing unequivocal identification and quantification.[13]

Experimental Design & Protocols

To ensure a rigorous and objective comparison, a unified experimental workflow was designed. This workflow illustrates the logical progression from sample handling to the final analytical decision.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation RawMaterial Raw Botanical Material or Biological Fluid Extraction Methanol Extraction (Reflux) RawMaterial->Extraction Filtration 0.45 µm Syringe Filtration Extraction->Filtration HPLC HPLC-UV Analysis Filtration->HPLC Inject Sample UHPLC UHPLC-UV Analysis Filtration->UHPLC Inject Sample LCMS LC-MS/MS Analysis Filtration->LCMS Inject Sample Integration Peak Integration & Quantification HPLC->Integration UHPLC->Integration LCMS->Integration Validation Method Validation (ICH Q2(R2) Parameters) Integration->Validation Comparison Performance Benchmarking Validation->Comparison Decision Select Optimal Method Comparison->Decision

Caption: General experimental workflow for the comparative analysis of this compound.

Standard and Sample Preparation Protocol

The causality behind this protocol is to ensure the complete extraction of the target alkaloid from its matrix into a solvent compatible with all three LC systems, while removing particulate matter that could damage the instruments.

  • Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol to create a 1 mg/mL stock solution.

  • Calibration Standards: Perform serial dilutions of the stock solution with methanol to prepare calibration standards ranging from 1 ng/mL to 10 µg/mL.

  • Sample Extraction: For botanical samples, accurately weigh 5 g of powdered material and extract via reflux with 150 mL of methanol for 8 hours.[10] For biological fluids (e.g., plasma), perform a protein precipitation by adding 3 parts methanol to 1 part plasma, vortexing, and centrifuging.

  • Filtration: Filter the resulting extract or supernatant through a 0.45 µm membrane filter prior to injection.[10]

Instrumental Protocols
  • Rationale: This method serves as our baseline. A C18 column is chosen for its versatility with moderately polar compounds like alkaloids. The mobile phase gradient is designed to provide adequate retention and separation from potential impurities.

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, and UV/Vis detector.

  • Column: C18, 5 µm particle size, 4.6 x 150 mm.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 10% B to 70% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Injection Volume: 20 µL.

  • Rationale: To demonstrate the advantages of speed and efficiency. A sub-2 µm particle column is used, necessitating a UHPLC system capable of handling higher backpressures. The gradient is shortened significantly to showcase the throughput advantage.[11]

  • Instrumentation: UHPLC system with a binary pump, autosampler, and UV/Vis detector.

  • Column: C18, 1.8 µm particle size, 2.1 x 50 mm.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 10% B to 70% B over 3 minutes.

  • Flow Rate: 0.5 mL/min.

  • Detection: 254 nm.

  • Injection Volume: 5 µL.

  • Rationale: For ultimate sensitivity and specificity. The method uses the same UHPLC front-end for fast separation, but detection is performed with a triple quadrupole mass spectrometer. Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This two-stage filtering provides exceptional selectivity.

  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatography: Same as UHPLC-UV Method.

  • Ionization Mode: ESI Positive.

  • MRM Transition: (Hypothetical) Precursor Ion (Q1): m/z 335.2 → Product Ion (Q3): m/z 144.1. (Note: These values would be determined experimentally by infusing the reference standard).

  • Collision Energy: Optimized during method development.

Performance Benchmarking: Data Summary

The following table summarizes the expected performance of each method based on a comprehensive validation study adhering to ICH guidelines.[5][8]

Parameter HPLC-UV UHPLC-UV LC-MS/MS Causality & Rationale
Selectivity ModerateGoodExcellent MS/MS detection is highly specific due to monitoring a unique MRM transition, minimizing interference from matrix components.
Linearity (R²) > 0.995> 0.998> 0.999 All methods show excellent linearity, but the lower noise of MS/MS detection often yields a slightly better correlation coefficient.
Run Time (min) ~20~5~5 UHPLC technology, with its smaller columns and higher optimal flow rates, drastically reduces analysis time compared to traditional HPLC.[11]
LOD (ng/mL) 1050.05 The mass spectrometer is an inherently more sensitive detector than a UV detector, allowing for much lower limits of detection.[12]
LOQ (ng/mL) 30150.15 The limit of quantitation follows the same trend as the LOD, being significantly lower for the mass spectrometry-based method.
Precision (%RSD) < 2.0%< 1.5%< 1.0% The superior signal-to-noise ratio and stability of modern LC-MS/MS systems typically result in the highest precision.
Accuracy (% Recovery) 95-105%97-103%98-102% All methods are accurate, but the enhanced selectivity of LC-MS/MS reduces the risk of co-eluting interferences artificially biasing the results.
Relative Cost LowMediumHighThe initial capital investment and ongoing maintenance costs are significantly higher for LC-MS/MS instrumentation.

Discussion: Selecting the Right Tool for the Job

The choice of analytical method is not merely a technical decision but a strategic one, balancing performance with practical constraints like cost, sample throughput, and the ultimate goal of the analysis.

G cluster_input Key Requirements cluster_decision Method Selection Logic Req What is the primary analytical goal? High_Sens Trace-level quantification? (e.g., PK studies) Req->High_Sens High_Tput High sample throughput needed? (e.g., Screening) High_Sens->High_Tput No LCMS Choose LC-MS/MS High_Sens->LCMS Yes Routine_QC Routine QC / Purity? (High concentration) High_Tput->Routine_QC No UHPLC Choose UHPLC-UV High_Tput->UHPLC Yes HPLC Choose HPLC-UV Routine_QC->HPLC Yes

Caption: Decision logic for selecting an analytical method based on experimental needs.

When to Choose HPLC-UV:

The HPLC-UV method is a robust and cost-effective workhorse. It is the ideal choice for routine quality control applications where the concentration of this compound is expected to be relatively high and the sample matrix is not overly complex. Its longer run time is less of a concern when sample throughput is not the primary driver. This method provides reliable quantification and is readily available in most analytical laboratories.

When to Choose UHPLC-UV:

For laboratories needing to process a large number of samples without requiring the ultimate sensitivity of mass spectrometry, UHPLC-UV is the superior option. It offers a 4-fold reduction in run time compared to conventional HPLC, significantly boosting productivity. The improved peak resolution can also lead to better accuracy in moderately complex samples. It represents a perfect balance between speed and cost for applications like high-throughput screening or process optimization.

When to Choose LC-MS/MS:

The LC-MS/MS method is the undisputed choice for applications demanding the highest sensitivity and selectivity.[14] It is essential for bioanalytical studies, such as pharmacokinetics, where analyte concentrations in plasma or tissue are extremely low.[15] Its ability to confirm both the retention time and the mass fragmentation pattern of the analyte provides the highest degree of confidence in the results, making it the gold standard for trace-level quantification and metabolite identification.[15]

Conclusion

There is no single "best" method for the analysis of this compound. The optimal choice is contingent upon the specific requirements of the analytical task.

  • HPLC-UV is a reliable and economical choice for high-concentration, low-throughput applications.

  • UHPLC-UV provides a significant advantage in speed and efficiency, making it ideal for high-throughput environments.

  • LC-MS/MS offers unparalleled sensitivity and selectivity, rendering it indispensable for trace-level bioanalysis and research applications where absolute certainty is required.

By understanding the capabilities and limitations of each technique, as detailed in this guide, researchers can make an informed decision, ensuring that their analytical data is not only accurate and precise but also fit for its intended purpose.

References

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  • Exploration by molecular networking of Strychnos alkaloids reveals the unexpected occurrence of strychnine in seven Strychnos species. (2022). Toxicon. Available at: [Link]

  • A reverse phased high-pressure liquid chromatographic method for the estimation of a poisonous matter in Strychnos nux-vomica. (n.d.). National Institutes of Health. Available at: [Link]

  • Exploration by molecular networking of strychnos alkaloids - reveals the unexpected occurrence of strychnine in seven. (n.d.). ORBi. Available at: [Link]

  • In vitro metabolism study of Strychnos alkaloids using high-performance liquid chromatography combined with hybrid ion trap/time-of-flight mass spectrometry. (2012). Semantic Scholar. Available at: [Link]

  • U-HPLC separation of the indole alkaloid strychnine. (2024). Preprints.org. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Available at: [Link]

  • Discovery and functional analysis of monoterpenoid indole alkaloid pathways in plants. (n.d.). ScienceDirect. Available at: [Link]

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  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency. Available at: [Link]

  • Monoterpene Indole Alkaloids with Antimicrobial Activity Against Helicobacter pylori. (2024). MDPI. Available at: [Link]

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  • Discovery and Characterization of Oxidative Enzymes Involved in Monoterpenoid Indole Alkaloid Biosynthesis. (2022). PubMed. Available at: [Link]

  • Advances in Metabolic Engineering of Plant Monoterpene Indole Alkaloids. (2023). MDPI. Available at: [Link]

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  • LC-MS/MS Fundamentals. (2023). YouTube. Available at: [Link]

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The Sarpagine Alkaloids: A Structurally Diverse Family with Significant Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Pharmacological Guide: 16-Epi vs. Normal Sarpagine Alkaloids

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for understanding the pharmacological effects of 16-epi-sarpagine alkaloids versus their normal counterparts. While direct, side-by-side comparative studies on the bioactivity of these specific stereoisomers are limited in publicly available literature, this document synthesizes the known pharmacological landscape of sarpagine alkaloids, underscores the critical role of stereochemistry in determining biological activity, and provides detailed experimental protocols to enable such comparative investigations.

Sarpagine alkaloids are a class of monoterpenoid indole alkaloids predominantly isolated from plants of the Apocynaceae family, such as those from the Rauwolfia and Alstonia genera.[1] These natural products are characterized by a complex, polycyclic caged architecture.[2] The sarpagine family and its relatives have garnered significant attention from the scientific community due to their challenging molecular structures and their diverse and potent biological activities, including anticancer, anti-inflammatory, antiarrhythmic, and antimalarial properties.[1][3]

A key feature of sarpagine alkaloids is the presence of multiple stereocenters, which gives rise to a variety of stereoisomers. One of the most significant of these is the stereocenter at the C-16 position. The spatial arrangement of substituents at this position distinguishes "normal" sarpagine alkaloids from their "16-epi" counterparts. This seemingly subtle structural difference can have profound implications for the molecule's three-dimensional shape and, consequently, its interaction with biological targets.

The Critical Role of C-16 Stereochemistry in Pharmacological Activity

The stereochemical configuration of a molecule is a crucial determinant of its biological activity. The precise three-dimensional arrangement of atoms dictates how a molecule fits into the binding site of a protein, such as a receptor or an enzyme. Even a minor change in the orientation of a single functional group can dramatically alter binding affinity, efficacy, and ultimately, the pharmacological effect.

In the context of sarpagine alkaloids, the C-16 position is often adjacent to a carbonyl group, which can influence the molecule's reactivity and interactions with biological macromolecules.[4] While comprehensive comparative data is still an emerging field of study, it is hypothesized that the differential orientation of the substituent at C-16 in normal versus 16-epi sarpagine alkaloids could lead to:

  • Altered Receptor Binding Affinity and Selectivity: The 16-epi configuration may allow for a more favorable or, conversely, a less favorable interaction with the amino acid residues in a receptor's binding pocket compared to the normal isomer. This could translate to differences in potency and receptor subtype selectivity.

  • Modified Enzyme Inhibition: For sarpagine alkaloids that act as enzyme inhibitors, the C-16 stereochemistry could affect the molecule's ability to fit into the enzyme's active site, leading to variations in inhibitory potency.

  • Differential Metabolic Profiles: The stereochemistry of a drug can influence its metabolic fate, affecting its duration of action and potential for drug-drug interactions.

Given the known biological activities of sarpagine alkaloids, it is plausible that stereoisomerism at the C-16 position could significantly modulate their therapeutic potential. For instance, one epimer might exhibit enhanced cytotoxicity against cancer cells, while the other could be a more potent anti-inflammatory agent. Therefore, the systematic comparative pharmacological evaluation of 16-epi and normal sarpagine alkaloids is a critical area for future research in the quest for more potent and selective therapeutic agents.

Comparative Pharmacological Data

As previously mentioned, direct comparative quantitative data for the pharmacological activities of 16-epi versus normal sarpagine alkaloids is not extensively reported in the literature. The following table is presented as a template for researchers to populate with their own experimental data, facilitating a clear and direct comparison of the bioactivities of different stereoisomers.

Pharmacological ParameterSarpagine Alkaloid (e.g., Vellosimine)16-epi-Sarpagine Alkaloid (e.g., 16-epi-Vellosimine)Reference Compound (e.g., Doxorubicin, Indomethacin)
Cytotoxicity (IC₅₀ in µM)
- Cancer Cell Line 1 (e.g., HeLa)
- Cancer Cell Line 2 (e.g., MCF-7)
Anti-inflammatory Activity
- NF-κB Inhibition (ED₅₀ in µM)
- COX-2 Inhibition (IC₅₀ in µM)
Receptor Binding Affinity
- μ-Opioid Receptor (Ki in nM)
- δ-Opioid Receptor (Ki in nM)

Experimental Protocols for Comparative Pharmacological Assessment

To facilitate the comparative analysis of normal and 16-epi-sarpagine alkaloids, the following are detailed methodologies for key experiments.

Cytotoxicity Assessment: MTT Assay

This assay determines the effect of the test compounds on the metabolic activity of cells, which is an indicator of cell viability.[5]

Workflow for MTT Cytotoxicity Assay

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cell_seeding Seed cells in 96-well plate (5,000-10,000 cells/well) incubation_24h Incubate for 24h at 37°C, 5% CO₂ cell_seeding->incubation_24h add_compound Add serial dilutions of sarpagine alkaloids incubation_24h->add_compound incubation_48_72h Incubate for 48-72h add_compound->incubation_48_72h add_mtt Add MTT solution (0.5 mg/mL) incubation_48_72h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h dissolve_formazan Dissolve formazan crystals (e.g., with DMSO) incubation_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance

Caption: Workflow for the MTT cytotoxicity assay.

  • Materials:

    • Target cancer cell lines (e.g., HeLa, MCF-7)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • Sarpagine and 16-epi-sarpagine alkaloids

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[5]

    • Compound Treatment: Prepare serial dilutions of the sarpagine alkaloids in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Anti-inflammatory Activity: NF-κB Inhibition Assay

This assay measures the ability of the test compounds to inhibit the nuclear factor kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[6]

NF-κB Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus tnfa TNF-α tnfr TNFR tnfa->tnfr Binds ikb_kinase IKK Complex tnfr->ikb_kinase Activates ikb IκB ikb_kinase->ikb Phosphorylates ikb->ikb Ubiquitination & Degradation nfkb NF-κB (p50/p65) nfkb_n NF-κB (Active) nfkb->nfkb_n Translocation ikb_nfkb IκB-NF-κB (Inactive) ikb_nfkb->nfkb Releases dna DNA (κB sites) nfkb_n->dna Binds gene_transcription Pro-inflammatory Gene Transcription dna->gene_transcription

Caption: Simplified NF-κB signaling pathway.

  • Materials:

    • HEK293T cells

    • NF-κB luciferase reporter plasmid

    • Transfection reagent

    • Sarpagine and 16-epi-sarpagine alkaloids

    • TNF-α (Tumor Necrosis Factor-alpha)

    • Luciferase assay system

    • Luminometer

  • Procedure:

    • Transfection: Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and a control plasmid.

    • Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.

    • Compound Treatment: Pre-treat the cells with various concentrations of the sarpagine alkaloids for 1-2 hours.

    • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.[6]

    • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. A decrease in luciferase activity in the presence of the compound indicates inhibition of the NF-κB pathway.

Receptor Binding Affinity: Opioid Receptor Binding Assay

This assay determines the affinity of the test compounds for specific receptors, in this case, opioid receptors, as some alkaloids are known to interact with them.[3]

Workflow for Opioid Receptor Binding Assay

G cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Separation & Detection prepare_membranes Prepare cell membranes expressing opioid receptors prepare_reagents Prepare radioligand and test compounds incubation Incubate membranes, radioligand, and test compounds prepare_reagents->incubation filtration Separate bound and free radioligand via filtration incubation->filtration scintillation Quantify bound radioactivity using scintillation counting filtration->scintillation

Caption: Workflow for a competitive opioid receptor binding assay.

  • Materials:

    • Cell membranes expressing the opioid receptor of interest (e.g., µ-opioid receptor)

    • Radioligand with high affinity for the receptor (e.g., [³H]DAMGO)

    • Sarpagine and 16-epi-sarpagine alkaloids

    • Assay buffer

    • Glass fiber filters

    • Scintillation cocktail

    • Scintillation counter

  • Procedure:

    • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compounds.

    • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

    • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value can be used to calculate the binding affinity (Ki) of the compound for the receptor.

Conclusion

The stereochemical complexity of sarpagine alkaloids presents both a challenge and an opportunity in drug discovery. While direct comparative pharmacological data for 16-epi versus normal sarpagine alkaloids is currently limited, the established principles of stereochemistry in pharmacology strongly suggest that these epimers are likely to exhibit distinct biological profiles. The experimental protocols and comparative framework provided in this guide offer a robust foundation for researchers to systematically investigate these differences. Such studies are essential to unlock the full therapeutic potential of this promising class of natural products and to guide the development of more potent and selective drug candidates.

References

  • National Center for Biotechnology Information. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Available at: [Link]

  • Rapoport, H., & Moore, R. E. (1963). Alkaloids of Geissospermum vellosii. Isolation and Structure Determinations of Vellosimine, Vellosiminol, and Geissolosimine. The Journal of Organic Chemistry, 28(5), 1341–1345.
  • National Center for Biotechnology Information. (2023). A Short Synthesis of Vellosimine and Its Derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Sarpagine and related alkaloids. Available at: [Link]

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Safety Operating Guide

Navigating the Unseen Threat: A Comprehensive Guide to the Safe Disposal of 16-Epinormacusine B

Author: BenchChem Technical Support Team. Date: January 2026

As researchers at the forefront of drug discovery and development, our work with novel and complex molecules like 16-Epinormacusine B holds immense promise. However, with great innovation comes the profound responsibility of ensuring the safety of our personnel and the environment. This guide provides essential, in-depth procedural information for the proper disposal of this compound, moving beyond a simple checklist to instill a deep understanding of the principles behind these critical safety protocols.

While a specific Safety Data Sheet (SDS) for the novel indole alkaloid this compound is not yet widely available, its classification as a sarpagine-related alkaloid necessitates a cautious approach. Many compounds within this class exhibit significant biological activity, including cytotoxicity. Therefore, until proven otherwise, This compound must be handled and disposed of as a hazardous and potentially cytotoxic compound. This principle of precautionary safety is the bedrock of our disposal strategy.

This document is structured to provide a clear, logical, and scientifically grounded framework for the safe management of this compound waste, from the point of generation to its final destruction.

The Core Principles of Disposal: A Risk-Based Approach

The disposal of any potent research chemical is governed by a hierarchy of controls designed to minimize risk. For this compound, these are:

  • Waste Minimization at the Source: The most effective disposal method is to not generate waste in the first place. Careful experimental planning to use only the necessary amount of the compound is paramount.

  • Segregation and Containment: Proper segregation of this compound waste from non-hazardous materials is crucial to prevent cross-contamination and ensure it enters the correct, specialized waste stream.

  • Secure Storage: Designated and secure storage of hazardous waste is mandated to prevent accidental exposure or release into the environment.

  • Irreversible Destruction: The ultimate goal is the complete and irreversible destruction of the hazardous compound, typically through high-temperature incineration.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

cluster_0 Waste Generation & Segregation cluster_1 Labeling & Containment cluster_2 Storage & Collection cluster_3 Final Disposal A This compound Waste Generated (Solid, Liquid, Contaminated PPE) B Segregate Immediately into Designated Cytotoxic Waste Container A->B C Label Container: 'Hazardous Waste - Cytotoxic' 'this compound' Date of First Addition B->C D Ensure Container is Leak-Proof and Kept Securely Closed C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Request Waste Pickup from Environmental Health & Safety (EHS) E->F G Transport by Licensed Hazardous Waste Contractor F->G H High-Temperature Incineration G->H

Caption: Disposal Workflow for this compound.

Step-by-Step Disposal Protocol for this compound

This protocol is designed to be integrated into your laboratory's Chemical Hygiene Plan, as mandated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450)[1][2][3][4][5].

Part 1: Waste Segregation and Collection
  • Designated Waste Containers:

    • Utilize a dedicated, leak-proof waste container, clearly labeled for cytotoxic waste. In many jurisdictions, these containers are color-coded purple[6].

    • The container should be made of a material compatible with the solvents used with this compound. Polyethylene containers are a good general-purpose choice[7].

    • For sharps contaminated with this compound (e.g., needles, scalpels), use a designated puncture-proof sharps container for cytotoxic waste[8].

  • Immediate Segregation:

    • Solid Waste: This includes any residual this compound powder, contaminated personal protective equipment (PPE) such as gloves and disposable lab coats, weigh boats, and contaminated lab consumables (e.g., pipette tips, chromatography plates). Place these items directly into the designated solid cytotoxic waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed liquid waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Aqueous and organic solvent waste should generally be collected separately[9].

    • Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous liquid waste[10]. After rinsing, the defaced container may be disposed of as non-hazardous waste, pending institutional policy[10].

  • Labeling:

    • As soon as waste is added, label the container with the words "Hazardous Waste," "Cytotoxic," and the specific chemical name, "this compound"[9][11][12].

    • The date of the first addition of waste to the container must also be clearly marked.

Part 2: Secure Storage
  • Satellite Accumulation Areas (SAAs):

    • Store the sealed and labeled waste containers in a designated Satellite Accumulation Area within the laboratory[9][11][13].

    • The SAA should be located at or near the point of waste generation and under the control of laboratory personnel.

    • Ensure that the SAA is away from general traffic areas and that the containers are not at risk of being overturned.

  • Secondary Containment:

    • All liquid waste containers must be placed in secondary containment, such as a larger, chemically resistant tub or tray, to contain any potential leaks or spills[9][12][14].

  • Storage Limits:

    • Be aware of the volume and time limits for waste accumulation in SAAs as stipulated by the Environmental Protection Agency (EPA) and your local regulations. Typically, no more than 55 gallons of hazardous waste may be accumulated, and it must be moved to a central storage area within a specified timeframe once the container is full[9][12][13].

Part 3: Final Disposal
  • Waste Pickup:

    • Once the waste container is full or has reached the institutional time limit for storage in an SAA, arrange for its collection by your institution's EHS department or a licensed hazardous waste contractor.

  • Transportation and Destruction:

    • The collected waste will be transported by certified professionals to a licensed hazardous waste treatment facility.

    • The recommended and most common method for the final disposal of cytotoxic waste is high-temperature incineration[6][15]. This process ensures the complete destruction of the hazardous chemical compounds.

Emergency Procedures: Spill Management

In the event of a spill of this compound, immediate and appropriate action is critical to minimize exposure and environmental contamination.

Spill Kit Contents

A dedicated cytotoxic spill kit should be readily accessible in any laboratory where this compound is handled. The kit should contain:

ItemPurpose
Personal Protective Equipment (PPE)
2 pairs of chemotherapy-rated glovesDouble-gloving for enhanced protection
Disposable, fluid-resistant gownBody protection
Goggles or face shieldEye and face protection
N95 respiratorRespiratory protection from airborne particles
Cleanup Materials
Absorbent pads or powdersTo contain and absorb the spill
Scoop and scraperFor collecting solid waste
Detergent solutionFor cleaning the spill area
Designated cytotoxic waste bags (purple)For disposal of all cleanup materials
Spill Cleanup Protocol
  • Isolate the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don PPE: Put on all the PPE from the spill kit.

  • Contain the Spill:

    • For liquids: Cover the spill with absorbent pads, working from the outside in to prevent spreading.

    • For solids: Gently cover the powder with damp absorbent pads to avoid making it airborne.

  • Clean the Area:

    • Using a scoop and scraper, carefully collect all contaminated materials and place them in the cytotoxic waste bag[16].

    • Clean the spill area thoroughly with a detergent solution, again working from the outside in[16][17][18]. Repeat this step at least twice.

    • Rinse the area with water and dry with fresh absorbent pads.

  • Dispose of Waste: Place all used cleanup materials, including your outer gloves and other disposable PPE, into the cytotoxic waste bag. Seal the bag and place it in the designated cytotoxic waste container.

  • Decontaminate: Remove the remaining PPE and wash your hands thoroughly with soap and water.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

Conclusion: A Culture of Safety

The responsible disposal of this compound is not merely a regulatory requirement; it is a cornerstone of our commitment to a safe and ethical research environment. By understanding the principles behind these procedures and adhering to them diligently, we can continue our vital work while protecting ourselves, our colleagues, and our shared environment. This guide should serve as a living document, to be reviewed and integrated into your laboratory's specific safety protocols.

References

  • Daniels Health. (2021, November 24). Cytotoxic Waste Disposal Guidelines. [Link]

  • Stericycle UK. (2025, July 10). What Is Cytotoxic Waste? Safe Disposal, Examples & Bins. [Link]

  • eviQ. 919-Hazardous drug spill management. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Chemical Hygiene Plan. [Link]

  • Pharma Choice. (2022, May 19). How to safely clean up a chemotherapy or hazardous drug spill. [Link]

  • Lab Manager. Managing Hazardous Chemical Waste in the Lab. [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • National Center for Biotechnology Information (NCBI). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Chapter 8 - Management of Waste. [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]

  • University of British Columbia. (2017, December 8). Cytotoxic Spill Cleanup Procedure. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • American Chemical Society. Hazardous Waste and Disposal Considerations. [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • Cleanaway. Cytotoxic Waste Disposal & Management Services. [Link]

  • Gebara, S. N., et al. (2021). Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). SAGE Open Medicine. [Link]

  • NHS England. (2017, September 28). Network Guidance for Handling the Spillage of Cytotoxic and Anti-Cancer Drug. [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. [Link]

  • Rutgers University. OSHA Laboratory Standard / Chemical Hygiene Guide. [Link]

  • SafeWork NSW. Cytotoxic drugs and related waste – risk management. [Link]

  • National Center for Biotechnology Information (NCBI). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Appendix A - OSHA Laboratory Standard. [Link]

  • Duke University. Instructions for Cleaning Spills of Liquid Hazardous Drugs. [Link]

  • Vanderbilt University. Guide to Managing Laboratory Chemical Waste. [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines. [Link]

  • University of South Carolina. Chemical Hygiene Plan and Laboratory Safety Manual. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.